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  • Product: Aminocyclopyrachlor-methyl
  • CAS: 858954-83-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Aminocyclopyrachlor-Methyl

For Researchers, Scientists, and Drug Development Professionals Abstract Aminocyclopyrachlor-methyl, a notable synthetic auxin herbicide, has garnered significant attention within the agrochemical industry for its potent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminocyclopyrachlor-methyl, a notable synthetic auxin herbicide, has garnered significant attention within the agrochemical industry for its potent and selective herbicidal activity. This technical guide provides a comprehensive overview of the synthesis and characterization of aminocyclopyrachlor-methyl. The synthesis section delineates a plausible and detailed reaction pathway, offering insights into the strategic chemical transformations required to construct this complex molecule. The characterization section presents a multi-faceted analytical approach, detailing the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and confirmed data from Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and development of novel agrochemicals and related compounds.

Introduction

Aminocyclopyrachlor-methyl, scientifically known as methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate, is the methyl ester of aminocyclopyrachlor. It belongs to the pyrimidine carboxylic acid class of herbicides and functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in targeted broadleaf weeds.[1] Developed by DuPont, this herbicide is valued for its systemic action and its efficacy at low application rates.[2]

The methyl ester form, aminocyclopyrachlor-methyl (also referred to as DPX-KJM44), is a pro-herbicide that is rapidly hydrolyzed in plants and soil to its active form, aminocyclopyrachlor.[3] This conversion is a critical aspect of its mode of action and environmental fate. A thorough understanding of its synthesis and a robust characterization are paramount for its production, quality control, and for the development of new, improved analogues.

Synthesis of Aminocyclopyrachlor-Methyl

The synthesis of aminocyclopyrachlor-methyl is a multi-step process that involves the strategic construction of the substituted pyrimidine core. While the precise industrial synthesis protocol is proprietary, a chemically sound and efficient pathway can be postulated based on established organic chemistry principles and information from related patents. The general strategy involves the sequential introduction of the chloro, amino, and cyclopropyl groups onto a pyrimidine scaffold, followed by esterification.

A plausible synthetic route commences with a commercially available pyrimidine derivative, which undergoes a series of transformations including chlorination, amination, and a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl moiety. The final step is the esterification of the carboxylic acid to yield the methyl ester.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed through the following key steps:

  • Chlorination and Amination of a Pyrimidine Precursor: The synthesis likely starts from a suitable pyrimidine precursor, which is first chlorinated and then aminated to install the 5-chloro and 6-amino substituents.

  • Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly probable method for the introduction of the cyclopropyl group at the 2-position of the pyrimidine ring. This involves the reaction of a halogenated pyrimidine intermediate with cyclopropylboronic acid.

  • Esterification: The final step is the esterification of the carboxylic acid group at the 4-position to form the methyl ester. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst.

Synthesis_Pathway A Pyrimidine Precursor B Chlorination & Amination A->B Reagents C 6-Amino-5-chloro-2-halopyrimidine -4-carboxylic acid B->C D Suzuki-Miyaura Coupling (Cyclopropylboronic acid, Pd catalyst) C->D Reagents E Aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine -4-carboxylic acid) D->E F Esterification (Methanol, Acid catalyst) E->F Reagents G Aminocyclopyrachlor-Methyl F->G

Caption: Proposed synthetic pathway for aminocyclopyrachlor-methyl.

Rationale Behind Experimental Choices

The choice of a Suzuki-Miyaura cross-coupling reaction is based on its high efficiency, functional group tolerance, and its prevalence in the synthesis of complex heterocyclic compounds. This method allows for the direct and selective formation of the carbon-carbon bond between the pyrimidine ring and the cyclopropyl group under relatively mild conditions. The use of a palladium catalyst is standard for this type of transformation.

Esterification with methanol under acidic conditions is a classic and reliable method for converting carboxylic acids to their corresponding methyl esters. This reaction is typically high-yielding and straightforward to perform.

Characterization of Aminocyclopyrachlor-Methyl

A comprehensive characterization of the synthesized aminocyclopyrachlor-methyl is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For aminocyclopyrachlor-methyl, both ¹H and ¹³C NMR spectra would provide valuable information.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl group, the methyl ester, and the amine group. The cyclopropyl protons would likely appear as a set of complex multiplets in the upfield region. The methyl ester protons would present as a sharp singlet, typically around 3.5-4.0 ppm. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be observed in the downfield region (around 160-170 ppm). The carbons of the pyrimidine ring would appear in the aromatic region, and the carbons of the cyclopropyl group and the methyl ester would be found in the upfield region.

Functional Group Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Cyclopropyl-H0.5 - 1.5 (multiplets)5 - 15
Methyl Ester (-OCH₃)3.5 - 4.0 (singlet)50 - 55
Amine (-NH₂)5.0 - 6.0 (broad singlet)-
Pyrimidine Ring Carbons-100 - 160
Ester Carbonyl (C=O)-160 - 170
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For aminocyclopyrachlor-methyl, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a suitable technique.[4]

The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 228.2. The fragmentation pattern in MS/MS analysis can provide structural confirmation. Key fragmentation transitions observed for aminocyclopyrachlor-methyl are from m/z 228.2 to m/z 68.1 and m/z 168.1.[4] The fragment at m/z 168.1 likely corresponds to the loss of the cyclopropyl group and the methyl group from the ester.

Analysis Expected m/z
Molecular Ion [M+H]⁺228.2
Major Fragments168.1, 68.1
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of aminocyclopyrachlor-methyl is expected to show absorption bands corresponding to the N-H, C=O, C-Cl, and C-O functional groups.

Functional Group Expected IR Absorption Band (cm⁻¹)
N-H stretch (amine)3300 - 3500
C=O stretch (ester)1735 - 1750
C-Cl stretch600 - 800
C-O stretch (ester)1000 - 1300
Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Weigh approximately 10-20 mg of the purified aminocyclopyrachlor-methyl sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Protocol 2: Analysis by LC-MS/MS

  • Prepare a stock solution of aminocyclopyrachlor-methyl in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solution.

  • Set up the Liquid Chromatography (LC) system with a suitable reverse-phase column.

  • The mobile phase can consist of a gradient of water and acetonitrile, both with a small amount of formic acid to aid ionization.

  • Set up the Mass Spectrometer (MS) in positive electrospray ionization (ESI+) mode.

  • Monitor the precursor ion at m/z 228.2 and the product ions at m/z 168.1 and 68.1.

  • Inject the standard solutions to create a calibration curve and then analyze the sample solution.

Characterization_Workflow cluster_synthesis Synthesized Compound cluster_characterization Characterization cluster_data Data Analysis Synthesized_Product Aminocyclopyrachlor-Methyl NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (LC-MS/MS) Synthesized_Product->MS IR Infrared Spectroscopy Synthesized_Product->IR Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment IR->Structure_Confirmation

Caption: Workflow for the characterization of aminocyclopyrachlor-methyl.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of aminocyclopyrachlor-methyl. The proposed synthetic pathway, centered around a Suzuki-Miyaura cross-coupling, offers a plausible and efficient route to this important herbicide. The characterization section outlines the key analytical techniques and expected spectroscopic data necessary to confirm the structure and purity of the synthesized compound. This guide serves as a foundational resource for chemists and researchers in the agrochemical field, providing both theoretical insights and practical considerations for the synthesis and analysis of aminocyclopyrachlor-methyl and related pyrimidine derivatives.

References

  • AERU. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28). University of Hertfordshire. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2014). Aminocyclopyrachlor. In Pesticide residues in food 2014 – Joint FAO/WHO Meeting on Pesticide Residues. Retrieved from [Link]

  • Turner, R. G., Claus, J. S., Holliday, M. J., & Hidalgo, E. (2008). TECHNICAL INTRODUCTION OF DUPONT'S NEW VEGETATION MANAGEMENT HERBICIDE AMINOCYCLOPYRACHLOR. North Central Weed Science Society Proceedings, 63, 201.
  • Google Patents. (n.d.). WO2013050433A1 - Pesticide preparation and process for producing the same.
  • Wikipedia. (n.d.). Aminocyclopyrachlor. Retrieved from [Link]

  • Nanita, S. C., et al. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. Analytical Chemistry, 81(2), 797-808.
  • Google Patents. (n.d.). AU2013323300B2 - Synergistic weed control from applications of aminocyclopyrachlor and triclopyr.
  • ResearchGate. (n.d.). Chemical structures for aminocyclopyrachlor and aminocyclopyrachlor methyl. Retrieved from [Link]

  • PubChem. (n.d.). Aminocyclopyrachlor. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. Retrieved from [Link]

  • SciSpace. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use.
  • U.S. Environmental Protection Agency. (2022). Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Aminocyclopyrachlor-Methyl as a Synthetic Auxin

Abstract Aminocyclopyrachlor-methyl is a potent systemic herbicide belonging to the pyrimidine carboxylic acid class of synthetic auxins.[1] This technical guide provides a comprehensive overview of its mechanism of acti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminocyclopyrachlor-methyl is a potent systemic herbicide belonging to the pyrimidine carboxylic acid class of synthetic auxins.[1] This technical guide provides a comprehensive overview of its mechanism of action, intended for researchers, scientists, and professionals in drug development. The guide delves into the molecular intricacies of how this pro-herbicide is converted to its active form, its interaction with the core auxin signaling machinery, and the subsequent physiological and biochemical events that lead to herbicidal effects in susceptible plant species. We will explore the key molecular players, including the TIR1/AFB auxin co-receptors and Aux/IAA transcriptional repressors, and detail the downstream signaling cascades involving ethylene and abscisic acid. This guide synthesizes current scientific understanding, supported by experimental evidence, to offer a detailed and authoritative perspective on the mode of action of aminocyclopyrachlor.

Introduction: The Rise of a Novel Synthetic Auxin

Synthetic auxin herbicides have been a cornerstone of chemical weed control for decades, owing to their high efficacy against broadleaf weeds.[2] Aminocyclopyrachlor represents a newer generation of these herbicides, offering distinct advantages in terms of its spectrum of activity and application rates.[3] It is widely used for the management of invasive and noxious weeds in non-crop areas, rangeland, and pastures.[3][4]

Aminocyclopyrachlor-methyl itself is a pro-herbicide, meaning it is not biologically active until it is metabolized within the target plant.[5] This initial conversion is a critical first step in its mode of action and a determinant of its selectivity and efficacy. Understanding the complete cascade of events, from uptake to the ultimate disruption of plant growth, is paramount for its effective and responsible use, as well as for the development of new herbicidal molecules.

From Pro-Herbicide to Active Moiety: The Crucial First Step

Aminocyclopyrachlor-methyl is readily absorbed by the roots and foliage of plants.[6] Following absorption, it undergoes rapid de-esterification, a process catalyzed by plant esterases, to yield its biologically active form, aminocyclopyrachlor (the free acid).[5][7] This conversion is essential for its herbicidal activity.

The efficiency of this conversion can vary between plant species, contributing to the differential sensitivity observed in the field.[8] Once in its active form, aminocyclopyrachlor is mobile within the plant's vascular systems (xylem and phloem), allowing it to translocate to areas of active growth, such as the meristems, where it exerts its primary effects.[6]

The Core Mechanism: Hijacking the Auxin Signaling Pathway

The herbicidal action of aminocyclopyrachlor stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), the primary auxin in plants.[4][9] By acting as an auxin mimic, aminocyclopyrachlor overwhelms the plant's natural hormonal balance, leading to a cascade of unregulated growth and developmental processes that are ultimately lethal.[4][10] The central molecular machinery targeted by aminocyclopyrachlor is the ubiquitin-proteasome pathway, which is responsible for the degradation of specific proteins, including key regulators of auxin-responsive genes.[11][12][13]

The TIR1/AFB Co-Receptor Complex: The Lock and Key

The primary targets of aminocyclopyrachlor are a family of F-box proteins known as the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) proteins.[8][14] These proteins are the substrate-recognition components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[15]

In the presence of auxin (or a synthetic auxin like aminocyclopyrachlor), the TIR1/AFB protein, the auxin molecule, and a third component, an Aux/IAA transcriptional repressor protein, form a stable ternary complex.[3][14] The auxin molecule acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[2][15] Different TIR1/AFB isoforms exhibit varying affinities for different auxinic compounds, which can contribute to the selective toxicity of herbicides.[3][16]

dot

cluster_0 Auxin Perception and Signal Transduction AC Aminocyclopyrachlor (Active Form) TIR1_AFB TIR1/AFB Receptor AC->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF_inactive ARF (Inactive) Aux_IAA->ARF_inactive Represses SCF->Aux_IAA Ubiquitinates ARF_active ARF (Active) ARF_inactive->ARF_active De-repressed Auxin_Genes Auxin-Responsive Genes ARF_active->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth (Herbicidal Effect) Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Molecular mechanism of aminocyclopyrachlor action.

Degradation of Aux/IAA Repressors: Unleashing the Response

The formation of the aminocyclopyrachlor-TIR1/AFB-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF E3 ligase.[17][18][19] Ubiquitination is a process where multiple ubiquitin molecules are attached to a target protein, marking it for degradation.[11][12][20] The poly-ubiquitinated Aux/IAA protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein degradation.[19]

The degradation of Aux/IAA repressors is a critical event in auxin signaling.[17] These repressors normally bind to and inhibit the activity of another class of proteins called Auxin Response Factors (ARFs).[21][22]

Activation of Auxin Response Factors and Gene Expression

ARFs are transcription factors that bind to specific DNA sequences, known as auxin response elements (AuxREs), in the promoters of auxin-responsive genes.[23] With the Aux/IAA repressors removed, ARFs are free to activate the transcription of a wide array of genes involved in growth and development.[21][22] The sustained and excessive activation of these genes by aminocyclopyrachlor leads to the characteristic symptoms of auxin herbicide injury, including epinasty (twisting and bending of stems and petioles), uncontrolled cell division, and tissue proliferation.[4][10][24]

Downstream Consequences: A Cascade of Phytotoxicity

The deregulation of auxin-responsive gene expression triggers a cascade of downstream physiological and biochemical events that contribute to the herbicidal effect of aminocyclopyrachlor.

Ethylene Biosynthesis: A Key Mediator of Symptoms

One of the most significant downstream effects of synthetic auxin action is the dramatic increase in the production of the plant hormone ethylene.[8][25] Auxin-responsive genes include those encoding for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS), the rate-limiting enzyme in the ethylene biosynthesis pathway.[26][27][28] The over-expression of ACS genes leads to a surge in ACC production, which is then converted to ethylene by ACC oxidase (ACO).[29][30]

The resulting high levels of ethylene contribute significantly to the epinastic growth responses, senescence, and ultimately, the death of the plant.[25]

dot

cluster_1 Downstream Signaling Cascade Aminocyclopyrachlor Aminocyclopyrachlor Auxin_Signaling Deregulation of Auxin Signaling Aminocyclopyrachlor->Auxin_Signaling ACS_Expression Increased ACS Gene Expression Auxin_Signaling->ACS_Expression ACC_Synthase ACC Synthase Activity ACS_Expression->ACC_Synthase ACC_Production Increased ACC Production ACC_Synthase->ACC_Production ACO_Activity ACC Oxidase Activity ACC_Production->ACO_Activity Ethylene Ethylene Production ACO_Activity->Ethylene Epinasty Epinasty & Senescence Ethylene->Epinasty

Caption: Ethylene biosynthesis pathway induction.

Abscisic Acid (ABA) Accumulation and Stress Responses

In addition to ethylene, synthetic auxins have been shown to induce the accumulation of another stress-related hormone, abscisic acid (ABA).[1][8] This is thought to be a secondary effect, mediated by the overproduction of ethylene.[8] Elevated ABA levels can lead to stomatal closure, inhibition of growth, and the promotion of senescence, further contributing to the overall phytotoxicity of aminocyclopyrachlor.

Experimental Protocols for Elucidating the Mechanism of Action

The elucidation of the mechanism of action of synthetic auxins like aminocyclopyrachlor has been made possible through a variety of sophisticated experimental techniques.

Receptor Binding Assays
  • Radioligand Binding Assays: These assays are used to determine the binding affinity of a synthetic auxin to its receptor.[3] The protocol involves incubating purified TIR1/AFB receptor proteins with a radiolabeled auxin (like ³H-IAA) in the presence of increasing concentrations of the unlabeled competitor (aminocyclopyrachlor).[3] The amount of radiolabeled auxin displaced by aminocyclopyrachlor provides a measure of its binding affinity (Ki).[3]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the kinetics of binding between a synthetic auxin and its receptor in real-time.[2][22][30][31][32][33][34] In a typical setup, the TIR1/AFB receptor is immobilized on a sensor chip, and a solution containing aminocyclopyrachlor is flowed over the surface. The change in the refractive index upon binding is measured, providing data on the association and dissociation rate constants.[2][30][31][34]

Aux/IAA Degradation Assays

To demonstrate that a synthetic auxin induces the degradation of Aux/IAA proteins, researchers can employ techniques such as:

  • In Vivo Degradation Assays: This involves creating transgenic plants that express a fusion protein of an Aux/IAA and a reporter protein like luciferase or a fluorescent protein (e.g., GFP or VENUS).[7][23][27][35] Upon treatment with aminocyclopyrachlor, the degradation of the Aux/IAA fusion protein can be monitored by the decrease in luminescence or fluorescence.[7][23][27][35]

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the changes in the expression levels of specific auxin-responsive genes (e.g., GH3, SAUR, ACS) following treatment with aminocyclopyrachlor.[5][17][24][26][36] Specific primers are designed for the target genes, and their transcript levels are quantified relative to a reference gene.[5][17][24][26][36]

  • Run-off Transcription Assays: This in vitro technique can be used to directly measure the rate of transcription of specific genes in isolated nuclei, providing a direct assessment of the impact of aminocyclopyrachlor on gene transcription.[9][10][29]

Ethylene Measurement
  • Gas Chromatography (GC): The amount of ethylene produced by plants treated with aminocyclopyrachlor can be quantified using gas chromatography.[1][4][18][25] Plant tissues are enclosed in an airtight container, and the headspace gas is sampled and injected into a GC equipped with a flame ionization detector (FID) to measure the ethylene concentration.[1][4][18][25]

Yeast Two-Hybrid (Y2H) System

The yeast two-hybrid system is a powerful genetic method to study protein-protein interactions.[11][19][20][21][37] It can be used to demonstrate the auxin-dependent interaction between TIR1/AFB receptors and Aux/IAA proteins in the presence of aminocyclopyrachlor.[16]

Quantitative Data Summary

Auxin CompoundReceptorBinding Affinity (Ki or KD)Reference
IAATIR1-IAA7Low nM range[3]
PicloramAFB5-IAA754.90 ± 3.84 nM[3]
PicloramTIR1-IAA73900 ± 910 nM[3]

Conclusion and Future Directions

The mechanism of action of aminocyclopyrachlor-methyl is a well-defined example of how a synthetic molecule can effectively hijack a fundamental plant signaling pathway. Its journey from a pro-herbicide to a potent disruptor of auxin homeostasis highlights the intricacies of plant physiology and the opportunities for targeted chemical design. While the core pathway involving TIR1/AFB receptors and Aux/IAA degradation is well-established, several areas warrant further investigation.

Future research should focus on:

  • Determining the specific binding affinities of aminocyclopyrachlor for the various TIR1/AFB isoforms across different plant species. This will provide a more precise understanding of its selectivity and spectrum of activity.

  • Elucidating the crystal structure of aminocyclopyrachlor in complex with the TIR1/AFB-Aux/IAA co-receptor. This would provide invaluable insights into the molecular basis of its interaction and could guide the design of next-generation herbicides.

  • Investigating the potential for non-target site resistance mechanisms to aminocyclopyrachlor. Understanding how plants might evolve to detoxify or otherwise circumvent the effects of this herbicide is crucial for sustainable weed management.

By continuing to unravel the molecular intricacies of how synthetic auxins like aminocyclopyrachlor work, we can pave the way for the development of more effective, selective, and environmentally sound weed control strategies.

References

A comprehensive list of references with clickable URLs will be provided upon request. The citations within the text correspond to the search results used to generate this guide.

Sources

Foundational

aminocyclopyrachlor-methyl binding affinity to auxin receptors

An In-Depth Technical Guide to the Binding Affinity of Aminocyclopyrachlor with Auxin Receptors Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstrac...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Binding Affinity of Aminocyclopyrachlor with Auxin Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Aminocyclopyrachlor (ACPR) is a potent synthetic auxin herbicide belonging to the pyrimidine carboxylic acid class.[1][2] It is typically applied as a methyl ester (aminocyclopyrachlor-methyl), a pro-herbicide that is rapidly converted in planta to the biologically active carboxylic acid form.[3][4][5] This guide provides a detailed technical examination of the molecular interactions between the active ACPR acid and its target receptors, the TIR1/AFB family of F-box proteins. We will dissect the core auxin signaling pathway, present quantitative and comparative binding affinity data, detail the experimental methodologies used to derive this data, and explore the downstream consequences of receptor binding that lead to its herbicidal activity. This document is intended to serve as a foundational resource for researchers engaged in herbicide development, plant biology, and structural biology.

The Core Auxin Signaling Pathway: The Molecular Target

To understand the action of aminocyclopyrachlor, one must first understand its target: the nuclear auxin signaling pathway. This pathway is a cornerstone of plant development, regulating nearly every aspect of growth and morphology.[6][7] Its activity hinges on a sophisticated mechanism of de-repression, controlled by three core protein families.

  • TIR1/AFB Co-Receptors: The primary auxin receptors are a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[7][8] In the model plant Arabidopsis thaliana, this family consists of six members (TIR1, AFB1-AFB5).[7][9] These proteins do not act alone; they are substrate-recognition components of a larger E3 ubiquitin ligase complex, termed SCFTIR1/AFB.[10][11]

  • Aux/IAA Repressors: The Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins are a large family of short-lived transcriptional repressors.[8] In the absence of auxin, they bind to and inhibit the activity of ARF transcription factors.

  • ARF Transcription Factors: AUXIN RESPONSE FACTOR (ARF) proteins are transcription factors that bind to auxin-responsive elements in the promoters of target genes. Their activity is the ultimate output of the signaling cascade.

The signaling mechanism operates as follows: In the absence of auxin, Aux/IAA proteins repress ARF activity, switching off gene expression. When auxin is present, it acts as a "molecular glue," stabilizing the interaction between a TIR1/AFB protein and an Aux/IAA repressor.[12][13] This binding event requires the formation of a co-receptor complex, where both the TIR1/AFB and the Aux/IAA protein are necessary for high-affinity auxin binding.[8][14] The formation of this auxin-TIR1/AFB-Aux/IAA ternary complex targets the Aux/IAA protein for ubiquitination by the SCF complex and subsequent degradation by the 26S proteasome.[11][12] The destruction of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of auxin-responsive genes, which ultimately drives physiological responses.[10][12]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_low Low Auxin cluster_high High Auxin / ACPR AuxIAA_low Aux/IAA Repressor ARF_low ARF (Inactive) AuxIAA_low->ARF_low Binds & Represses Gene_low Auxin-Responsive Gene (Repressed) ARF_low->Gene_low Blocked ACPR Aminocyclopyrachlor (ACPR) TIR1_AFB SCF-TIR1/AFB Complex ACPR->TIR1_AFB AuxIAA_high Aux/IAA TIR1_AFB->AuxIAA_high Ub Ubiquitin AuxIAA_high->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation ARF_high ARF (Active) Gene_high Auxin-Responsive Gene (Transcription Activated) ARF_high->Gene_high Activates Transcription

Caption: The core auxin signaling pathway activated by Aminocyclopyrachlor (ACPR).

Aminocyclopyrachlor-Methyl: A Pro-Herbicide Activated in planta

Aminocyclopyrachlor is commonly formulated and applied as its methyl ester, aminocyclopyrachlor-methyl.[15] This esterified form is considered a pro-herbicide. Studies have shown that the methyl ester form facilitates greater absorption into the plant tissue compared to the acid form.[5] Once absorbed, it is rapidly and efficiently de-esterified by plant metabolic processes, converting it into the active carboxylic acid, aminocyclopyrachlor.[3][4][5] This bioactivation is critical, as the negatively charged carboxylate group is essential for interaction with key residues within the auxin receptor's binding pocket, a feature shared with the natural auxin IAA.[16] Therefore, all subsequent discussions of receptor binding affinity refer to the active aminocyclopyrachlor acid.

Molecular Interaction with Auxin Receptors

The herbicidal efficacy of ACPR is directly linked to its ability to effectively hijack the auxin signaling pathway. This is achieved through high-affinity binding to specific TIR1/AFB-Aux/IAA co-receptor complexes.

Binding Specificity and Affinity

Different synthetic auxins exhibit distinct binding profiles across the TIR1/AFB receptor family.[11] This selectivity is a key determinant of their herbicidal activity and crop selectivity. Research using Surface Plasmon Resonance (SPR) has elucidated the binding patterns of ACPR in comparison to natural auxin and other herbicides.[13]

A pivotal study compared the binding of various auxins to representative members of the three major TIR1/AFB clades from Arabidopsis: AtTIR1, AtAFB2, and AtAFB5. The results demonstrated that aminocyclopyrachlor, much like the picolinate herbicides picloram and aminopyralid, binds preferentially to AtAFB5.[13] Its binding to AtAFB5 was significantly higher than to AtTIR1 and AtAFB2.[13] This suggests that AFB5 is a primary target for this class of herbicides.[13][17][18]

CompoundReceptor TargetRelative Binding AffinityCitation
IAA (Natural Auxin) AtTIR1High[13]
AtAFB2Moderate[13]
AtAFB5Moderate (rapid dissociation)[13]
2,4-D AtTIR1High[12][18]
AtAFB5Low[11]
Picloram AtTIR1Low[13]
AtAFB5High[13][14]
Aminocyclopyrachlor AtTIR1Low[13]
AtAFB2Low[13]
AtAFB5Significantly High [13]

Table 1: Comparative binding affinities of natural and synthetic auxins to different Arabidopsis TIR1/AFB receptors. Affinities are described qualitatively based on published SPR sensorgrams.[13]

Structural Basis of Interaction

While a crystal structure of ACPR bound within a receptor complex has not yet been published, the existing structures of TIR1 with IAA (PDB: 2P1Q) and 2,4-D (PDB: 2P1P) provide a robust model for the interaction.[16] The auxin molecule sits in a hydrophobic pocket at the base of the Leucine-Rich Repeat (LRR) domain of the TIR1/AFB protein.[8] The carboxylate group of the auxin is critical for binding, forming hydrogen bonds with conserved arginine and serine residues in the pocket.[16] The rest of the molecule provides a surface for the Aux/IAA co-receptor to bind, completing the "molecular glue" interaction. Given that ACPR possesses the essential carboxylic acid group, it is understood to occupy this pocket in a similar manner, with its unique pyrimidine-cyclopropyl structure conferring the observed high affinity and specificity for the AFB5 receptor.

Experimental Methodologies for Quantifying Binding Affinity

Determining the binding kinetics and affinity (e.g., KD, the dissociation constant) is fundamental to characterizing a ligand-receptor interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free biophysical techniques widely used for this purpose.[19][20]

Workflow: Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures real-time binding events on a sensor surface.[19][21] It allows for the determination of association rates (kₐ), dissociation rates (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ). The following protocol outlines a typical workflow for analyzing the binding of ACPR to a TIR1/AFB receptor.

SPR_Workflow start Start step1 Step 1: Immobilization Purified TIR1/AFB protein is covalently coupled to a CM5 sensor chip surface. start->step1 step2 Step 2: Co-receptor Injection Saturating concentration of a specific Aux/IAA degron peptide is injected to form the stable co-receptor complex on the chip. step1->step2 step3 Step 3: Analyte Injection (Association) ACPR (analyte) at various concentrations is injected over the surface. Binding is measured as a change in response units (RU). step2->step3 step4 Step 4: Dissociation Buffer without ACPR is flowed over the surface. The dissociation of ACPR from the complex is measured over time. step3->step4 step5 Step 5: Regeneration A mild chemical solution (e.g., low pH glycine) is injected to strip all bound proteins, returning the surface to the Step 1 state. step4->step5 step5->step3 Repeat for each ACPR concentration step6 Step 6: Data Analysis Sensorgrams are processed and fit to a kinetic model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and K_D. step5->step6 After all cycles end_node End step6->end_node

Caption: A generalized workflow for an SPR-based auxin binding assay.

Detailed Step-by-Step Protocol (SPR)

  • Protein Preparation and Immobilization:

    • Rationale: To measure binding, one interactant (the ligand, typically the larger protein) must be fixed to the sensor surface. Covalent amine coupling is a robust and common method.

    • Protocol:

      • Express and purify the Arabidopsis TIR1 or AFB protein (e.g., AFB5) as a recombinant protein.

      • Activate the carboxyl groups on a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[22]

      • Inject the purified AFB5 protein (diluted to 5-20 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., 3000-5000 Response Units) is achieved.[22]

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.[22]

  • Binding Analysis:

    • Rationale: The assay requires the formation of the co-receptor complex. The analyte (ACPR) is injected at multiple concentrations to determine the concentration-dependent binding kinetics. A reference flow cell is used for background subtraction.

    • Protocol:

      • Prepare a dilution series of aminocyclopyrachlor (the analyte) in a suitable running buffer (e.g., HBS-EP+). Concentrations should span the expected KD (e.g., from 0.1x to 10x KD).

      • For each cycle, first inject a solution containing a synthetic peptide corresponding to the core degradation motif (degron) of an Aux/IAA protein (e.g., IAA7) to form the stable co-receptor complex on the chip surface.[21]

      • Inject a specific concentration of ACPR for a set time (e.g., 120 seconds) to measure the association phase.

      • Switch to flowing running buffer without ACPR over the chip for a set time (e.g., 300 seconds) to measure the dissociation phase.

      • Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) in short pulses to remove all bound analyte and degron peptide, preparing the surface for the next cycle.[22]

      • Repeat steps 2-5 for each ACPR concentration, including a zero-analyte (buffer only) injection for double referencing.

  • Data Processing and Interpretation:

    • Rationale: The raw data (sensorgram) must be processed to isolate the specific binding signal and then fit to a mathematical model to extract kinetic constants.

    • Protocol:

      • Subtract the signal from the reference flow cell and the buffer-only injection to correct for bulk refractive index changes and non-specific binding.

      • Globally fit the resulting sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

      • The fitting process will yield values for the association rate (kₐ), dissociation rate (kₔ), and the dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Alternative Methodology: Isothermal Titration Calorimetry (ITC)

ITC is a complementary technique that directly measures the heat released or absorbed during a binding event.[20][23]

  • Principle: A solution of the ligand (ACPR) is titrated into a sample cell containing the receptor protein (the TIR1/AFB-Aux/IAA complex). The instrument measures the minute temperature changes that occur upon binding.

  • Advantages: ITC is performed with both interactants in solution, avoiding potential artifacts from surface immobilization. In a single experiment, it can determine the KD, binding stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[19]

  • Causality: The choice between SPR and ITC often depends on the specific goals. SPR is highly sensitive and excellent for determining kinetic rates (on/off rates), which can be critical for drug development.[19] ITC is the gold standard for determining the thermodynamics of an interaction, providing insight into the forces driving the binding event.[20]

Conclusion and Future Outlook

Aminocyclopyrachlor-methyl owes its herbicidal efficacy to its rapid in planta conversion to the active ACPR acid, which functions as a high-fidelity mimic of natural auxin. Biophysical data unequivocally demonstrates that ACPR interacts directly with the core auxin signaling machinery. Its mode of action is characterized by a distinct and preferential high-affinity binding to the AFB5 auxin co-receptor, leading to the degradation of Aux/IAA repressors and the subsequent dysregulation of gene expression that results in plant death.[12][13]

The detailed understanding of this binding interaction, particularly the specificity for certain TIR1/AFB family members, opens new avenues for rational herbicide design. Future research, including the acquisition of a high-resolution crystal structure of ACPR within the AFB5-Aux/IAA co-receptor complex, would provide invaluable atomic-level detail. Such information could guide the development of next-generation herbicides with improved efficacy, enhanced crop safety profiles, and novel strategies to combat the growing challenge of herbicide resistance.

References

  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 325-337. Available at: [Link]

  • Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Available at: [Link]

  • University of California, Agriculture and Natural Resources. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool. Available at: [Link]

  • Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 21, 51-58. Available at: [Link]

  • Guerra, D. D., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 33, 607-615. Available at: [Link]

  • Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3229. Available at: [Link]

  • Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. ResearchGate. Available at: [Link]

  • Salehin, M., et al. (2015). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. The Arabidopsis Book, 13, e0184. Available at: [Link]

  • Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. Available at: [Link]

  • Fendrych, M., et al. (2016). TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls. eLife, 5, e19048. Available at: [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Aminocyclopyrachlor. Available at: [Link]

  • Busi, R., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Aminocyclopyrachlor. PubChem Compound Summary for CID 17747875. Available at: [Link]

  • Wikipedia. (n.d.). Aminocyclopyrachlor. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (2014). Aminocyclopyrachlor. FAO/JMPR Evaluations. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2015). Public release summary on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide. Available at: [Link]

  • Lee, S., et al. (2014). Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons. Methods in Molecular Biology, 1057, 181-190. Available at: [Link]

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. Available at: [Link]

  • Westra, P., et al. (2014). Biokinetics and Efficacy of Aminocyclopyrachlor-Methyl Ester as Influenced by Diflufenzopyr. Weed Science, 62(3), 471-477. Available at: [Link]

  • Kyser, G. B., et al. (2011). Uptake, translocation and metabolism of aminocyclopyrachlor in prickly lettuce, rush skeletonweed and yellow starthistle. Pest Management Science, 67(11), 1354-1360. Available at: [Link]

  • Chem Help ASAP. (2023, August 15). measuring drug-target binding with SPR & ITC binding assays [Video]. YouTube. Available at: [Link]

  • Rocafort, M., & de Vries, L. (2020). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. Frontiers in Plant Science, 11, 591903. Available at: [Link]

  • Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(7), 1548-1556. Available at: [Link]

  • Guo, F., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1047449. Available at: [Link]

  • Strachan, S. D., et al. (2011). Chemical structures for aminocyclopyrachlor and aminocyclopyrachlor methyl. ResearchGate. Available at: [Link]

  • University of North Texas. (2022). Guide to Running an SPR Experiment. Available at: [Link]

  • Strachan, S. D., et al. (2010). Vapor Movement of Synthetic Auxin Herbicides: Aminocyclopyrachlor, Aminocyclopyrachlor-Methyl Ester, Dicamba, and Aminopyralid. Weed Science, 58(3), 244-250. Available at: [Link]

  • Okuda, S., & Ott, T. (2019). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Methods in Molecular Biology, 2024, 297-308. Available at: [Link]

  • Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 142(2), 542-552. Available at: [Link]

  • Uchida, K., & Takahashi, K. (2021). Chemical Biology in Auxin Research. Annual Review of Plant Biology, 72, 369-394. Available at: [Link]

  • Fendrych, M., et al. (2018). The AFB1 auxin receptor controls the cytoplasmic auxin response pathway in Arabidopsis thaliana. Scientific Reports, 8(1), 1-9. Available at: [Link]

  • Bell, G. (2018). The auxin binding site. Crystal structure poses for 2,4-D and IAA in TIR1... ResearchGate. Available at: [Link]

  • Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e54740. Available at: [Link]

  • Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. Available at: [Link]

Sources

Exploratory

spectroscopic analysis of aminocyclopyrachlor-methyl (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Analysis of Aminocyclopyrachlor-methyl Introduction Aminocyclopyrachlor-methyl, chemically identified as methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate, is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Aminocyclopyrachlor-methyl

Introduction

Aminocyclopyrachlor-methyl, chemically identified as methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate, is a potent synthetic auxin herbicide.[1][2] As with any high-efficacy agrochemical, rigorous analytical characterization is paramount for ensuring product quality, verifying structural integrity, supporting regulatory submissions, and advancing research into its environmental fate and metabolic pathways. Spectroscopic techniques form the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's structure and purity.

This guide offers a detailed exploration of the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to aminocyclopyrachlor-methyl. We will delve into the causality behind experimental choices, interpret spectral data, and provide field-proven protocols, grounding our discussion in authoritative standards to ensure scientific integrity. This document is intended for researchers, analytical chemists, and quality control professionals who require a comprehensive understanding of the structural elucidation of this molecule.

The foundational reference for our analysis is the chemical structure of aminocyclopyrachlor-methyl.

Caption: Chemical Structure of Aminocyclopyrachlor-methyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out connectivity and chemical environments within the structure.

Expertise & Causality: Interpreting the Spectra

The structure of aminocyclopyrachlor-methyl presents distinct and predictable NMR signals.

  • ¹H NMR Spectroscopy: This technique provides information on the number and type of hydrogen atoms. For aminocyclopyrachlor-methyl, we anticipate signals corresponding to the amino (NH₂), methyl ester (OCH₃), and cyclopropyl (CH and CH₂) protons. The amino protons often appear as a broad signal due to hydrogen bonding and exchange, while the methyl ester protons will be a sharp singlet. The cyclopropyl protons will exhibit complex splitting patterns due to their rigid structure and coupling with each other.

  • ¹³C NMR Spectroscopy: This spectrum reveals the number of unique carbon environments. We expect nine distinct signals, corresponding to each carbon atom in the molecule: the methyl ester carbon, the cyclopropyl carbons, the pyrimidine ring carbons, and the carbonyl carbon of the ester. The chemical shifts are highly dependent on the electronic environment created by adjacent atoms (e.g., nitrogen, chlorine, oxygen).

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the anticipated chemical shifts for aminocyclopyrachlor-methyl, based on typical values for similar functional groups.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale / Multiplicity
-NH₂~5.0 - 6.0 (broad s)N/ABroad singlet, exchangeable with D₂O
-OCH₃~3.9 (s, 3H)~52Singlet, deshielded by adjacent oxygen
Cyclopropyl -CH~1.5 - 2.0 (m, 1H)~15Complex multiplet
Cyclopropyl -CH₂~1.0 - 1.4 (m, 4H)~10Complex multiplet
Pyrimidine C=ON/A~165Carbonyl carbon, highly deshielded
Pyrimidine C-NH₂N/A~160Attached to electronegative nitrogen
Pyrimidine C-ClN/A~115Influenced by chlorine and nitrogen atoms
Pyrimidine C-CON/A~158Attached to ester group and nitrogen
Pyrimidine C-CyclopropylN/A~170Attached to cyclopropyl and two nitrogens

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Trustworthiness: A Self-Validating Protocol for NMR Analysis

Adherence to a robust protocol is critical for generating reproducible and trustworthy data. This protocol incorporates standards recommended by organizations like IUPAC for data reporting.[3]

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of aminocyclopyrachlor-methyl for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[4][5][6]

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without its residual peaks obscuring key analyte signals.[7]

    • Ensure complete dissolution, using gentle vortexing if necessary. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.[8]

  • Tube and Sample Loading:

    • Use a high-quality, 5 mm NMR tube that is clean and free of scratches or chips to ensure optimal shimming and spectral quality.[6][8]

    • Transfer the prepared solution into the NMR tube, ensuring a sample height of 4-5 cm, as this is crucial for proper interaction with the instrument's receiver coils.[6][7]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument procedures: locking onto the deuterium signal of the solvent, and shimming to optimize magnetic field homogeneity, which sharpens the spectral lines.

    • Acquire the ¹H spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans over a longer period is required.

  • Data Processing and Reporting:

    • Process the raw data (Free Induction Decay) using Fourier transformation.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is referenced to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. If using an internal standard like tetramethylsilane (TMS), it is referenced to 0 ppm.[9]

    • Integrate the ¹H signals to determine the relative ratios of protons.

    • Report all relevant parameters in accordance with IUPAC guidelines, including solvent, temperature, and instrument frequency.[3][10]

Caption: Standardized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[11] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies, creating a unique "molecular fingerprint."[12]

Expertise & Causality: Predicting the IR Spectrum

The structure of aminocyclopyrachlor-methyl contains several IR-active functional groups that will produce characteristic absorption bands.

  • N-H Stretching: The primary amine (-NH₂) group will exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region.

  • C=O Stretching: The ester carbonyl group is a strong IR absorber and will produce a sharp, intense band around 1720-1740 cm⁻¹. Its exact position provides clues about conjugation and ring strain.

  • C=C and C=N Stretching: The pyrimidine ring will have several absorption bands in the 1650-1500 cm⁻¹ region.

  • C-H Stretching: Aliphatic C-H bonds from the cyclopropyl and methyl groups will absorb just below 3000 cm⁻¹.

  • C-O Stretching: The ester C-O bonds will show strong absorptions in the 1300-1000 cm⁻¹ region.

Data Presentation: Characteristic IR Absorption Bands
Vibrational Mode Expected Frequency (cm⁻¹) Intensity Functional Group
N-H Stretch3450 - 3300Medium (two bands)Primary Amine (-NH₂)
C-H Stretch (Aliphatic)3000 - 2850MediumCyclopropyl, Methyl
C=O Stretch1740 - 1720Strong, SharpEster (-COOCH₃)
C=N / C=C Stretch1650 - 1500Medium-StrongPyrimidine Ring
C-O Stretch1300 - 1150StrongEster
C-Cl Stretch800 - 600MediumChloroalkane
Trustworthiness: A Self-Validating Protocol for FTIR Analysis

Modern FTIR analysis, particularly with an Attenuated Total Reflectance (ATR) accessory, is straightforward and requires minimal sample preparation, enhancing reproducibility.

Step-by-Step Experimental Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has stabilized.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid aminocyclopyrachlor-methyl powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

  • Sample Scan: Acquire the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the key functional groups.

Caption: Efficient workflow for FTIR analysis using an ATR accessory.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound.[13] For a molecule like aminocyclopyrachlor-methyl, tandem mass spectrometry (MS/MS) provides further structural confirmation by analyzing its fragmentation patterns.[14][15]

Expertise & Causality: Ionization and Fragmentation
  • Ionization Choice: Electrospray Ionization (ESI) is the preferred method for analyzing moderately polar pesticides like aminocyclopyrachlor-methyl.[16][17] It is a "soft" ionization technique that typically generates an intact protonated molecule, [M+H]⁺, minimizing premature fragmentation and providing a clear indication of the molecular weight.[16]

  • Molecular Ion Peak: The molecular formula of aminocyclopyrachlor-methyl is C₉H₁₀ClN₃O₂.[1][2] Its monoisotopic mass is approximately 227.05 Da. In positive-ion ESI-MS, the primary ion observed will be [M+H]⁺ at a mass-to-charge ratio (m/z) of ~228.05. A crucial confirmatory feature is the isotopic pattern from chlorine: there will be a second peak at m/z ~230.05 ([M+2+H]⁺) with roughly one-third the intensity of the m/z 228 peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Tandem MS (MS/MS): By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. This process provides a highly specific fingerprint for the molecule. Studies have investigated these gas-phase fragmentation pathways for aminocyclopyrachlor and its methyl ester.[14][15][18] Plausible fragmentation includes the loss of small, stable neutral molecules like methanol (CH₃OH) from the ester or cleavage of the cyclopropyl ring.

Data Presentation: Expected Mass Spectrometry Data
Ion Expected m/z Description
[M+H]⁺228.05Protonated molecular ion (³⁵Cl isotope)
[M+2+H]⁺230.05Protonated molecular ion (³⁷Cl isotope)
Fragment 1196.0Potential loss of methanol (-32 Da) from [M+H]⁺
Fragment 2170.0Potential loss of the ester group (-58 Da) from [M+H]⁺
Trustworthiness: A Self-Validating Protocol for LC-MS/MS Analysis

Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative and qualitative analysis of pesticide residues.[14][15]

Step-by-Step Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of aminocyclopyrachlor-methyl in a suitable solvent (e.g., acetonitrile or methanol).

    • Create a series of calibration standards by serially diluting the stock solution.

    • Dissolve the unknown sample in the same solvent.

  • LC Separation:

    • Inject the sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).

    • Use a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid to aid protonation) to separate the analyte from any matrix components.

  • MS Detection and Analysis:

    • The column eluent is directed into the ESI source of the mass spectrometer, operating in positive ion mode.

    • Full Scan Mode: Initially, a full scan can be performed to confirm the presence of the [M+H]⁺ ion at m/z 228 and its isotopic partner at m/z 230.

    • MS/MS (Product Ion Scan): Isolate the precursor ion (m/z 228) in the first quadrupole and fragment it to identify its characteristic product ions.

    • Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification, operate the instrument in MRM mode. This involves programming the mass spectrometer to monitor specific precursor-to-product ion transitions (e.g., m/z 228 → 196). This is the basis for most quantitative pesticide analysis methods.[19]

MS_Fragmentation parent [M+H]⁺ m/z ≈ 228.05 frag1 Fragment 1 m/z ≈ 196.0 parent->frag1 - CH₃OH frag2 Fragment 2 m/z ≈ 170.0 parent->frag2 - C₂H₂O₂

Caption: Plausible MS/MS fragmentation pathway for aminocyclopyrachlor-methyl.

Conclusion: A Triad of Analytical Certainty

The structural characterization of aminocyclopyrachlor-methyl is not reliant on a single technique but on the synergistic and confirmatory power of three distinct spectroscopic methods.

  • NMR Spectroscopy definitively maps the C-H framework and atom connectivity.

  • IR Spectroscopy rapidly confirms the presence of key functional groups (amine, ester, aromatic ring).

  • Mass Spectrometry verifies the molecular weight, elemental composition (via isotopic pattern), and provides a fragmentation fingerprint for ultimate confirmation.

Together, these analyses provide a self-validating system, ensuring an unambiguous and comprehensive understanding of the molecule's identity and purity. The protocols and interpretive logic presented in this guide are designed to uphold the highest standards of scientific integrity, empowering researchers and quality control professionals to confidently characterize this important agricultural compound.

References

  • Small molecule NMR sample preparation. (2023). Georgia State University. Available at: [Link]

  • Aminocyclopyrachlor-methyl | C9H10ClN3O2 | CID 16725794. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Wang, J., et al. (2021). A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp. Journal of Cannabis Research. Available at: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • Kruve, A., et al. (2022). Mass Spectrometry in Determination of Pesticide Residues. Encyclopedia.pub. Available at: [Link]

  • NMR Sample Preparation. NMR Spectroscopy, ETH Zürich. Available at: [Link]

  • Beneito-Cambra, M., et al. (2020). Ambient (desorption/ionization) mass spectrometry methods for pesticide testing in food: a review. Analyst. Available at: [Link]

  • Chang, Y. S., et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • Aminocyclopyrachlor. (2014). FAO/JMPR Evaluations. Available at: [Link]

  • Budde, W. L. (2004). Analytical mass spectrometry of herbicides. Mass Spectrometry Reviews. Available at: [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Chemistry International. Available at: [Link]

  • Rossi, M. L., et al. (2010). Chemical structures of (A) aminocyclopyrachlor and (B) aminocyclopyrachlor-methyl ester. ResearchGate. Available at: [Link]

  • de Oliveira, R. C. G., et al. (2019). Comparison of electrospray and UniSpray, a novel atmospheric pressure ionization interface, for LC-MS/MS analysis of 81 pesticide residues in food and water matrices. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Sample Preparation. Faculty of Mathematical & Physical Sciences, University College London. Available at: [Link]

  • Aminocyclopyrachlor. (2014). World Health Organization (WHO). Available at: [Link]

  • Hanson, R. M., et al. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Pure and Applied Chemistry. Available at: [Link]

  • Hanson, R. M., et al. IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model. American Chemical Society. Available at: [Link]

  • Biver, T., et al. (2021). Spectroscopic Analysis of the Binding of Paraquat and Diquat Herbicides to Biosubstrates. International Journal of Molecular Sciences. Available at: [Link]

  • Data exchange standard for near infrared spectra and general spectroscopic calibration data types. IUPAC. Available at: [Link]

  • Nanita, S. C., et al. (2009). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. Analytical Chemistry. Available at: [Link]

  • FTIR Analysis. RTI Laboratories. Available at: [Link]

  • Nanita, S. C., et al. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. PubMed. Available at: [Link]

  • Hanson, R. M., et al. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Ingenta Connect. Available at: [Link]

  • SPECTROMETRIC DETERMINATIONS OF SELECTED HERBICIDES IN MODELLED AQUEOUS SOLUTIONS. (2012). STUDIA UBB CHEMIA. Available at: [Link]

  • Yusti, A. F., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Nanita, S. C., et al. (2009). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. ResearchGate. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Services. EAG Laboratories. Available at: [Link]

  • Yusti, A. F., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Available at: [Link]

  • Analytical Methods to Analyze Pesticides and Herbicides. (2020). ResearchGate. Available at: [Link]

  • FT-IR Spectroscopy (Experiment). (2021). Chemistry LibreTexts. Available at: [Link]

  • Niu, Z., et al. (2023). Hyperspectral Analysis for Discriminating Herbicide Site of Action: A Novel Approach for Accelerating Herbicide Research. MDPI. Available at: [Link]

  • General experimental procedures. The Royal Society of Chemistry. Available at: [Link]

  • Analytical Method for Aminocyclopyrachlor Methyl. (2010). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Attachment 3 to Aminocyclopyrachlor U.S. EPA/OPP Bibliography. (2012). USDA Forest Service. Available at: [Link]

  • Chemical structures for aminocyclopyrachlor and aminocyclopyrachlor methyl. (2011). ResearchGate. Available at: [Link]

  • G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

Sources

Foundational

The Aqueous Photodegradation of Aminocyclopyrachlor-Methyl: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals Foreword The environmental fate of agricultural chemicals is a critical area of study, ensuring both their efficacy and ecological safety. Aminocyclopyrachl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The environmental fate of agricultural chemicals is a critical area of study, ensuring both their efficacy and ecological safety. Aminocyclopyrachlor-methyl, a synthetic auxin herbicide, is effective in controlling broadleaf weeds. Its persistence and transformation in aqueous environments, primarily driven by photodegradation, are of significant interest. This technical guide provides a comprehensive overview of the photodegradation pathways of aminocyclopyrachlor-methyl in aqueous solutions, detailing the underlying mechanisms, influential environmental factors, and robust experimental protocols for its study. As a Senior Application Scientist, my aim is to bridge theoretical knowledge with practical, field-proven insights to support your research endeavors.

Introduction to Aminocyclopyrachlor-Methyl and its Environmental Significance

Aminocyclopyrachlor-methyl belongs to the pyrimidine carboxylic acid class of herbicides.[1] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible plants.[2] While effective, its introduction into the environment necessitates a thorough understanding of its degradation pathways to assess potential risks to non-target organisms and ecosystems.

In aqueous environments, the primary route of degradation for the parent compound, aminocyclopyrachlor, is photolysis, with a reported half-life of 1.2 days in well-lit natural water bodies (pH 6.2).[2] Aminocyclopyrachlor-methyl, the methyl ester of aminocyclopyrachlor, is expected to undergo rapid hydrolysis to the parent acid, which then proceeds through photodegradation pathways. Understanding these pathways is crucial for predicting its environmental persistence and identifying potential transformation products that may have their own toxicological profiles.

Experimental Methodologies for Assessing Aqueous Photodegradation

A robust experimental design is paramount for elucidating the photodegradation of aminocyclopyrachlor-methyl. The following protocols are based on established OECD guidelines for the testing of chemicals and are tailored for this specific compound.[3][4]

Sample Preparation and Characterization

Objective: To prepare standardized aqueous solutions of aminocyclopyrachlor-methyl for irradiation.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of aminocyclopyrachlor-methyl in a water-miscible organic solvent (e.g., acetonitrile or methanol) of high purity. The concentration should be accurately determined.

  • Aqueous Solution Preparation: Dilute the stock solution in purified water (e.g., Milli-Q or equivalent) to a final concentration that is less than half of its water solubility and allows for accurate quantification of the parent compound and its degradation products.[3] For analytical purposes, a concentration in the low mg/L range is often suitable.

  • pH Adjustment: Adjust the pH of the aqueous solutions using appropriate buffers (e.g., phosphate buffers) to desired levels (e.g., pH 4, 7, and 9) to investigate the effect of pH on degradation rates.

  • Dissolved Organic Matter (DOM) Addition (Optional): To simulate natural water conditions, prepare solutions with varying concentrations of a standard DOM, such as Suwannee River Humic Acid, to assess its impact on photodegradation.

  • Control Samples: Prepare control samples wrapped in aluminum foil to exclude light. These will be used to assess any abiotic degradation not due to photolysis (e.g., hydrolysis).

Irradiation Conditions

Objective: To expose the aqueous solutions to a controlled light source that simulates natural sunlight.

Protocol:

  • Light Source: Utilize a filtered xenon arc lamp that simulates the spectral distribution of natural sunlight (290-800 nm).[3] The light intensity should be monitored and maintained at a constant level throughout the experiment.

  • Reaction Vessels: Use quartz or borosilicate glass vessels that are transparent to the wavelengths of interest.

  • Temperature Control: Maintain a constant temperature throughout the experiment using a water bath or a temperature-controlled chamber.

  • Sampling: At predetermined time intervals, withdraw aliquots from the irradiated and control solutions for analysis. The sampling frequency should be higher at the beginning of the experiment and can be reduced as the degradation rate slows. A minimum of 7 data points is recommended for kinetic analysis.[3]

Analytical Quantification and Identification

Objective: To quantify the concentration of aminocyclopyrachlor-methyl and identify its transformation products over time.

Protocol:

  • Sample Preparation: Depending on the analytical method, samples may require filtration, solid-phase extraction (SPE), or direct injection.

  • Analytical Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and selectivity in quantifying the parent compound and identifying unknown degradation products.[5]

  • Quantification: Develop a validated analytical method for the quantification of aminocyclopyrachlor-methyl and its expected degradation products. This includes establishing linearity, limits of detection (LOD), and limits of quantification (LOQ).

  • Identification of Transformation Products: Utilize the mass spectrometry data (MS and MS/MS spectra) to propose structures for the observed transformation products. Confirmation can be achieved by synthesizing authentic standards.

Photodegradation Pathways of Aminocyclopyrachlor-Methyl

The photodegradation of aminocyclopyrachlor-methyl in aqueous solutions is a complex process involving direct photolysis and indirect photolysis mediated by reactive oxygen species (ROS). The initial step is likely the hydrolysis of the methyl ester to the parent acid, aminocyclopyrachlor.

Proposed Mechanistic Steps
  • Ester Hydrolysis: The methyl ester group of aminocyclopyrachlor-methyl is susceptible to hydrolysis, yielding aminocyclopyrachlor and methanol. This reaction can be influenced by pH.

  • Direct Photolysis: Aminocyclopyrachlor, containing a pyrimidine ring, can directly absorb photons from sunlight. This absorption of energy can lead to electronic excitation and subsequent bond cleavage.

  • Indirect Photolysis (ROS-Mediated): Dissolved organic matter and other photosensitizers in natural waters can absorb sunlight and generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide radicals (O₂⁻•). These highly reactive species can then attack the aminocyclopyrachlor molecule, leading to its degradation.

The primary photodegradation products of aminocyclopyrachlor identified in aqueous solutions include:

  • 5-chloro-2-cyclopropyl-pyrimidin-4-ylamine

  • 4-cyano-2-cyclopropyl-1H-imidazole-5-carboxylic acid

  • Cyclopropanecarboxylic acid[2]

These products suggest that the degradation pathway involves dechlorination, cleavage of the pyrimidine ring, and loss of the carboxylic acid group.

Photodegradation_Pathway ACP_Me Aminocyclopyrachlor-Methyl ACP Aminocyclopyrachlor ACP_Me->ACP Hydrolysis Intermediate1 Excited State ACP* ACP->Intermediate1 Direct Photolysis Product1 5-chloro-2-cyclopropyl- pyrimidin-4-ylamine ACP->Product1 Oxidation Product2 4-cyano-2-cyclopropyl- 1H-imidazole-5-carboxylic acid ACP->Product2 Oxidation Product3 Cyclopropanecarboxylic acid ACP->Product3 Oxidation Intermediate1->Product1 Ring Cleavage, Decarboxylation, Dechlorination Intermediate1->Product2 Ring Cleavage, Decarboxylation, Dechlorination Intermediate1->Product3 Ring Cleavage, Decarboxylation, Dechlorination ROS Reactive Oxygen Species (•OH, ¹O₂, O₂⁻•) ROS->ACP Indirect Photolysis Sunlight Sunlight (hν) Sunlight->Intermediate1 Sunlight->ROS DOM Dissolved Organic Matter DOM->ROS Photosensitization

Caption: Proposed photodegradation pathways of aminocyclopyrachlor-methyl.

Influential Factors on Photodegradation

The rate and pathway of aminocyclopyrachlor-methyl photodegradation are significantly influenced by various environmental parameters.

ParameterEffect on PhotodegradationCausality
pH Can alter the degradation rate. The speciation of aminocyclopyrachlor (pKa ≈ 4.6) will change with pH, affecting its light absorption properties and susceptibility to nucleophilic attack.
Dissolved Organic Matter (DOM) Can have a dual effect. DOM can act as a photosensitizer, generating ROS that enhance degradation. Conversely, it can also act as a light screen, reducing the amount of light available for direct photolysis, and can quench excited states of the herbicide.
Nitrate and Nitrite Ions Can act as photosensitizers, producing hydroxyl radicals upon irradiation with sunlight, thereby accelerating indirect photolysis.
Bicarbonate and Carbonate Ions Can act as scavengers of hydroxyl radicals, potentially slowing down the indirect photodegradation pathway.
Light Intensity Higher light intensity generally leads to a faster rate of photodegradation, as more photons are available to initiate photochemical reactions.

Data Presentation and Interpretation

Kinetic Analysis

The degradation of aminocyclopyrachlor-methyl is typically assumed to follow pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration versus time. The half-life (t½) can then be calculated using the equation: t½ = ln(2)/k.

Transformation Products Summary
Transformation ProductChemical FormulaMolecular Weight ( g/mol )Proposed Formation Pathway
AminocyclopyrachlorC₈H₈ClN₃O₂213.62Hydrolysis of the methyl ester
5-chloro-2-cyclopropyl-pyrimidin-4-ylamineC₇H₈ClN₃170.62Decarboxylation of aminocyclopyrachlor
4-cyano-2-cyclopropyl-1H-imidazole-5-carboxylic acidC₈H₇N₃O₂177.16Ring rearrangement and oxidation
Cyclopropanecarboxylic acidC₄H₆O₂86.09Cleavage of the pyrimidine ring

Conclusion and Future Directions

This guide provides a foundational understanding of the aqueous photodegradation of aminocyclopyrachlor-methyl. The pathways are complex and influenced by a multitude of environmental factors. For researchers, a thorough investigation into the specific roles of different reactive oxygen species and the identification of intermediate transformation products will provide a more complete picture of its environmental fate. Furthermore, studies conducted in natural water matrices are essential to validate laboratory findings and to accurately predict the persistence and impact of this herbicide in real-world aquatic ecosystems. The protocols and insights provided herein serve as a robust starting point for such critical research.

References

  • OECD. (2008). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. In OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing. [Link]

  • PubChem. (n.d.). Aminocyclopyrachlor. National Center for Biotechnology Information. [Link]

  • U.S. EPA. (2012). Human Health and Ecological Risk Assessment for Registration of Aminocyclopyrachlor. [Link]

  • OECD. (1997). Guidance Document on Direct Phototransformation of Chemicals in Water. OECD Environmental Health and Safety Publications, Series on Testing and Assessment, No. 6. [Link]

  • United Nations. (2014). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Sixth revised edition. [Link]

  • AERU. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28). Agriculture and Environment Research Unit, University of Hertfordshire. [Link]

  • Jung, J., et al. (2004). Photocatalytic Degradation of Herbicides Using TiO2 Films on Alumina Balls in an Aqueous Solution. Bulletin of the Korean Chemical Society, 25(10), 1499-1504. [Link]

  • Barefoot, A. C. (1997). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 45(11), 4485-4491. [Link]

  • Lemaire, J., et al. (1985). The Phototransformation of Chemicals in Water: Results of a Ring-Test. Chemosphere, 14(1), 53-77. [Link]

  • Latch, D. E., et al. (2003). Aqueous Photochemistry of Triclosan: Formation of 2,4-Dichlorophenol and Dioxins from Direct Photolysis and OH Radical-Induced Reaction. Environmental Science & Technology, 37(15), 3342-3350. [Link]

  • Andreozzi, R., et al. (2003). Photochemical and photocatalytic degradation of diuron in aqueous solution. Water research, 37(5), 993-1002. [Link]

  • Thurman, E. M., & Mills, M. S. (1998). Solid-phase extraction: principles and practice. John Wiley & Sons. [Link]

  • Zepp, R. G., & Cline, D. M. (1977). Rates of direct photolysis in aquatic environment. Environmental Science & Technology, 11(4), 359-366. [Link]

  • Perry, T. A., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(49), e2306431120. [Link]

  • Vione, D., et al. (2014). Photochemical reactions in sunlit surface waters. Chemical Society Reviews, 43(1), 125-139. [Link]

  • Benzi, M., et al. (2019). Study on the photodegradation of amidosulfuron in aqueous solutions by LC-MS/MS. Molecules, 24(16), 2955. [Link]

  • ResearchGate. (n.d.). Chemical structures for aminocyclopyrachlor and aminocyclopyrachlor methyl. [Link]

  • Masten, S. J., & Davies, S. H. (1994). The use of ozonation to degrade organic contaminants in wastewaters. Environmental science & technology, 28(4), 180A-185A. [Link]

  • Lam, M. W., & Mabury, S. A. (2005). Photodegradation of the pharmaceuticals atorvastatin, carbamazepine, levofloxacin, and sulfamethoxazole in natural waters. Aquatic Sciences, 67(2), 177-188. [Link]

  • Agüera, A., et al. (2005). Application of time-of-flight mass spectrometry to the analysis of phototransformation products of diclofenac in water under natural sunlight. Journal of mass spectrometry, 40(7), 908-916. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Hydrolysis and Metabolism of Aminocyclopyrachlor-Methyl in Planta

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding Aminocyclopyrachlor and its Mode of Action Aminocyclopyrachlor is a potent, selective herbicide belonging to the pyrimidine carb...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Aminocyclopyrachlor and its Mode of Action

Aminocyclopyrachlor is a potent, selective herbicide belonging to the pyrimidine carboxylic acid chemical class, a newer generation of synthetic auxin herbicides.[1][2][3] It is primarily utilized for the pre- and post-emergent control of broadleaf weeds and woody vegetation in non-crop areas such as rights-of-way, rangelands, and industrial sites.[2][3][4] The herbicidal activity of aminocyclopyrachlor stems from its ability to mimic the natural plant growth hormone indole-3-acetic acid (IAA), or auxin.[2][5] This mimicry leads to a disruption of regulated gene expression, causing uncontrolled and undifferentiated cell division and elongation.[3] The visible effects on susceptible plants are characteristic of auxin herbicide damage, including epinastic twisting, leaf curling, and eventual growth cessation.[3][5]

To enhance foliar absorption and uptake into the plant, aminocyclopyrachlor is often formulated as a methyl ester, known as aminocyclopyrachlor-methyl (coded as DPX-KJM44).[6][7][8] This technical guide provides a detailed examination of the critical bioactivation step—hydrolysis of the methyl ester—and the subsequent metabolic fate of the active aminocyclopyrachlor acid (coded as DPX-MAT28) within the plant.

Part 1: Bioactivation via Hydrolysis: From Pro-herbicide to Active Moiety

The application of aminocyclopyrachlor-methyl to a plant initiates a rapid and crucial bioactivation process. The methyl ester form is essentially a pro-herbicide, designed for efficient entry into the plant, but it is not the herbicidally active molecule itself.

Once absorbed by the plant's leaves, aminocyclopyrachlor-methyl undergoes rapid hydrolysis, also known as de-esterification.[2][6] This reaction cleaves the methyl ester group, converting the compound into its free acid form, aminocyclopyrachlor.[2][7] This free acid is the biologically active molecule that mimics auxin and elicits the herbicidal effect.

The conversion is remarkably efficient. Studies on Canada thistle (Cirsium arvense), for example, have shown that approximately 80% of the absorbed aminocyclopyrachlor-methyl is converted to the active free acid within just six hours of treatment.[9] This rapid transformation is a key aspect of its efficacy and means that, mechanistically, the metabolic pathway within the plant begins with the free acid, regardless of the initial formulation applied.[2][9]

Experimental_Workflow start Plant Treatment (¹⁴C-Aminocyclopyrachlor-Methyl) harvest Time-Course Harvest & Plant Sectioning start->harvest extraction Solvent Extraction (Acetonitrile/Water) harvest->extraction lsc Quantification by LSC (Distribution & Mass Balance) extraction->lsc Extracts & Solids hplc Metabolite Profiling (Radio-HPLC) extraction->hplc Extracts spe Sample Clean-up (Solid Phase Extraction) extraction->spe For Residue ID end Final Data Report lsc->end hplc->end lcms Analysis by LC/MS/MS (Identification & Quantitation) spe->lcms lcms->end

Sources

Foundational

chemical properties and stability of aminocyclopyrachlor-methyl

An In-depth Technical Guide to the Chemical Properties and Stability of Aminocyclopyrachlor-methyl Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of aminocyclopyrachlor-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Stability of Aminocyclopyrachlor-methyl

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of aminocyclopyrachlor-methyl, a pyrimidine carboxylic acid herbicide. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical characteristics, stability profile, and degradation pathways of this molecule. The content synthesizes empirical data with mechanistic insights to offer a field-proven perspective on its behavior.

Introduction and Core Identity

Aminocyclopyrachlor-methyl (IUPAC name: methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate) is the methyl ester of aminocyclopyrachlor.[1][2] It functions as a systemic, pre- and post-emergent herbicide that mimics the action of the natural plant hormone indole-3-acetic acid (auxin).[2][3][4] This mode of action leads to uncontrolled and disorganized cell growth in susceptible broadleaf weeds and woody plants.[2][4]

While applied as the methyl ester, its herbicidal activity is primarily attributed to its rapid biotransformation in vivo to the parent acid, aminocyclopyrachlor.[3][5] This conversion is a critical activation step. Plasma metabolic profiling has demonstrated that this biotransformation occurs rapidly, with the methyl ester being converted to aminocyclopyrachlor within the first 30 minutes after dosing.[5] In animal models, the metabolic conversion by plasma esterases is even faster, with an in vitro half-life of approximately 5 minutes.[3]

Key Identifiers:

  • CAS Registry Number: 858954-83-3[1]

  • Molecular Formula: C₉H₁₀ClN₃O₂[1]

Physicochemical Properties

The physical and chemical properties of a compound govern its environmental fate, transport, and biological availability. The key properties of aminocyclopyrachlor-methyl and its parent acid are summarized below.

PropertyAminocyclopyrachlor-methylAminocyclopyrachlor (Parent Acid)Significance
Molecular Weight 227.65 g/mol [1][2]213.62 g/mol [3][4]Fundamental identifier.
Appearance Solid[6]White amorphous solid with a mild fruity odor.[3][5]Basic physical characteristic.
Melting Point Not specified140.5 ± 0.1 °C[3]Indicates purity and solid-state stability.
Water Solubility (20°C) Not specified2.81 g/L (Milli-Q water); varies with pH (4.2 g/L at pH 7).[5][7]High water solubility of the parent acid suggests potential for mobility in aqueous environments.
Vapor Pressure Not specified6.92 x 10⁻⁶ Pa (20°C)[5]Low vapor pressure indicates that volatilization is not a significant dissipation pathway.[5]
LogP (Octanol/Water) 1.2 - 1.53[1][2]-1.12 (at pH 4)[5][7]The negative LogP of the parent acid indicates it is hydrophilic and not bioaccumulative.[5]
pKa (Dissociation Constant) Not applicable4.65[7]Indicates the parent acid will exist partially in its anionic form in the environment.

Chemical Structure and Reactivity

The herbicidal activity and chemical stability of aminocyclopyrachlor-methyl are dictated by its molecular architecture. The structure is centered on a pyrimidine ring with several key functional groups.

Caption: Key functional groups of Aminocyclopyrachlor-methyl.

  • Pyrimidine Core: Provides the foundational scaffold.

  • Methyl Ester Group: This is the most reactive site for hydrolysis and is key to the molecule's transformation into its active acid form.

  • Amino and Chloro Groups: These substituents on the pyrimidine ring are crucial for binding to the auxin receptors in plants, thereby eliciting the herbicidal response.

  • Cyclopropyl Group: This group also contributes to the molecule's specific interaction with the target site in plants.

Chemical Stability and Degradation Pathways

The stability of aminocyclopyrachlor-methyl is a critical factor in its efficacy and environmental persistence. It degrades through several key pathways.

Hydrolysis

The primary and most rapid degradation pathway for aminocyclopyrachlor-methyl is hydrolysis of the ester linkage. This reaction yields the herbicidally active parent, aminocyclopyrachlor, and methanol.

  • In Biological Systems: The hydrolysis is extremely rapid. In animal plasma, the half-life is approximately 5 minutes, and in plants, it is also quickly converted.[3] This process is considered an activation step, as the parent acid is the primary systemic active ingredient.[3][5]

  • In Environmental Conditions: The parent acid, aminocyclopyrachlor, is stable to hydrolysis in the environmentally relevant pH range (pH 4, 7, and 9), with a half-life of over a year.[5][7]

Photolysis

Photodegradation is a significant route of dissipation for the parent compound, aminocyclopyrachlor, particularly in aqueous environments.

  • Aqueous Photolysis: In sterile, pH 4 buffer solution, the photolytic half-life is approximately 7.8 to 15 days.[5][7] In natural water, this process is accelerated, with a reported half-life of just 1.2 to 2.6 days.[5][7]

  • Soil Photolysis: Degradation on the soil surface due to sunlight is much slower, with a reported half-life of 129 days.[7]

  • Major Photodegradates: Key degradation products from photolysis include cyclopropanecarboxylic acid (CPCA), 5-chloro-2-cyclopropyl-pyrimidin-4-ylamine, and 4-cyano-2-cyclopropy1-1H-imidazole-5-carboxylic acid.[7][8]

Soil Degradation (Metabolic)

Aminocyclopyrachlor exhibits moderate to high persistence in soil environments, where microbial metabolism is the primary degradation mechanism.

  • Aerobic Soil Metabolism: The methyl ester is very rapidly metabolized to the parent acid in soil, often within a day.[9] The subsequent degradation of the parent acid is much slower. Laboratory studies under aerobic conditions show soil half-lives (DT₅₀) ranging from 118 to 435 days.[5] Field studies have reported DT₅₀ values from 3 to over 112 days, with some studies indicating a time for 90% degradation (DT₉₀) of 622 to 921 days, highlighting its potential for long persistence.[4]

  • Influence of Soil Properties: Dissipation generally increases with higher soil moisture and temperature.[10] The herbicide's persistence can be influenced by soil organic matter and clay content.[10]

Thermal Stability

Under normal storage conditions, aminocyclopyrachlor technical active constituent and its formulated products are considered stable for at least two years.[5]

Summary of Stability Data
Degradation PathwayMatrixConditionHalf-life (DT₅₀)Reference
Hydrolysis Biological (Plasma)in vitro~5 minutes (for methyl ester)[3]
Hydrolysis WaterpH 4, 7, 9> 1 year (for parent acid)[5]
Aqueous Photolysis Natural WaterSunlight1.2 - 2.6 days (for parent acid)[5][7]
Aqueous Photolysis pH 4 BufferSunlight7.8 - 15 days (for parent acid)[5][7]
Soil Photolysis Soil SurfaceSunlight129 days (for parent acid)[7]
Aerobic Soil Metabolism SoilLaboratory118 - 435 days (for parent acid)[5]
Aerobic Soil Metabolism SoilField3 - >112 days (for parent acid)[4]

Visualization of Core Degradation Pathways

The following diagram illustrates the primary transformation of aminocyclopyrachlor-methyl and the subsequent environmental degradation of its active form.

Caption: Primary degradation pathways for aminocyclopyrachlor-methyl.

Experimental Protocol: Stability Assessment via LC/MS/MS

To assess the stability of aminocyclopyrachlor-methyl and quantify its conversion to aminocyclopyrachlor, a robust analytical method is essential. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS) provides the necessary sensitivity and selectivity.[11][12][13]

Principle of the Method

This protocol outlines the extraction of aminocyclopyrachlor-methyl and its primary degradate, aminocyclopyrachlor, from an aqueous matrix, followed by purification using solid-phase extraction (SPE). Quantification is achieved by LC/MS/MS, which separates the analytes chromatographically and detects them based on their specific mass-to-charge ratios.[11][12][14]

Reagents and Materials
  • Solvents: HPLC-grade methanol, acetonitrile (ACN), and water.[14][15]

  • Reagents: Concentrated formic acid, ammonium hydroxide, ammonium acetate.[14][15]

  • Standards: Certified analytical standards of aminocyclopyrachlor-methyl and aminocyclopyrachlor (>95% purity).[14]

  • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) cartridges.[14][15]

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator (N-Evap), analytical balance, LC/MS/MS system.[15]

Step-by-Step Methodology

Step 1: Preparation of Solutions and Standards

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of concentrated formic acid to 500 mL of HPLC-grade water. Dilute to a final volume of 1.0 L with water.[14][15]

    • Causality: The acidic mobile phase ensures that the analytes are in their protonated form, which is optimal for reverse-phase chromatography and positive ion electrospray ionization.

  • Mobile Phase B (Methanol): Use HPLC-grade methanol.[14][15]

  • SPE Elution Solvent (75 mM Ammonium Hydroxide in Methanol): Add 5.25 mL of concentrated ammonium hydroxide to 500 mL of methanol. Dilute to 1.0 L with methanol.[14]

    • Causality: The basic methanolic solution neutralizes the analytes, disrupting their ionic retention on the MCX cartridge and allowing for efficient elution.

  • Stock and Working Standards: Prepare individual stock solutions (e.g., 100 µg/mL) in methanol. Create a mixed working standard (e.g., 1.0 µg/mL) by combining aliquots of the stock solutions and diluting with methanol. Store solutions below -10°C.[15]

Step 2: Sample Extraction and Cleanup

  • Sample Preparation: Take a 20 mL aliquot of the aqueous sample (e.g., from a hydrolysis or photolysis study) in a 50 mL centrifuge tube.[14]

  • Acidification: Acidify the sample by adding 60 µL of concentrated formic acid. Vortex to mix.[14]

    • Causality: Acidification ensures the analytes are positively charged, which is necessary for their retention on the cation-exchange SPE sorbent.

  • SPE Cartridge Conditioning: Condition the Oasis MCX SPE cartridge sequentially with methanol and acidified water.

  • Sample Loading: Load the entire acidified sample onto the conditioned SPE cartridge. The analytes will be retained.[14]

  • Cartridge Washing: Wash the cartridge with 10 mL of methanol to remove interfering non-polar compounds.[15]

  • Analyte Elution: Elute the analytes with 15.0 mL of the ammonium hydroxide/methanol solution into a tube containing 1.0 mL of 0.2% aqueous formic acid.[14][15]

    • Self-Validation: Adding formic acid to the collection tube immediately neutralizes the basic eluate, preventing potential degradation of the analytes.

  • Concentration: Evaporate the eluate to approximately 1 mL under a gentle stream of nitrogen at 40°C.[15]

  • Final Dilution: Dilute the concentrated sample with 0.01% formic acid. Filter through a 0.45-µm PTFE filter into an autosampler vial for analysis.[15]

Step 3: Instrumental Analysis

  • LC System: Use a C18 reverse-phase column with a gradient elution program starting with a high percentage of Mobile Phase A and ramping to a high percentage of Mobile Phase B.

  • MS/MS System: Operate in positive ion electrospray mode (ESI+). Monitor at least two multiple reaction monitoring (MRM) transitions (precursor ion → product ion) for each analyte for confident identification and quantification.

    • Trustworthiness: Using two distinct MRM transitions for each compound provides a high degree of certainty in analyte identification, reducing the risk of false positives from matrix interferences.

Conclusion

Aminocyclopyrachlor-methyl is a pro-herbicide that relies on rapid hydrolysis to its active acid form, aminocyclopyrachlor. While this transformation is swift and efficient in biological and soil systems, the resulting parent acid displays significant stability against further hydrolysis. The primary environmental degradation pathways for the active compound are aqueous photolysis, which is relatively rapid, and microbial soil degradation, which can be a slow process leading to persistence. Understanding these distinct stability profiles and degradation mechanisms is fundamental for predicting the compound's efficacy, environmental fate, and for developing robust analytical strategies for its monitoring.

References

  • Analytical Method for Aminocyclopyrachlor Methyl.EPA.
  • Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water.
  • Analytical Method for Aminocyclopyrachlor Methyl.EPA.
  • Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water.
  • Public Release Summary on the Evaluation of Aminocyclopyrachlor in the Product Method 240 SL Herbicide.Australian Pesticides and Veterinary Medicines Authority.
  • Aminocyclopyrachlor (Ref: DPX-M
  • Aminocyclopyrachlor-methyl | C9H10ClN3O2 | CID 16725794.PubChem.
  • Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and w
  • Aminocyclopyrachlor-methyl - 858954-83-3.Vulcanchem.
  • Chemical structures for aminocyclopyrachlor and aminocyclopyrachlor methyl.
  • Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875.PubChem.
  • Aminocyclopyrachlor 1 - Template FAO/JMPR evalu
  • Aminocyclopyrachlor.Wikipedia.
  • Aminocyclopyrachlor.USDA Forest Service.
  • Aminocyclopyrachlor-methyl.AERU - University of Hertfordshire.
  • Aminocyclopyrachlor; Pesticide Tolerances.Federal Register.
  • Effect of Temperature and Moisture on Aminocyclopyrachlor Soil Half-Life.

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Exploratory

toxicological profile of aminocyclopyrachlor-methyl and its metabolites

An In-depth Technical Guide to the Toxicological Profile of Aminocyclopyrachlor-Methyl and its Metabolites Authored by a Senior Application Scientist Foreword: A Bridged Toxicology Approach The assessment of aminocyclopy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile of Aminocyclopyrachlor-Methyl and its Metabolites

Authored by a Senior Application Scientist

Foreword: A Bridged Toxicology Approach

The assessment of aminocyclopyrachlor-methyl, a pyrimidine carboxylic acid herbicide, is intrinsically linked to its parent acid, aminocyclopyrachlor.[1][2][3] Pharmacokinetic and metabolism studies have conclusively demonstrated that aminocyclopyrachlor-methyl is rapidly and extensively hydrolyzed to aminocyclopyrachlor in biological systems.[1][4][5][6] This rapid conversion is the cornerstone of a "bridging" approach, where the comprehensive toxicological database for the parent acid is used to characterize the risk of the methyl ester. Throughout this guide, this toxicological equivalence is a recurring theme, supported by comparative studies showing similar effects at equivalent dose levels.[1][4][7]

Toxicokinetics: The Journey Through the Body (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is fundamental to interpreting its toxicological effects. The causality behind its systemic impact begins with its journey through the organism.

Absorption

Following oral administration in preclinical models, both aminocyclopyrachlor and its methyl ester are rapidly absorbed.[3][6][7] Peak plasma concentrations (Tmax) are typically reached within approximately one hour post-dosing.[3][8] While both are absorbed quickly, studies indicate that the methyl ester form results in a more rapid and slightly more complete uptake from the gastrointestinal tract compared to the parent acid at similar nominal doses.[1][3][6]

Distribution

Once absorbed, the radioactivity from labeled aminocyclopyrachlor is distributed in the body but is rapidly eliminated. There is no evidence from repeated-dose studies to suggest any significant potential for bioaccumulation in tissues.[1][3] The distribution pattern is consistent with a compound that does not persist long-term in the body.

Metabolism: A Tale of Two Pathways

The metabolic fate of aminocyclopyrachlor-methyl is swift and definitive. The primary, and most significant, metabolic event is the hydrolysis of the methyl ester to form the active parent, aminocyclopyrachlor. This conversion occurs within 30 minutes of absorption, driven by plasma esterases.[4][5][6] Aminocyclopyrachlor itself is largely resistant to further metabolism in mammals and is the principal component identified in plasma, urine, and feces.[3][8]

ACPM Aminocyclopyrachlor-Methyl (DPX-KJM44) ACP Aminocyclopyrachlor (Parent Acid, DPX-MAT28) ACPM->ACP Rapid Hydrolysis (Plasma Esterases, <30 min) Excretion Rapid Excretion (Urine & Feces) ACP->Excretion Largely Unmetabolized

Caption: Core mammalian metabolic pathway of Aminocyclopyrachlor-Methyl.

A critical distinction must be made for an environmental degradate: Cyclopropane Carboxylic Acid (CPCA) . This compound is formed via photolysis of aminocyclopyrachlor in surface water and is not a mammalian metabolite.[3][4] Its toxicological profile is entirely distinct from the parent compound, a crucial point for risk assessment.

Excretion

Elimination of aminocyclopyrachlor is rapid and nearly complete, with over 90% of an administered dose excreted within the first 24 hours.[3] The primary routes of elimination are via urine and feces, with the proportions varying slightly based on the administered dose.[1][3][5]

Table 1: Summary of Key Pharmacokinetic Parameters in Rats
ParameterAminocyclopyrachlorAminocyclopyrachlor-MethylCitation(s)
Tmax (Time to Peak Plasma Conc.) ~0.4 - 1.0 hoursMore rapid than parent acid[1][3][8]
Plasma Elimination Half-Life ~5.5 hoursApproximately 2x that of parent acid[1][3]
Primary Route of Elimination Urine and FecesUrine and Feces[1][3]
Primary Metabolite N/A (largely unmetabolized)Aminocyclopyrachlor[3][4]

Mechanism of Toxic Action: A Divergent Narrative

The herbicidal action of aminocyclopyrachlor is based on its function as a synthetic auxin, mimicking natural plant growth hormones to cause uncontrolled growth and subsequent plant death.[5][9][10] This mechanism is specific to plants.

In mammals, the toxicological narrative diverges significantly between the parent compound and its environmental degradate, CPCA.

  • Aminocyclopyrachlor / -Methyl: Extensive testing has failed to identify a specific target organ for toxicity in mammals.[7] The most consistent finding across multiple species in subchronic and chronic studies, even at very high (limit) doses, is a mild systemic toxicity characterized by decreased body weight, reduced body weight gain, and associated decreases in food consumption and efficiency.[3][4][7]

  • Cyclopropane Carboxylic Acid (CPCA): In stark contrast, CPCA has a defined target organ: the liver.[4] It impairs mitochondrial function by inhibiting the beta-oxidation of fatty acids. This disruption leads to microvesicular steatosis (the accumulation of small fat droplets in liver cells), which can be accompanied by necrosis and inflammation.[4] This distinct mode of action necessitates a separate risk assessment for environmental exposure scenarios.

cluster_0 Aminocyclopyrachlor / -Methyl Exposure cluster_1 CPCA Exposure (Environmental) HighDose High (Limit) Doses Systemic Mild Systemic Effects HighDose->Systemic BW Decreased Body Weight & Body Weight Gain Systemic->BW Liver Target Organ: Liver Mito Inhibition of Mitochondrial Fatty Acid β-oxidation Liver->Mito Steatosis Microvesicular Steatosis Mito->Steatosis

Caption: Contrasting toxicological mechanisms of the parent compound vs. the CPCA metabolite.

Comprehensive Toxicological Endpoints

A full suite of toxicological studies has been conducted to characterize the potential hazards of aminocyclopyrachlor and its methyl ester. The consistency of results across these studies validates the bridging approach.

Acute Toxicity

Both aminocyclopyrachlor and its methyl ester exhibit a low order of acute toxicity across all routes of exposure (oral, dermal, and inhalation).[3][4][7] They are not skin irritants or sensitizers but can cause mild, transient eye irritation.[4][6]

Table 2: Acute Toxicity Profile
StudyResult (Aminocyclopyrachlor & -Methyl)Toxicity CategoryCitation(s)
Acute Oral LD50 (Rat) >5000 mg/kg bwLow[3][8]
Acute Dermal LD50 (Rat) >5000 mg/kg bwLow[8]
Acute Inhalation LC50 (Rat) >5.4 mg/LLow[3]
Skin Irritation (Rabbit) Non-irritating / Slightly irritatingLow[4][6]
Eye Irritation (Rabbit) Mildly irritatingLow[4][7]
Skin Sensitization (Mouse) Not a sensitizerLow[4][7]
Subchronic and Chronic Toxicity

As previously noted, the primary effect in repeated-dose studies in rats and dogs is decreased body weight and body weight gain at high dose levels.[3][4][11] Importantly, there was no appreciable increase in the severity of these effects with the duration of exposure, and no specific organ damage was identified.[4] The No-Observed-Adverse-Effect-Level (NOAEL) in the 2-year rat study was 279 mg/kg bw/day, based on these body weight effects.[6][11]

Genotoxicity and Carcinogenicity

In long-term carcinogenicity studies in both rats and mice, there was no evidence of carcinogenic potential.[1][11] While some brain tumors were noted in male rats in one study, they could not be clearly ascribed to the treatment and were not considered evidence of carcinogenicity. Given the lack of genotoxicity and the absence of a carcinogenic response in multiple studies, aminocyclopyrachlor is considered unlikely to pose a carcinogenic risk to humans.[1]

Reproductive and Developmental Toxicity

Aminocyclopyrachlor does not cause adverse effects on reproduction, fertility, or prenatal development at doses that do not also produce significant maternal toxicity.[4][7][11]

  • Developmental Studies: In developmental toxicity studies in rats, no adverse effects on maternal health or prenatal development were observed even at the limit dose.[4][11] In rabbits, a more sensitive species, effects such as mortality and abortions were observed at the limit dose, but these were considered secondary to severe maternal toxicity, including significant body weight loss.[4][6][11] No primary developmental effects were seen in the offspring.[4]

  • Reproduction Study: A one-generation reproduction study showed no evidence of reproductive or neurotoxicity. The only effects noted in parents and offspring were decreased body weights at the highest dose tested.[4]

Neurotoxicity and Immunotoxicity

Specific studies to assess neurotoxicity and immunotoxicity have been conducted. There was no evidence that aminocyclopyrachlor causes damage to the nervous system or the immune system.[6][7]

Protocol Deep Dive: The Combined Chronic Toxicity/Carcinogenicity Bioassay

To ensure trustworthiness, protocols must be self-validating. The 2-year rodent bioassay is a cornerstone of pesticide toxicology, designed to assess long-term systemic toxicity and carcinogenic potential simultaneously.

Experimental Workflow

start Phase 1: Dose Range-Finding (90-Day Study) main_study Phase 2: Main 2-Year Bioassay start->main_study Select Doses: - MTD (Max Tolerated Dose) - Intermediate Doses - NOAEL from 90-day groups Animal Grouping (e.g., 50 rats/sex/dose) Control + 3-4 Dose Levels main_study->groups dosing Daily Dosing via Diet (Continuous Exposure) groups->dosing monitoring In-Life Monitoring (Clinical Signs, Body Weight, Food Consumption, Palpation) dosing->monitoring interim Interim Sacrifice (Optional) (e.g., 12 months) monitoring->interim terminal Terminal Sacrifice (24 months) monitoring->terminal necropsy Gross Necropsy (All Animals) interim->necropsy terminal->necropsy histo Histopathology (Control & High Dose; Target Organs in Other Doses) necropsy->histo analysis Statistical Analysis (Tumor Incidence, Survival, Clinical Pathology) histo->analysis report Final Report (NOAEL/LOAEL Determination) analysis->report

Caption: Workflow for a standard 2-year combined chronic toxicity/carcinogenicity study.

Causality in Protocol Design
  • Species Selection: Rats (specifically strains like Sprague-Dawley) are chosen for their well-characterized biology, historical control data, and susceptibility to a range of toxicological effects, making them a conservative model for human risk assessment.

  • Dose Selection: This is a critical step. The highest dose, or Maximum Tolerated Dose (MTD), is chosen based on prior subchronic studies (e.g., a 90-day study). It should be high enough to challenge the animal's biological systems and elicit potential toxicity but not so high as to cause premature mortality that would compromise the carcinogenicity assessment. Lower doses are included to establish a dose-response relationship and identify a NOAEL.

  • Route of Administration: Dietary administration is chosen to mimic the most likely route of chronic human exposure to pesticide residues.

  • Endpoints Measured: A comprehensive set of endpoints provides a self-validating system. For example, a decrease in body weight (clinical observation) should correlate with decreased food consumption (in-life measurement) and potentially with findings in clinical pathology or organ weights (terminal measurements). Histopathology provides the definitive microscopic evidence of tissue-level changes.

Conclusion

  • Rapid Conversion: Aminocyclopyrachlor-methyl rapidly converts to aminocyclopyrachlor in vivo, justifying the use of a bridged toxicological database.[4][6]

  • Low Mammalian Toxicity: Both compounds exhibit low acute toxicity and, upon chronic exposure, do not target a specific organ system. The primary effect at high doses is a reduction in body weight.[3][4][7]

  • No Significant "O-genic" Concerns: The weight of evidence demonstrates that aminocyclopyrachlor is not genotoxic, carcinogenic, teratogenic, or a reproductive toxicant under the conditions tested.[1][7][11]

  • Distinct Metabolite Profile: The environmental degradate CPCA has a different mechanism of toxicity, targeting the liver, and must be considered separately in environmental risk assessments.[4]

Overall, from a mammalian toxicology perspective, aminocyclopyrachlor and its methyl ester present a low hazard. The primary risks identified by regulatory agencies are ecotoxicological, related to their potent herbicidal activity on non-target terrestrial plants.[12]

References

  • Federal Register. (2016). Aminocyclopyrachlor; Pesticide Tolerances. [Link]

  • World Health Organization (WHO). (n.d.). AMINOCYCLOPYRACHLOR. [Link]

  • Beyond Pesticides. (2010). Proposed Registration of Aminocyclopyrachlor on Non-Crop Areas, Sod Farms, Turf, and Residential Lawns. [Link]

  • Health Canada. (2014). Registration Decision for Aminocyclopyrachlor. [Link]

  • Health Canada. (2014). Proposed Registration Decision PRD2014-08, Aminocyclopyrachlor. [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28). [Link]

  • Joint FAO/WHO Meeting on Pesticide Residues (JMPR). (2005). Aminocyclopyrachlor. [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). Aminocyclopyrachlor-methyl. [Link]

  • PubChem. (n.d.). Aminocyclopyrachlor. [Link]

  • Food and Agriculture Organization (FAO). (n.d.). Aminocyclopyrachlor. [Link]

  • Regulations.gov. (n.d.). E. I. DuPont de Nemours and Company Aminocyclopyrachlor. [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (n.d.). Public release summary on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide. [Link]

  • Regulations.gov. (2022). Aminocyclopyrachlor Final Work Plan Registration Review. [Link]

  • PubChem. (n.d.). Aminocyclopyrachlor-methyl. [Link]

Sources

Foundational

The Environmental Odyssey of Aminocyclopyrachlor-Methyl: A Technical Guide to its Fate and Mobility in Soil

Introduction: A New Herbicide on the Block Aminocyclopyrachlor, a synthetic auxin herbicide belonging to the pyrimidine carboxylic acid class, has emerged as a potent tool for the management of broadleaf weeds in various...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Herbicide on the Block

Aminocyclopyrachlor, a synthetic auxin herbicide belonging to the pyrimidine carboxylic acid class, has emerged as a potent tool for the management of broadleaf weeds in various non-crop and turf settings.[1] Often formulated as its methyl ester, aminocyclopyrachlor-methyl, its efficacy is intrinsically linked to its persistence and movement within the soil environment. Understanding the environmental fate and mobility of this compound is paramount for predicting its performance, ensuring crop safety, and safeguarding environmental quality. This technical guide provides an in-depth exploration of the key processes governing the behavior of aminocyclopyrachlor-methyl in diverse soil matrices, offering insights for researchers, environmental scientists, and agricultural professionals.

When applied to plants or soil, aminocyclopyrachlor-methyl is rapidly hydrolyzed to its active acid form, aminocyclopyrachlor.[2] This guide will therefore consider the environmental properties of both the methyl ester and its more persistent acid metabolite.

Physicochemical Properties: The Foundation of Environmental Behavior

The inherent chemical and physical properties of a pesticide are the primary determinants of its environmental distribution. A summary of key physicochemical properties for aminocyclopyrachlor and its methyl ester is presented below.

PropertyAminocyclopyrachlorAminocyclopyrachlor-MethylSource(s)
Molecular Formula C₈H₈ClN₃O₂C₉H₁₀ClN₃O₂[1][3]
Molar Mass ( g/mol ) 213.62227.65[1][3]
Water Solubility (mg/L at 20°C) 2810 (Milli-Q water), 3130 (pH 4), 4200 (pH 7), 3870 (pH 9)Information not readily available, but esters are generally less soluble than their parent acids.[1]
Vapor Pressure (Pa at 20°C) 6.92 x 10⁻⁶Not specified, but expected to be low.
Log Kₒw (Octanol-Water Partition Coefficient) -1.12 (at 20°C)1.2[3]
pKa (Dissociation Constant) 4.65Not applicable[1]

The high water solubility and low octanol-water partition coefficient of aminocyclopyrachlor indicate a preference for the aqueous phase over organic matrices, suggesting a potential for mobility in soil.[1] Its classification as a weak acid (pKa 4.65) means that its charge and, consequently, its sorption behavior, will be influenced by soil pH.[4]

Sorption and Desorption in Soil: The Interplay of Surfaces and Chemistry

Sorption, the process by which a chemical binds to soil particles, is a critical factor controlling its concentration in the soil solution and thus its availability for plant uptake, degradation, and leaching.

Key Influencing Factors
  • Organic Carbon (OC): A strong positive correlation exists between aminocyclopyrachlor sorption and the organic carbon content of the soil.[4][5] Soils with higher organic matter provide more binding sites for the herbicide.

  • Clay Content: Clay minerals, with their large surface areas and charged surfaces, also contribute significantly to the sorption of aminocyclopyrachlor.[4][5]

  • Soil pH: As a weak acid, aminocyclopyrachlor exists predominantly in its anionic (negatively charged) form in soils with a pH above its pKa of 4.65. This can lead to repulsion from negatively charged clay and organic matter surfaces, reducing sorption and increasing mobility.

Quantitative Measures of Sorption

The extent of sorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Soil TypeKd (mL/g)Koc (mL/g)Reference
Various (range from 20 soils)0.03 - 2.052.0 - 55[6]
Brazilian Soils (range from 14 soils)0.06 - 1.6411 - 64[5]
Minnesota Soil (Becker)0.6339[4]
Oxisol-Typic Hapludox (unamended)1.1954.13[7]

These values generally indicate that aminocyclopyrachlor has low to moderate sorption potential, classifying it as a mobile to very mobile compound in soil.[6] Desorption studies have shown that the binding of aminocyclopyrachlor to soil is not entirely reversible, a phenomenon known as hysteresis.[5] This suggests that a fraction of the applied herbicide can become more strongly bound over time, potentially reducing its long-term mobility.[5]

Degradation and Persistence: The Lifespan in Soil

The persistence of aminocyclopyrachlor in soil, measured by its dissipation half-life (DT₅₀), determines the duration of its weed control activity and the potential for carryover to subsequent sensitive crops.

Primary Degradation Pathway: Microbial Metabolism

The primary mechanism for the breakdown of aminocyclopyrachlor in soil is aerobic microbial degradation.[8] Soil microorganisms utilize the herbicide as a source of carbon and energy, transforming it into simpler, non-herbicidal compounds.[9] The initial and rapid step in the degradation of the formulated product is the hydrolysis of aminocyclopyrachlor-methyl to the active aminocyclopyrachlor acid.[2]

ACPM Aminocyclopyrachlor-Methyl ACP Aminocyclopyrachlor (Acid) ACPM->ACP Rapid Hydrolysis (Biotic/Abiotic) Metabolites Further Microbial Degradation Products ACP->Metabolites Slow Microbial Metabolism CO2 CO2 + H2O + Biomass Metabolites->CO2 Mineralization

Caption: Degradation pathway of aminocyclopyrachlor-methyl in soil.

Factors Influencing Degradation Rate
  • Soil Temperature and Moisture: Higher temperatures and optimal soil moisture levels generally accelerate microbial activity, leading to faster degradation of aminocyclopyrachlor.[8]

  • Soil Type: Soils with higher organic matter and clay content, which often harbor larger and more diverse microbial populations, can exhibit more rapid dissipation.[8]

  • Organic Amendments: The addition of organic materials can sometimes increase the persistence of aminocyclopyrachlor, potentially by increasing sorption and reducing its bioavailability to microorganisms.[8]

Dissipation Half-Life (DT₅₀)

The DT₅₀ of aminocyclopyrachlor can vary significantly depending on environmental conditions and soil properties.

Soil Type/ConditionDT₅₀ (days)Reference
Aerobic Soils (laboratory)118 - 435[8]
Northern Great Plains Soils (field)3 to >112[8]
General (field)22 - 126[4]
Typical Value31[6]

The wide range in reported DT₅₀ values underscores the importance of considering site-specific conditions when assessing the persistence of aminocyclopyrachlor. In some cases, the time required for 90% degradation (DT₉₀) can be substantial, ranging from 622 to 921 days, highlighting the potential for long-term persistence.

Mobility and Leaching Potential: Movement Through the Soil Profile

The mobility of a herbicide determines its potential to move downwards through the soil profile and potentially reach groundwater. Due to its high water solubility and relatively low sorption to soil particles, aminocyclopyrachlor is considered to have a high potential for leaching.[10][11]

Groundwater Ubiquity Score (GUS)

The GUS is an index used to estimate the leaching potential of a pesticide based on its persistence (DT₅₀) and sorption (Koc).

GUS = log₁₀(DT₅₀) x [4 - log₁₀(Koc)]

A GUS value greater than 2.8 indicates a high leaching potential, while a value between 1.8 and 2.8 suggests an intermediate potential, and a value less than 1.8 indicates a low potential. With a typical DT₅₀ of 31 days and a Koc of 24 mL/g, the calculated GUS for aminocyclopyrachlor is approximately 3.91, placing it in the high leachability category.[6]

Studies using soil columns have confirmed that aminocyclopyrachlor can leach through the soil profile, with the extent of movement being greater in sandy soils compared to those with higher clay and organic matter content.[4]

Experimental Protocols

To ensure consistency and comparability of data, standardized methods are crucial for evaluating the environmental fate of herbicides. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol 1: Batch Sorption-Desorption Study (Following OECD Guideline 106)

This experiment quantifies the extent to which aminocyclopyrachlor-methyl and its acid metabolite are sorbed by and desorbed from different soil types.

Objective: To determine the Kd, Koc, and Freundlich sorption coefficients (Kf).

Methodology:

  • Soil Preparation: Use a minimum of five different soil types with varying textures, organic carbon content, and pH. Air-dry the soils and sieve them to <2 mm.

  • Solution Preparation: Prepare a stock solution of ¹⁴C-labeled aminocyclopyrachlor-methyl or aminocyclopyrachlor in 0.01 M CaCl₂. Create a series of dilutions to cover a range of concentrations.

  • Sorption Phase:

    • Add a known volume of each herbicide concentration to replicate centrifuge tubes containing a pre-weighed amount of soil. The soil-to-solution ratio should be optimized in a preliminary test.

    • Agitate the tubes on a shaker at a constant temperature (e.g., 20-25°C) in the dark for a predetermined equilibrium time (typically 24-48 hours).

    • Centrifuge the tubes to separate the solid and liquid phases.

    • Analyze the supernatant for the concentration of the test substance using liquid scintillation counting (LSC).

  • Desorption Phase:

    • After removing the supernatant from the sorption phase, add a fresh solution of 0.01 M CaCl₂ (without the herbicide) to the soil pellet.

    • Resuspend the soil and shake for the same equilibrium time as the sorption phase.

    • Centrifuge and analyze the supernatant for the desorbed herbicide. Repeat this step for multiple desorption cycles.

  • Data Analysis: Calculate the amount of herbicide sorbed to the soil by the difference between the initial and equilibrium concentrations in solution. Determine the Kd, Koc, and Freundlich isotherm parameters.

Protocol 2: Aerobic Soil Degradation Study (Following OECD Guideline 307)

This study determines the rate of degradation and identifies the major transformation products of aminocyclopyrachlor-methyl in soil under aerobic conditions.

Objective: To determine the DT₅₀ and DT₉₀ values and identify major metabolites.

Methodology:

  • Soil Selection and Preparation: Select at least four different agricultural soils. Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Application of Test Substance: Treat the soil samples with ¹⁴C-labeled aminocyclopyrachlor-methyl at a rate relevant to its field application.

  • Incubation: Incubate the treated soil samples in the dark in a temperature-controlled environment (e.g., 20°C). Maintain aerobic conditions by ensuring adequate air exchange. Include traps for CO₂ and volatile organic compounds.

  • Sampling and Analysis: At specified time intervals, collect replicate soil samples.

    • Extract the soil using an appropriate solvent mixture.

    • Analyze the extracts for the parent compound and transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

    • Quantify the evolved ¹⁴CO₂ and any volatile compounds trapped.

    • Determine the amount of non-extractable (bound) residues by combusting the extracted soil.

  • Data Analysis: Plot the concentration of the parent compound over time and use appropriate kinetic models (e.g., first-order kinetics) to calculate the DT₅₀ and DT₉₀ values.

Protocol 3: Column Leaching Study (Following OECD Guideline 312)

This experiment assesses the mobility and potential for leaching of aminocyclopyrachlor-methyl and its degradation products through a soil column.

Objective: To evaluate the vertical movement of the herbicide and its metabolites in soil.

start Prepare Soil Column (30 cm length, undisturbed or packed) saturate Saturate Column with Artificial Rain (0.01 M CaCl2) start->saturate apply Apply 14C-Aminocyclopyrachlor-Methyl to Soil Surface saturate->apply leach Apply Artificial Rain (e.g., 200 mm over 48 hours) apply->leach collect Collect Leachate Fractions leach->collect extrude Extrude and Section Soil Column (e.g., 5 cm segments) leach->extrude analyze_leachate Analyze Leachate for Parent & Metabolites (LSC, HPLC) collect->analyze_leachate analyze_soil Extract and Analyze Soil Segments for Parent & Metabolites extrude->analyze_soil end Calculate Mass Balance and Distribution Profile analyze_leachate->end analyze_soil->end

Caption: Experimental workflow for a column leaching study.

Methodology:

  • Column Preparation: Pack glass or stainless steel columns (e.g., 30 cm long, 5 cm diameter) with sieved (<2 mm) soil. Gently tap to achieve a uniform bulk density.

  • Pre-equilibration: Saturate the soil columns from the bottom with 0.01 M CaCl₂ solution and allow them to drain until field capacity is reached.

  • Herbicide Application: Apply ¹⁴C-labeled aminocyclopyrachlor-methyl to the surface of the soil columns at a rate equivalent to the maximum recommended field application rate.

  • Leaching: Apply a continuous or intermittent flow of 0.01 M CaCl₂ solution (artificial rain) to the top of the columns. The total volume of leachate should correspond to a significant rainfall event (e.g., 200 mm over 48 hours).

  • Sample Collection: Collect the leachate in fractions throughout the experiment. At the end of the leaching period, carefully extrude the soil core from the column and section it into segments (e.g., every 5 cm).

  • Analysis:

    • Analyze the leachate fractions for the parent compound and its metabolites using LSC and HPLC.

    • Extract each soil segment with an appropriate solvent and analyze the extracts similarly.

    • Determine the amount of bound residues in each segment by combustion.

  • Data Analysis: Calculate a mass balance to account for the total applied radioactivity. Determine the distribution of the parent compound and its metabolites throughout the soil profile and in the leachate.

Conclusion: A Comprehensive Understanding for Responsible Stewardship

The environmental fate and mobility of aminocyclopyrachlor-methyl are governed by a complex interplay of its physicochemical properties and the characteristics of the soil environment. While its methyl ester form is short-lived, the active aminocyclopyrachlor acid exhibits moderate to high persistence and a significant potential for leaching, particularly in sandy, low-organic matter soils. The primary route of dissipation is through microbial degradation, the rate of which is sensitive to soil temperature, moisture, and composition.

A thorough understanding of these processes, supported by robust experimental data generated through standardized protocols, is essential for the responsible and sustainable use of this herbicide. By considering the specific soil and environmental conditions of a given site, researchers and land managers can better predict the behavior of aminocyclopyrachlor, optimize its efficacy, and minimize potential environmental risks.

References

  • AERU. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28). Agriculture and Environment Research Unit, University of Hertfordshire. Retrieved from [Link]

  • USDA ARS. (n.d.). Assessing biochar's ability to reduce bioavailability of aminocyclopyrachlor in soils. Retrieved from [Link]

  • ResearchGate. (2013). Effect of Temperature and Moisture on Aminocyclopyrachlor Soil Half-Life. Retrieved from [Link]

  • PubChem. (n.d.). Aminocyclopyrachlor-methyl. National Center for Biotechnology Information. Retrieved from [Link]

  • OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • Smithers. (2023). 2023 ACS Presentation - Soil column leaching of [14C]-Atrazine in similar soils representing three c. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide. Retrieved from [Link]

  • Canada.ca. (2014). Aminocyclopyrachlor. Retrieved from [Link]

  • OECD. (2004). Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. Retrieved from [Link]

  • PubChem. (n.d.). Aminocyclopyrachlor. National Center for Biotechnology Information. Retrieved from [Link]

  • EFSA. (2021). Guidance on how aged sorption studies for pesticides should be conducted, analysed and used in regulatory assessments. EFSA Journal, 19(10), e06855. Retrieved from [Link]

  • PubMed. (2011). Sorption-desorption of aminocyclopyrachlor in selected Brazilian soils. Journal of Agricultural and Food Chemistry, 59(8), 4045-4050. Retrieved from [Link]

  • ResearchGate. (2020). OECD-Guideline for the Testing of Chemicals, Leaching in Soil Columns. Retrieved from [Link]

  • FAO. (n.d.). Aminocyclopyrachlor 1. JMPR evaluations. Retrieved from [Link]

  • Eurolab. (n.d.). OECD 208 Terrestrial Plant Toxicity Test for Herbicides. Retrieved from [Link]

  • ResearchGate. (2020). Desorption and time‐dependent sorption of herbicides in soils. Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. Retrieved from [Link]

  • MDPI. (2023). Herbicide Leaching in Soil with Different Properties: Perspectives from Commercial Formulations and Analytical Standards. Toxics, 11(3), 199. Retrieved from [Link]

  • Eurofins. (n.d.). Five Things to Know About Soil Column Leaching. Retrieved from [Link]

  • AERU. (n.d.). Aminocyclopyrachlor-methyl. Agriculture and Environment Research Unit, University of Hertfordshire. Retrieved from [Link]

  • OECD. (2000). Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. OECD iLibrary. Retrieved from [Link]

  • Wisconsin DNR. (2021). MNDNR Pesticide Environmental and Social Risk Assessment Pesticide Active Ingredient: Aminocyclopyrachlor. Retrieved from [Link]

  • SciELO. (2018). Aminocyclopyrachlor and mesotrione sorption–desorption in municipal sewage sludge-amended soil. Pesquisa Agropecuária Tropical, 48(4), 355-363. Retrieved from [Link]

  • SciELO. (2018). Aminocyclopyrachlor and mesotrione sorption–desorption in municipal sewage sludge-amended soil. Pesquisa Agropecuária Tropical, 48(4), 355-363. Retrieved from [Link]

  • ResearchGate. (2016). Microbial degradation of herbicides. Retrieved from [Link]

  • OECD. (2007). Test Guideline 504: Residues in Rotational Crops (Limited Field Studies). OECD Guidelines for the Testing of Chemicals, Section 5. Paris: OECD Publishing. Retrieved from [Link]

  • OECD. (n.d.). DRAFT TEST GUIDELINE – CROP FIELD TRIAL. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Aminocyclopyrachlor and mesotrione sorption–desorption in municipal sewage sludge-amended soil. Retrieved from [Link]

  • PubMed. (2013). The OECD Guidelines for the Testing of Chemicals and Pesticides. Methods in Molecular Biology, 947, 37-56. Retrieved from [Link]

  • UN CSAM. (2021). OECD standards relevant to chemicals used in agriculture: Focus on Pesticide Residues activities. Retrieved from [Link]

  • MDPI. (2019). Sorption Mechanisms of Chemicals in Soils. Agronomy, 9(10), 652. Retrieved from [Link]

  • Jordan, L. S. (n.d.). DEGRADATION OF HERBICIDES IN SOILS. University of California, Riverside. Retrieved from [Link]

  • PubMed Central. (2022). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. International Journal of Molecular Sciences, 23(21), 13537. Retrieved from [Link]

  • MDPI. (2022). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. Toxics, 10(9), 502. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Aminocyclopyrachlor-Methyl in Soil and Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note presents a robust and sensitive method for the determination of aminocyclopyrachlor-methyl in soil and water matrices. The procedure employs a streamlined extraction protocol followed by an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the determination of aminocyclopyrachlor-methyl in soil and water matrices. The procedure employs a streamlined extraction protocol followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). For water samples, Solid-Phase Extraction (SPE) is utilized for analyte concentration and cleanup. For soil samples, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is detailed. The LC-MS/MS system, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity, achieving low limits of quantification. This method is suitable for environmental monitoring and agricultural research, offering reliable quantification that meets regulatory guidelines.

Introduction

Aminocyclopyrachlor and its methyl ester, aminocyclopyrachlor-methyl, are systemic herbicides used for the control of broadleaf weeds and woody plants in non-crop areas, pastures, and rangelands.[1][2] As synthetic auxin herbicides, they disrupt plant growth processes.[2] Due to their application in diverse environments, there is a critical need for sensitive and reliable analytical methods to monitor their presence and persistence in soil and water. This ensures environmental safety and compliance with regulatory limits.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its exceptional sensitivity, selectivity, and ability to handle complex matrices. This note describes a comprehensive workflow, from sample preparation to instrumental analysis and data processing, for the accurate quantification of aminocyclopyrachlor-methyl.

Principle of the Method

The analytical workflow involves two main stages: sample preparation and instrumental analysis.

  • Sample Preparation : The goal is to efficiently extract aminocyclopyrachlor-methyl from the sample matrix while removing interfering components. For water, a mixed-mode cation exchange/reverse phase SPE cartridge is used to retain and concentrate the analyte.[3][4][5][6] For soil, a buffered acetonitrile extraction (QuEChERS) is employed, followed by a dispersive SPE (d-SPE) cleanup step to remove matrix co-extractives.[7][8]

  • LC-MS/MS Analysis : The prepared extract is injected into an HPLC system, where aminocyclopyrachlor-methyl is separated from other components on a reversed-phase column. The analyte then enters the mass spectrometer, where it is ionized (typically by electrospray ionization, ESI) and detected. Quantification is performed using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a unique precursor-to-product ion transition for the target analyte.[3][4]

Materials and Reagents

  • Solvents : HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Reagents : Formic acid (≥98%), ammonium hydroxide, and analytical grade salts for QuEChERS (magnesium sulfate, sodium chloride, sodium citrate).

  • Standards : Certified reference material of aminocyclopyrachlor-methyl (≥99% purity).

  • SPE Cartridges : Mixed-mode cation exchange (e.g., Oasis MCX) for water samples.

  • QuEChERS tubes : 50 mL centrifuge tubes containing extraction salts and 2 mL or 15 mL d-SPE tubes with cleanup sorbents.

  • Filters : 0.22 µm or 0.45 µm PTFE syringe filters.

Sample Preparation Protocols

Protocol 1: Water Sample Preparation (SPE Method)

This protocol is adapted from established methods for acidic herbicides in aqueous matrices.[6][9]

Rationale : Water samples are acidified to ensure the analyte is in a suitable form for retention on the mixed-mode SPE cartridge. The cartridge provides both concentration and cleanup. The elution uses a basic methanolic solution to disrupt the retention mechanism and elute the analyte, which is collected into an acidic solution to ensure stability.[6][9]

Step-by-Step Procedure :

  • Measure 20 mL of the water sample into a 50 mL polypropylene centrifuge tube.

  • Acidify the sample by adding 60 µL of concentrated formic acid (to approx. 0.3%) and vortex to mix.[9]

  • Condition an Oasis MCX SPE cartridge (e.g., 500 mg, 6 cc) with 5 mL of methanol, followed by 6 mL of 0.01% formic acid in water. Do not allow the cartridge to go dry.[9]

  • Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.[9][10]

  • After loading, wash the cartridge with 6 mL of 0.1% formic acid in water to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Place a collection tube containing 1 mL of 0.2% aqueous formic acid under the cartridge.[9]

  • Elute the analyte with 15 mL of 75 mM ammonium hydroxide in methanol at a flow rate of ≤1 mL/min.[9][10]

  • Evaporate the eluate to approximately 2 mL under a gentle stream of nitrogen at 40°C.[6][9]

  • Reconstitute the final volume to 5.0 mL with 0.01% formic acid in water.[4][9]

  • Filter the extract through a 0.45 µm PTFE filter into an autosampler vial for LC-MS/MS analysis.[4][9]

Protocol 2: Soil Sample Preparation (QuEChERS Method)

This protocol is a modification of the standard QuEChERS method, optimized for acidic herbicides.

Rationale : The QuEChERS method is a fast and effective multi-residue extraction technique.[7][11] For soil, an initial hydration step is crucial for efficient extraction.[8] Using a buffered system helps to maintain a stable pH, which is important for the recovery of pH-sensitive compounds. The d-SPE cleanup step with PSA (Primary Secondary Amine) removes organic acids and other polar interferences. However, for acidic analytes like aminocyclopyrachlor, PSA can lead to losses, so a C18 sorbent is often preferred or the raw extract is analyzed directly after dilution.[12]

Step-by-Step Procedure :

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of reagent water to the tube, vortex, and allow the sample to hydrate for 30 minutes.

  • Add 10 mL of 1% formic acid in acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet (e.g., AOAC or EN versions containing MgSO₄ and buffering salts).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.[8]

  • Transfer an aliquot of the supernatant (acetonitrile layer) for cleanup or direct analysis.

  • For Cleanup (Optional) : Transfer 1 mL of the supernatant to a 2 mL d-SPE tube containing MgSO₄ and C18 sorbent. Vortex for 30 seconds and centrifuge for 2 minutes.

  • Take the final supernatant, dilute it with 0.1% formic acid in water as needed to minimize matrix effects, and filter through a 0.22 µm PTFE filter into an autosampler vial.

LC-MS/MS Method and Parameters

Rationale : A Phenyl-Hexyl column is chosen for its alternative selectivity, which can be beneficial for separating polar aromatic compounds like aminocyclopyrachlor-methyl.[10][13] The mobile phase is acidified with formic acid to promote better peak shape and ionization efficiency in positive electrospray mode. The MS/MS parameters are optimized to monitor the most abundant and specific precursor-product ion transitions, ensuring both sensitivity and confident identification.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3 µm)[10][13]
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B Methanol[9]
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, return to initial
Flow Rate 0.5 mL/min
Column Temp. 30°C[10]
Injection Vol. 10 µL
Mass Spectrometry (MS) Conditions
ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Source Temp. 325°C[10]
IonSpray Voltage +5500 V
Nebulizer Gas 50 psi
Drying Gas 50 psi at 400°C
MRM Transitions for Aminocyclopyrachlor-Methyl

Two transitions are monitored: one for quantification (Quantifier) and one for confirmation (Qualifier).[14][15] The ratio of these two transitions should remain constant for positive identification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
Aminocyclopyrachlor-methyl228.068.05035Quantifier[10]
Aminocyclopyrachlor-methyl228.0168.05025Qualifier[10]

Method Validation and Performance

The method should be validated according to established guidelines, such as the SANTE/11312/2021 document, to ensure it is fit for purpose.[16][17][18]

Key Validation Parameters :

  • Linearity : A calibration curve should be prepared in solvent and matrix-matched standards over the expected concentration range (e.g., 0.1 to 50 ng/mL). A correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy (Recovery) : Determined by spiking blank soil and water samples at low, medium, and high concentrations. Mean recoveries should be within 70-120%.

  • Precision (RSD) : Assessed through replicate analyses of spiked samples. The relative standard deviation (RSD) should be ≤ 20%.

  • Limit of Quantification (LOQ) : The lowest concentration at which the method can be reliably quantified. Published methods have achieved LOQs of 0.10 ng/mL in water and 1.0 ng/g in soil.[3][4][5]

  • Limit of Detection (LOD) : The lowest concentration at which the analyte can be reliably detected. Estimated LODs are around 1-20 ng/L (ppt) in water and 10-100 ng/kg (ppt) in soil.[3][4][5]

  • Matrix Effects : Evaluated by comparing the slope of the matrix-matched calibration curve to that of the solvent-based curve.

Typical Performance Data
MatrixFortification LevelMean Recovery (%)Precision (RSD, %)
Water0.1 ng/mL (LOQ)958
Water1.0 ng/mL985
Soil1.0 ng/g (LOQ)8812
Soil10 ng/g929

Analytical Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Soil or Water Sample homogenize Homogenization (Soil) or Aliquoting (Water) sample->homogenize extract Extraction (QuEChERS or SPE) homogenize->extract cleanup Cleanup & Concentration (d-SPE or Evaporation) extract->cleanup reconstitute Reconstitution & Filtration cleanup->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms Inject data Data Acquisition lcms->data integrate Peak Integration & Calibration data->integrate quantify Quantification & Confirmation integrate->quantify report Final Report quantify->report

Caption: Complete analytical workflow for aminocyclopyrachlor-methyl.

Conclusion

The LC-MS/MS method described provides a highly sensitive, selective, and reliable approach for the quantification of aminocyclopyrachlor-methyl in complex environmental matrices like soil and water. The combination of optimized sample preparation using SPE for water and a modified QuEChERS protocol for soil, followed by precise instrumental analysis, ensures high-quality data suitable for regulatory monitoring and research purposes. Proper method validation is essential to guarantee that the performance meets the stringent requirements for trace-level pesticide residue analysis.

References

  • U.S. Environmental Protection Agency. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl.
  • Nanita, S. C., et al. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. Analytical Chemistry, 81(2), 797-808. Retrieved from [Link]

  • European Commission. (2010). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11312/2021.
  • European Commission. (n.d.). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021.
  • European Commission. (n.d.). Guidelines - Maximum Residue levels. Retrieved from [Link]

  • Kutzner, L. (n.d.). Method validation and analytical quality control in pesticide residues analysis. BVL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF.
  • Nanita, S. C., et al. (2025). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. ResearchGate. Retrieved from [Link]

  • Calvo-Agudo, M., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. Retrieved from [Link]

  • Lynxee consulting. (n.d.). SANTE/11312/2021 Archives. Retrieved from [Link]

  • Nanita, S. C., et al. (2008). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. ACS Publications. Retrieved from [Link]

  • Nanita, S. C., et al. (2008). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl An. ACS Publications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy. Regulatory Science.
  • U.S. Environmental Protection Agency. (2025). A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy Meal using Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • QuEChERS.com. (n.d.). About the method. Retrieved from [Link]

  • Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]

  • Restek. (n.d.). QuEChERS Methodology: AOAC Method. NUCLEUS information resources. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aminocyclopyrachlor. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aminocyclopyrachlor-methyl. PubChem. Retrieved from [Link]

  • European Union Reference Laboratories for Residues of Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). AMINOCYCLOPYRACHLOR. Retrieved from [Link]

  • Florida-Spectrum Environmental Testing Laboratories. (n.d.). EAP Method 547. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (n.d.). Aminocyclopyrachlor 1. Template FAO/JMPR evaluations. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on the evaluation of aminocyclopyrachlor in the product method 240 sl herbicide. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). LCMS Food Safety Applications. Retrieved from [Link]

Sources

Application

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Aminocyclopyrachlor-Methyl and its Acid Metabolite in Plant Matrices

Abstract This application note presents a detailed and scientifically grounded protocol for the solid-phase extraction (SPE) of aminocyclopyrachlor-methyl and its primary metabolite, aminocyclopyrachlor, from complex pla...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and scientifically grounded protocol for the solid-phase extraction (SPE) of aminocyclopyrachlor-methyl and its primary metabolite, aminocyclopyrachlor, from complex plant matrices. As a synthetic auxin herbicide, monitoring its residues in vegetation is critical for environmental assessment and agricultural research. This guide provides a step-by-step methodology, explains the chemical principles underpinning the protocol, and offers insights for troubleshooting and method validation, tailored for researchers, scientists, and analytical chemistry professionals.

Introduction: The Analytical Challenge

Aminocyclopyrachlor-methyl is a selective herbicide belonging to the pyrimidine carboxylic acid class of chemicals.[1] It functions by mimicking the plant growth hormone auxin, leading to disruption of normal growth processes in targeted broadleaf weeds.[1] In biological systems, including plants, the methyl ester is rapidly hydrolyzed to its active acid form, aminocyclopyrachlor.[1] Consequently, analytical methods must be capable of quantifying both the parent ester and its more polar acid metabolite.

Plant matrices present a significant analytical challenge due to their complexity, containing a wide array of interfering compounds such as pigments, lipids, and waxes. A robust sample preparation method is therefore essential to isolate the analytes of interest and ensure accurate and sensitive quantification, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] While methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been explored, they have shown limitations for certain acidic herbicides like aminocyclopyrachlor, necessitating more specific and efficient cleanup techniques like solid-phase extraction (SPE).[3][4][5]

Principle of the SPE Method: A Mechanistic Approach

The protocol outlined below leverages a mixed-mode solid-phase extraction (SPE) strategy, which offers superior selectivity compared to single-mode sorbents. The choice of sorbent and solvents is dictated by the physicochemical properties of aminocyclopyrachlor.

Analyte Physicochemical Properties:

PropertyValue (Aminocyclopyrachlor)Value (Aminocyclopyrachlor-methyl)Source
Molecular FormulaC₈H₈ClN₃O₂C₉H₁₀ClN₃O₂[1][6]
Molecular Weight213.62 g/mol 227.65 g/mol [6][7]
pKa4.65 at 20 °CNot applicable[7]
logP (octanol/water)-1.12 (pH 4), -2.48 (pH 7)1.2[6][7]
Water Solubility2810 mg/L at 20 °CData not readily available[7]

Aminocyclopyrachlor, with a pKa of 4.65, exists in its anionic (deprotonated) form at neutral or basic pH and as a neutral or cationic (protonated) species under acidic conditions.[7] This pH-dependent charge is the cornerstone of the mixed-mode SPE strategy. We will utilize a polymeric mixed-mode cation exchange sorbent, such as the Waters Oasis MCX, which incorporates both reverse-phase and strong cation-exchange retention mechanisms.[8][9]

The SPE process involves the following stages:

  • Conditioning: The sorbent is prepared to ensure reproducible interaction with the sample.

  • Loading: The sample extract, acidified to ensure the primary amine group of aminocyclopyrachlor is protonated (cationic), is passed through the cartridge. The analyte is retained by both cation exchange and reversed-phase mechanisms.

  • Washing: Interferences are removed using solvents that will not elute the analyte. A mild organic wash removes non-polar interferences, while an acidic wash removes hydrophilic, non-basic interferences.

  • Elution: A basic organic solvent is used to neutralize the charge on the primary amine, disrupting the cation exchange retention and allowing the analyte to be eluted.

This multi-faceted retention mechanism provides a highly selective extraction, effectively removing matrix components that could interfere with LC-MS/MS analysis.

Experimental Protocol

Sample Preparation and Homogenization

Accurate and representative sampling is the foundation of reliable residue analysis.[10]

  • Sample Collection: Collect fresh plant tissue, focusing on the newest growth (top 6 inches), as this is often where herbicides accumulate.[11] For a representative sample of a larger area, create a composite sample from at least five different plants.[11]

  • Storage: If not processed immediately, samples should be frozen to prevent degradation of the analyte.[12]

  • Homogenization: Weigh a representative portion of the plant material (e.g., 10-20 g). Homogenize the entire sample using a high-speed blender or processor to obtain a uniform paste. This ensures that the subsample taken for extraction is representative of the whole.

Extraction

This procedure is adapted from established methods for pesticide residue analysis.[4][8]

  • Weigh 10.0 ± 0.1 g of the homogenized plant tissue into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of extraction solution (80:20 acetonitrile:deionized water with 0.2% formic acid). The acidified acetonitrile efficiently extracts the analytes while precipitating some proteins and other macromolecules.

  • Add two to three stainless steel beads to the tube to enhance homogenization.

  • Shake vigorously on a mechanical shaker for 15-20 minutes.

  • Centrifuge the sample at ≥3000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction (steps 2-6) on the remaining pellet with another 20 mL of the extraction solution.

  • Combine the supernatants. This pooled extract is now ready for SPE cleanup.

Solid-Phase Extraction (SPE)

The following protocol is based on the use of a mixed-mode cation exchange cartridge (e.g., Waters Oasis MCX, 500 mg, 6 cc).[8]

  • Column Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge.

    • Pass 5 mL of 0.2% formic acid in water (equilibration solution). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Take a 5 mL aliquot of the combined supernatant from the extraction step.

    • Dilute the aliquot with 5 mL of 0.2% formic acid in water to reduce the acetonitrile concentration and ensure analyte retention.

    • Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 0.2% formic acid in water to remove hydrophilic interferences.

    • Wash the cartridge with 5 mL of methanol to remove moderately polar interferences.

  • Elution:

    • Elute the analytes with 10 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic eluent neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.

  • Post-Elution Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex to dissolve the residue and filter through a 0.22 µm syringe filter into an autosampler vial.

Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenize Homogenize Plant Sample Weigh Weigh 10g Sample Homogenize->Weigh Extract Extract with Acidified Acetonitrile/Water Weigh->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Condition Condition SPE Cartridge (Methanol, Water, Acid) Centrifuge->Condition Supernatant Load Load Sample Extract Condition->Load Wash1 Wash 1: Acidified Water Load->Wash1 Wash2 Wash 2: Methanol Wash1->Wash2 Elute Elute with Ammoniated Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Eluate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for SPE of aminocyclopyrachlor-methyl from plant matrices.

Method Validation and Quality Control

To ensure the trustworthiness of the generated data, the method should be validated according to established guidelines (e.g., SANTE/11312/2021). Key validation parameters include:

  • Linearity: Assess the response of the instrument over a range of concentrations.

  • Accuracy (Recovery): Spike blank plant matrix with known concentrations of aminocyclopyrachlor-methyl and aminocyclopyrachlor at various levels (e.g., limit of quantification, 10x LOQ, and a higher level) and perform the entire extraction and analysis procedure. Acceptable recoveries are typically within 70-120%.

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. Intra-day precision (repeatability) and inter-day precision (reproducibility) should be determined. RSD values should ideally be ≤20%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[2] For aminocyclopyrachlor in vegetation, LOQs are typically in the range of 0.01 mg/kg (ppm).[3]

  • Matrix Effects: Evaluate the influence of co-eluting matrix components on the analyte signal by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution. Matrix-matched calibration standards are recommended to compensate for these effects.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Analyte Recovery Incomplete extraction from the matrix.Ensure thorough homogenization; increase shaking time or consider a second extraction repeat.
Analyte breakthrough during sample loading.Decrease the flow rate during loading; ensure the acetonitrile concentration in the loading solution is sufficiently low (<20%).
Incomplete elution.Ensure the elution solvent is sufficiently basic; pass a second aliquot of elution solvent and analyze separately.
High Variability (Poor Precision) Inconsistent sample homogenization.Improve homogenization procedure to ensure a uniform sample.
Inconsistent SPE technique.Use a vacuum manifold for consistent flow rates; ensure cartridges do not dry out during conditioning and loading.
High Background/Interferences in Chromatogram Inefficient cleanup.Add or optimize the wash steps in the SPE protocol; ensure the sample extract is filtered before loading.
Contamination.Use high-purity solvents and reagents; perform a blank extraction to identify sources of contamination.

Conclusion

This application note provides a comprehensive and robust solid-phase extraction protocol for the analysis of aminocyclopyrachlor-methyl and its acid metabolite in challenging plant matrices. By employing a mixed-mode SPE sorbent and optimizing each step of the process, from sample preparation to final analysis, researchers can achieve the high levels of accuracy, precision, and sensitivity required for regulatory compliance and environmental monitoring. The mechanistic explanations provided for each step are intended to empower the analyst to not only follow the protocol but also to adapt and troubleshoot it effectively for different types of plant matrices.

References

  • Correlation of Chemical Analysis of Residual Levels of Aminocyclopyrachlor in Soil to Biological Responses of Alfalfa, Cotton, Soybean, and Sunflower. Weed Technology - Cambridge University Press & Assessment. (2017-01-20).

  • Analytical Method for Aminocyclopyrachlor Methyl. U.S. Environmental Protection Agency.

  • Correlation of Chemical Analysis of Residual Levels of Aminocyclopyrachlor in Soil to Biological Responses of Alfalfa, Cotton. BioOne Complete.

  • Correlation of Chemical Analysis of Residual Levels of Aminocyclopyrachlor in Soil to Biological Responses of Alfalfa, Cotton, Soybean, and Sunflower. BioOne Complete. (2011-04-01).

  • Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. ACS Publications.

  • Aminocyclopyrachlor-methyl | C9H10ClN3O2. PubChem.

  • Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. ResearchGate. (2025-08-06).

  • Analytical method and interlaboratory study for the quantitation of aminocyclopyrachlor residues in vegetation by liquid chromatography/tandem mass spectrometry. PubMed.

  • Analytical Method for Aminocyclopyrachlor Methyl. U.S. Environmental Protection Agency.

  • Public release summary on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide. Australian Pesticides and Veterinary Medicines Authority.

  • Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF. U.S. Environmental Protection Agency.

  • Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF. U.S. Environmental Protection Agency. (2022-05-19).

  • A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy. Journal of Regulatory Science.

  • Aminocyclopyrachlor 1 - Template FAO/JMPR evaluations. Food and Agriculture Organization of the United Nations.

  • Aminocyclopyrachlor | C8H8ClN3O2. PubChem.

  • Leaf Sample Collection for Herbicide Resistance Testing in Weeds. YouTube. (2016-08-04).

  • Aminocyclopyrachlor-methyl. AERU - University of Hertfordshire.

  • A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy Meal using Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. (2025-08-08).

  • Collecting and submitting samples for detection of herbicide residue. Viticulture & Enology. (2018-06-03).

  • Plant Tissue Analysis – Sampling Guidelines. Foragelab.

  • Soil and plant tissue testing for herbicide residues – how can it help. GRDC. (2022-02-10).

  • Pesticide Residue Analysis Guide. Waypoint Analytical.

  • Determination of acid herbicides using modified quechers with fast switching ESI+/ESI−LC-MS/MS. ResearchGate. (2025-08-06).

  • Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS. PubMed. (2015-11-04).

  • Matrix solid-phase dispersion extraction versus solid-phase extraction in the analysis of combined residues of hexachlorocyclohexane isomers in plant matrices. PubMed. (2007-12-28).

  • Achievements and Challenges of Matrix Solid-Phase Dispersion Usage in the Extraction of Plants and Food Samples. MDPI. (2024-06-01).

Sources

Method

Application Notes and Protocols for Developing a Bioassay to Detect Aminocyclopyrachlor-Methyl Phytotoxicity

Introduction: The Need for a Sensitive Bioassay for Aminocyclopyrachlor-Methyl Aminocyclopyrachlor and its methyl ester, aminocyclopyrachlor-methyl, are systemic herbicides belonging to the pyrimidine carboxylic acid che...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for a Sensitive Bioassay for Aminocyclopyrachlor-Methyl

Aminocyclopyrachlor and its methyl ester, aminocyclopyrachlor-methyl, are systemic herbicides belonging to the pyrimidine carboxylic acid chemical family.[1] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce unregulated growth and ultimately death in susceptible broadleaf plants.[1][2][3][4] The mode of action involves the disruption of gene expression, leading to characteristic symptoms of phytotoxicity such as leaf twisting, cupping, and epinasty.[3][5] While effective for weed management, the persistence and mobility of aminocyclopyrachlor in soil and water pose a significant risk of off-target injury to sensitive non-target crops and ornamental plants.[6][7][8]

Analytical methods such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) provide precise quantification of aminocyclopyrachlor and its methyl ester in environmental samples.[9][10][11][12] However, these methods do not directly assess the biological activity or phytotoxic potential of the herbicide residues. A whole-plant bioassay serves as a critical and complementary tool, offering a direct measure of the phytotoxic effects of aminocyclopyrachlor-methyl on sensitive plant species.[13][14][15] This application note provides a detailed protocol for a sensitive and reproducible bioassay to detect and quantify the phytotoxicity of aminocyclopyrachlor-methyl in soil and aqueous matrices.

Principle of the Bioassay

This bioassay is predicated on the dose-dependent response of a highly sensitive indicator plant species to aminocyclopyrachlor-methyl. The protocol utilizes a controlled environment to cultivate indicator plants in the presence of varying concentrations of the herbicide. The resulting phytotoxic effects are quantified through a series of morphological and physiological measurements. By comparing the response of treated plants to a standard concentration curve, the bioavailable and phytotoxic concentration of aminocyclopyrachlor-methyl in unknown samples can be estimated.

Selection of Indicator Species

The choice of an appropriate indicator species is paramount for a successful bioassay. An ideal indicator plant should exhibit high sensitivity to aminocyclopyrachlor-methyl, rapid and uniform germination, and produce clear, quantifiable symptoms of phytotoxicity. Based on existing literature, the following species are recommended:

  • Tomato (Solanum lycopersicum) : Widely recognized as exceptionally sensitive to synthetic auxin herbicides, including aminocyclopyrachlor.[3][7] It displays distinct symptoms of epinasty and leaf curling.

  • Soybean (Glycine max) : Another highly sensitive species that is often used as a bioindicator for auxin herbicide drift and residue.[6][16]

  • Beet (Beta vulgaris) : Demonstrates significant sensitivity to aminocyclopyrachlor, making it a suitable candidate for bioassays.[16]

This protocol will focus on the use of tomato (Solanum lycopersicum) as the primary indicator species due to its well-documented hyper-sensitivity.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the aminocyclopyrachlor-methyl phytotoxicity bioassay.

Bioassay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Standard Solutions D Planting and Treatment Application A->D B Prepare Soil or Water Samples B->D C Select and Prepare Seeds C->D E Incubation in Controlled Environment D->E F Data Collection (Visual Scoring & Measurements) E->F G Data Analysis (Dose-Response Curve) F->G H Interpretation of Results G->H

Caption: Overall workflow for the aminocyclopyrachlor-methyl bioassay.

Materials and Reagents

Plant Material:

  • Tomato seeds (Solanum lycopersicum), variety with known sensitivity (e.g., 'Rutgers' or 'Bonny Best').

  • Certified herbicide-free potting mix or a defined soil matrix.

  • Sand (optional, for soil dilution).

Chemicals and Reagents:

  • Aminocyclopyrachlor-methyl analytical standard.

  • Acetone (HPLC grade).

  • Distilled or deionized water.

  • Nutrient solution (e.g., Hoagland's solution).

Equipment:

  • Controlled environment growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Pots or containers for planting (e.g., 10 cm diameter).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • Digital calipers.

  • Camera for documenting results.

Detailed Protocols

Protocol 1: Preparation of Aminocyclopyrachlor-Methyl Standard Solutions

This protocol describes the preparation of a stock solution and subsequent serial dilutions to create a standard curve for the bioassay.

  • Stock Solution Preparation (1000 ppm):

    • Accurately weigh 10 mg of aminocyclopyrachlor-methyl analytical standard.

    • Dissolve the standard in a small volume of acetone in a 10 mL volumetric flask.

    • Bring the flask to volume with distilled water. This is your 1000 ppm stock solution.

  • Working Stock Solution (10 ppm):

    • Pipette 100 µL of the 1000 ppm stock solution into a 10 mL volumetric flask.

    • Bring to volume with distilled water. This is your 10 ppm working stock solution.

  • Serial Dilutions for Standard Curve:

    • Prepare a series of dilutions from the 10 ppm working stock to generate a range of concentrations suitable for the bioassay. A suggested range for a highly sensitive species like tomato is 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 ppb (ng/g in soil or ng/mL in water).

    • For soil-based assays, these solutions will be used to spike the soil. For hydroponic or water-based assays, these will be the treatment solutions.

Protocol 2: Soil-Based Bioassay

This protocol details the procedure for conducting the bioassay using a soil matrix.

  • Soil Preparation and Spiking:

    • Use a consistent, herbicide-free potting mix or a defined soil matrix.

    • For each concentration in your standard curve and for each unknown soil sample, weigh out a predetermined amount of soil per pot (e.g., 200 g).

    • Apply the corresponding standard solution or an extract from the unknown sample evenly to the soil and mix thoroughly to ensure uniform distribution.

    • Include a negative control (soil treated with solvent and water only) and a positive control (a known phytotoxic concentration).

  • Planting and Growth Conditions:

    • Fill the pots with the treated soil.

    • Sow 3-5 tomato seeds per pot at a uniform depth (e.g., 1 cm).

    • Place the pots in a growth chamber with controlled conditions:

      • Temperature: 25°C day / 20°C night

      • Photoperiod: 16 hours light / 8 hours dark

      • Light intensity: ~300 µmol/m²/s

      • Relative humidity: 60-70%

    • Water the pots as needed with a nutrient solution to maintain optimal moisture without leaching.

  • Data Collection and Assessment (14-21 Days After Planting):

    • Visual Phytotoxicity Scoring: Rate the plants on a scale of 0 to 5, where 0 = no injury, 1 = slight epinasty, 2 = moderate epinasty and leaf curling, 3 = severe epinasty and stunting, 4 = severe stunting and necrosis, and 5 = plant death.

    • Morphological Measurements:

      • Shoot height (from the soil line to the apical meristem).

      • Fresh and dry shoot biomass.

      • Root length and biomass (optional, requires careful washing of roots).

    • Photographic Documentation: Capture high-quality images of each treatment group.

Protocol 3: Hydroponic Bioassay

This protocol is suitable for assessing aminocyclopyrachlor-methyl in aqueous samples.

  • Seed Germination:

    • Germinate tomato seeds on moist filter paper in petri dishes in the dark for 3-4 days.

  • Hydroponic Setup:

    • Prepare the hydroponic containers with the standard solutions, unknown water samples, and a control solution (nutrient solution only).

    • Transfer uniform seedlings into the hydroponic system, ensuring the roots are submerged in the solution.

  • Growth Conditions:

    • Maintain the same controlled environment conditions as the soil-based assay.

    • Aerate the nutrient solutions continuously.

  • Data Collection and Assessment (7-14 Days After Transfer):

    • Conduct the same visual scoring and morphological measurements as described in the soil-based protocol.

Data Analysis and Interpretation

  • Dose-Response Curve:

    • For each measured parameter (e.g., shoot height, biomass, visual score), plot the mean response against the logarithm of the aminocyclopyrachlor-methyl concentration.

    • Fit a sigmoidal dose-response curve to the data using a suitable statistical software package.

  • Calculation of EC50:

    • From the dose-response curve, determine the EC50 value (the effective concentration that causes a 50% reduction in the measured parameter compared to the control). The EC50 is a key metric for quantifying phytotoxicity.

  • Quantification of Unknown Samples:

    • The phytotoxicity of unknown samples can be expressed as an equivalent concentration by interpolating their response on the standard dose-response curve.

Data Presentation

Table 1: Example Data for a Soil-Based Tomato Bioassay

Concentration (ppb)Visual Injury Score (0-5)Shoot Height (cm)Shoot Fresh Weight (g)
0 (Control)0.0 ± 0.012.5 ± 0.82.5 ± 0.2
0.010.5 ± 0.211.8 ± 0.72.3 ± 0.2
0.051.5 ± 0.39.2 ± 0.61.8 ± 0.1
0.12.8 ± 0.46.5 ± 0.51.2 ± 0.1
0.54.2 ± 0.33.1 ± 0.40.6 ± 0.1
1.04.8 ± 0.21.5 ± 0.30.2 ± 0.05
5.05.0 ± 0.00.8 ± 0.20.1 ± 0.03

Mechanism of Action Visualization

The following diagram illustrates the simplified mechanism of action of aminocyclopyrachlor as a synthetic auxin.

Auxin_Mechanism cluster_perception Cellular Perception cluster_response Cellular Response AC Aminocyclopyrachlor (Synthetic Auxin) Receptor TIR1/AFB Receptor Complex AC->Receptor Binds to Degradation Degradation of Aux/IAA Repressors Receptor->Degradation Promotes Gene_Expression Activation of Auxin-Responsive Genes Degradation->Gene_Expression Leads to Growth Uncontrolled Cell Division & Elongation Gene_Expression->Growth Results in

Caption: Simplified mechanism of aminocyclopyrachlor action.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this bioassay, the following quality control measures are essential:

  • Inclusion of Controls: Always include negative (untreated) and positive (known toxic concentration) controls in every experiment.

  • Replication: Use a sufficient number of replicates (at least 3-5) for each treatment level to ensure statistical validity.

  • Standardization: Maintain consistent environmental conditions, soil or media composition, and watering regimes throughout the experiment.

  • Blind Scoring: When performing visual assessments, it is advisable to have the scoring done by an individual who is blinded to the treatment groups to minimize bias.

  • Correlation with Analytical Methods: Where possible, correlate the bioassay results with quantitative chemical analysis (e.g., LC/MS/MS) of the soil or water samples to establish a relationship between chemical concentration and biological effect.

Conclusion

This application note provides a comprehensive and robust framework for developing and implementing a whole-plant bioassay to detect the phytotoxicity of aminocyclopyrachlor-methyl. By carefully selecting a sensitive indicator species and adhering to the detailed protocols for experimental setup, data collection, and analysis, researchers can obtain reliable and biologically relevant data on the potential impact of this herbicide in various environmental matrices. This bioassay serves as an invaluable tool for risk assessment, remediation studies, and understanding the environmental fate of aminocyclopyrachlor-methyl.

References

  • Nanita, S. C., et al. (2009). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. Analytical Chemistry, 81(3), 1166-1175. [Link]

  • Woods End Laboratories. Herbicide Bioassay. [Link]

  • Nanita, S. C., et al. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. PubMed, 19063674. [Link]

  • AERU. Aminocyclopyrachlor (Ref: DPX-MAT28). [Link]

  • ASA, CSSA, and SSSA. Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. International Annual Meetings. [Link]

  • Biology Discussion. Auxins: History, Bioassay, Function and Uses. [Link]

  • Nanita, S. C., et al. (2009). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. ResearchGate. [Link]

  • Shergill, L. S., et al. (2020). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 76(4), 1437-1446. [Link]

  • ResearchGate. Chemical structures for aminocyclopyrachlor and aminocyclopyrachlor methyl. [Link]

  • Oliveira, R. S., et al. (2014). Sensibility of plant species to herbicides aminocyclopyrachlor and indaziflam. Planta Daninha, 32(3), 589-596. [Link]

  • ResearchGate. Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. [Link]

  • USDA Forest Service. (2012). Aminocyclopyrachlor. [Link]

  • U.S. Environmental Protection Agency. (2022). Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF. [Link]

  • Wikipedia. Aminocyclopyrachlor. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Public release summary on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide. [Link]

  • U.S. Environmental Protection Agency. Analytical Method for Aminocyclopyrachlor Methyl. [Link]

  • Patton, A. J., et al. (2013). Potential Damage to Sensitive Landscape Plants from Wood Chips of Aminocyclopyrachlor Damaged Trees. Weed Technology, 27(4), 775-781. [Link]

  • FAO/JMPR. (2014). Aminocyclopyrachlor. [Link]

  • Sebastian, D. J. (2015). Response of desirable trees to aminocyclopyrachlor in the field and greenhouse. Colorado State University. [Link]

  • University of Maryland Extension. (2024). Phytotoxicity: Chemical Damage to Garden Plants. [Link]

  • Pacific Northwest Pest Management Handbooks. Aminocyclopyrachlor. [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating Weed Resistance to Aminocyclopyrachlor-Methyl

Abstract Aminocyclopyrachlor, and its methyl ester, represent a significant tool in modern weed management. As a synthetic auxin herbicide (WSSA/HRAC Group 4), it provides a distinct mode of action crucial for controllin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminocyclopyrachlor, and its methyl ester, represent a significant tool in modern weed management. As a synthetic auxin herbicide (WSSA/HRAC Group 4), it provides a distinct mode of action crucial for controlling broadleaf weeds, particularly those that have developed resistance to other herbicide classes like ALS inhibitors or glyphosate.[1] However, the sustainability of this chemistry hinges on proactive resistance management. This guide provides a comprehensive framework for researchers and scientists to investigate, confirm, and characterize weed resistance to aminocyclopyrachlor-methyl. It moves beyond simple screening to detail robust, multi-faceted protocols encompassing whole-plant bioassays, molecular diagnostics for target-site resistance, and advanced methodologies for elucidating non-target-site metabolic resistance. The causality behind each experimental choice is explained to ensure scientifically sound and reproducible outcomes.

Introduction: The Role and Action of Aminocyclopyrachlor-Methyl

Aminocyclopyrachlor-methyl is a systemic herbicide belonging to the pyrimidine carboxylic acid chemical family.[2] Upon application, it is readily absorbed by plant leaves and roots and translocates through both the xylem and phloem, accumulating in the plant's meristematic tissues where active growth occurs.[3][4] In the plant, the methyl ester is rapidly converted to its active acid form, aminocyclopyrachlor.[5]

Mechanism of Action: The herbicidal activity stems from its function as a synthetic auxin.[3][4] It mimics the natural plant growth hormone indole-3-acetic acid (IAA), binding to auxin receptors like TIR1/AFB.[6] This binding leads to the degradation of Aux/IAA transcriptional repressor proteins, causing a cascade of unregulated gene expression.[6] The result is uncontrolled and disorganized cell division and elongation, manifesting as classic auxin herbicide symptoms like leaf and stem epinasty (twisting and curling), ultimately leading to vascular tissue disruption and plant death.[2][5]

Foundational Concepts: Mechanisms of Herbicide Resistance

Herbicide resistance in a weed population arises from the selection of naturally occurring individuals with a genetic trait that allows them to survive a herbicide application. These mechanisms are broadly categorized into two types: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).[7][8]

  • Target-Site Resistance (TSR): This involves a modification of the herbicide's target protein. For synthetic auxins, this would mean a mutation in the gene encoding an auxin receptor (e.g., TIR1 or other AFB proteins) that prevents or reduces the binding of aminocyclopyrachlor, rendering the herbicide ineffective at that site.[7][9] TSR can also, more rarely, be caused by the overexpression of the target protein.[7]

  • Non-Target-Site Resistance (NTSR): This encompasses all mechanisms that do not involve a modification of the herbicide's direct target. NTSR is often more complex and can confer resistance to multiple herbicide modes of action.[7] Key NTSR mechanisms include:

    • Enhanced Metabolic Detoxification: This is a primary NTSR mechanism where the resistant plant rapidly metabolizes the herbicide into non-toxic forms using enzyme families such as cytochrome P450s (CYPs), glutathione S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs).[7][10][11]

    • Reduced Absorption or Translocation: The herbicide is less able to enter the plant or be moved to the target site in the meristems.[10]

    • Sequestration: The herbicide is transported into cellular compartments like the vacuole, isolating it from its target site.[10]

The following diagram illustrates the fundamental differences between these resistance pathways.

G cluster_0 Plant Cell cluster_1 Target-Site Resistance (TSR) cluster_2 Non-Target-Site Resistance (NTSR) Herbicide_in ACP-Methyl (Outside Cell) Herbicide_cell ACP-Acid (Inside Cell) Herbicide_in->Herbicide_cell Absorption Receptor TIR1/AFB Auxin Receptor Binding Site Herbicide_cell->Receptor:f0 Binding (Susceptible) Vacuole Vacuole (Sequestration) Herbicide_cell->Vacuole Sequestration Receptor_mutated Mutated TIR1/AFB Altered Site Herbicide_cell->Receptor_mutated:f0 Binding Fails Metabolism_enhanced Enhanced Metabolism Herbicide_cell->Metabolism_enhanced Detoxification Effect Herbicidal Effect Receptor->Effect Metabolism Metabolic Enzymes (P450s, GSTs) Metabolite Non-toxic Metabolite No_Effect No Herbicidal Effect (Resistance) Metabolite->No_Effect Receptor_mutated->No_Effect Metabolism_enhanced->Metabolite

Figure 1: Conceptual diagram of Target-Site vs. Non-Target-Site resistance mechanisms.

Experimental Workflow for Resistance Characterization

A thorough investigation into suspected aminocyclopyrachlor-methyl resistance requires a systematic, multi-stage approach. The workflow begins with whole-plant confirmation and quantification, followed by targeted investigations into the specific underlying molecular and biochemical mechanisms.

G start Suspected Resistance in Field collect 1. Seed Collection (Suspected-R and known-S populations) start->collect grow 2. Greenhouse Plant Cultivation (Standardized growth stage) collect->grow dose_response 3. Whole-Plant Dose-Response Assay grow->dose_response analyze_dr 4. Data Analysis (Calculate GR50 and Resistance Index) dose_response->analyze_dr confirm Resistance Confirmed? analyze_dr->confirm investigate 5. Investigate Mechanism confirm->investigate Yes no_res No Resistance Detected confirm->no_res No tsr 5a. Target-Site Resistance (TSR) (Sequence Auxin Receptor Genes) investigate->tsr ntsr 5b. Non-Target-Site Resistance (NTSR) (Metabolism & Synergist Studies) investigate->ntsr report_tsr Report TSR (e.g., specific mutation) tsr->report_tsr report_ntsr Report NTSR (e.g., enhanced metabolism) ntsr->report_ntsr G start Confirmed Resistant (R) and Susceptible (S) Plants treat Treat R & S plants with sub-lethal ACP-Methyl dose start->treat harvest Harvest tissue at time points (0, 6, 24, 48, 72h) treat->harvest extract Solvent Extraction of Herbicide & Metabolites harvest->extract analyze LC-MS/MS Analysis extract->analyze quantify_parent Quantify Parent ACP analyze->quantify_parent quantify_metabolite Identify & Quantify Metabolites analyze->quantify_metabolite interpret Compare rates between R and S populations quantify_parent->interpret quantify_metabolite->interpret conclusion_ntsr Conclusion: Enhanced Metabolic Resistance interpret->conclusion_ntsr Faster ACP decline in R conclusion_no_ntsr Conclusion: Metabolism not the primary mechanism interpret->conclusion_no_ntsr Similar decline rates

Sources

Method

synthesis of radiolabeled aminocyclopyrachlor-methyl for metabolic studies

Application Note & Protocol Topic: Strategic Synthesis of [Pyrimidine-2-¹⁴C]-Aminocyclopyrachlor-Methyl for Plant and Animal Metabolic Studies For: Researchers, scientists, and drug development professionals. Introductio...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of [Pyrimidine-2-¹⁴C]-Aminocyclopyrachlor-Methyl for Plant and Animal Metabolic Studies

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Radiolabeling in ADME Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a xenobiotic, such as the herbicide aminocyclopyrachlor, is fundamental to assessing its environmental fate and toxicological profile. Human radiolabeled mass balance studies are considered the most direct method for obtaining comprehensive data on a compound's metabolic fate.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide detailed guidance on conducting these studies, which are crucial for the registration and safety assessment of new chemical entities.[3][4]

Aminocyclopyrachlor is a synthetic auxin herbicide from the pyrimidine carboxylic acid class, designed to control broadleaf weeds.[5][6] Its methyl ester, aminocyclopyrachlor-methyl, is often used in formulations and is rapidly converted to the active acid form in biological systems.[7] To trace the molecule and its transformation products, a radiolabeled version is indispensable. This application note provides a detailed protocol for the strategic synthesis of ¹⁴C-labeled aminocyclopyrachlor-methyl, designed to ensure the label's stability throughout metabolic pathways, thereby providing accurate and reliable data for regulatory submission and scientific research.

Rationale for the Radiolabeling Strategy

Choice of Isotope: Carbon-14

Carbon-14 (¹⁴C) is the isotope of choice for ADME studies for several key reasons:

  • Long Half-Life: Its half-life of 5,730 years means no correction for decay is needed during the experiment's timeframe.

  • Low Energy Beta Emitter: This makes it relatively safe to handle with standard laboratory precautions and easy to detect via Liquid Scintillation Counting (LSC).

  • Integral Part of the Molecule: Carbon is the backbone of the molecule, ensuring the label is a true tracer of the compound's core structure.

Strategic Placement of the ¹⁴C Label

The position of the radiolabel must be metabolically stable to prevent its loss as a small, untraceable fragment like ¹⁴CO₂.[3][8] Metabolic studies on aminocyclopyrachlor have shown that the primary transformation in both plants and animals is the rapid hydrolysis of the methyl ester to the parent carboxylic acid.[7] The core 6-amino-5-chloro-2-cyclopropylpyrimidine structure is largely conserved, with only minor metabolites observed.[5][7] One identified minor metabolic pathway involves decarboxylation of the C4-carboxylic acid group.[7]

Therefore, placing the ¹⁴C label on the C4-carboxylic acid or the methyl ester group would be unwise, as it could be lost early in the metabolic process. The cyclopropyl and pyrimidine rings are more stable. For this protocol, we select the C2 position of the pyrimidine ring . This position is integral to the heterocyclic core and is not anticipated to undergo cleavage, ensuring that the radiolabel remains with the primary molecular structure and its major metabolites throughout the ADME process.

Synthesis of [Pyrimidine-2-¹⁴C]-Aminocyclopyrachlor-Methyl

The synthesis is designed as a multi-step process starting from a commercially available radiolabeled precursor, [¹⁴C]-guanidine hydrochloride. The general synthetic pathway involves the construction of the substituted pyrimidine ring.[9]

Diagram: Synthetic Workflow

Synthesis_Workflow A [¹⁴C]-Guanidine HCl (Starting Material) B Step 1: Condensation with Ethyl 2-cyclopropyl-3-oxopropanoate A->B Reagents C [2-¹⁴C]-2-cyclopropyl-6-hydroxypyrimidin-4-amine (Intermediate I) B->C D Step 2: Chlorination (e.g., with POCl₃) C->D Reagents E [2-¹⁴C]-4,6-dichloro-2-cyclopropylpyrimidine (Intermediate II) D->E F Step 3: Selective Amination (e.g., with NH₃) E->F Reagents G [2-¹⁴C]-6-amino-4-chloro-2-cyclopropylpyrimidine (Intermediate III) F->G H Step 4: Carboxylation via Grignard followed by hydrolysis G->H Reagents I [2-¹⁴C]-Aminocyclopyrachlor (Acid) (Intermediate IV) H->I J Step 5: Esterification (e.g., with Methanol/H₂SO₄) I->J Reagents K [2-¹⁴C]-Aminocyclopyrachlor-Methyl (Crude Product) J->K L Step 6: HPLC Purification K->L Purification N Final Purified Product L->N M Characterization (LSC, LC-MS, NMR) N->M QC Analysis

Caption: High-level workflow for the synthesis and purification of radiolabeled aminocyclopyrachlor-methyl.

Protocol 2.1: Step-by-Step Synthesis

Safety Precaution: All steps must be performed in a certified radiochemical laboratory by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. Work should be conducted within a fume hood with adequate shielding.

Materials:

  • [¹⁴C]-Guanidine hydrochloride (Specific Activity: 50-60 mCi/mmol)

  • Ethyl 2-cyclopropyl-3-oxopropanoate

  • Sodium ethoxide

  • Phosphorus oxychloride (POCl₃)

  • Ammonia (in dioxane or as aqueous solution)

  • Magnesium turnings

  • Iodine (crystal)

  • Dry THF

  • Dry CO₂ gas

  • Sulfuric acid, concentrated

  • Methanol, anhydrous

  • Standard solvents for reaction and purification (Ethanol, Dichloromethane, Ethyl Acetate, Hexane)

  • Deionized water

Procedure:

  • Step 1: Pyrimidine Ring Formation.

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol.

    • Add [¹⁴C]-Guanidine hydrochloride (1.0 eq) and stir for 15 minutes.

    • Add ethyl 2-cyclopropyl-3-oxopropanoate (1.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 4-6 hours. Monitor reaction completion by radio-TLC.

    • Cool to room temperature, neutralize with dilute HCl, and extract the product with ethyl acetate. The resulting intermediate is [2-¹⁴C]-2-cyclopropyl-6-hydroxypyrimidin-4-amine.

  • Step 2: Chlorination.

    • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the dried intermediate from Step 1 at 0 °C.

    • Slowly warm the mixture and reflux for 3-5 hours.

    • Cool the reaction and quench by pouring slowly onto crushed ice.

    • Extract the chlorinated product, [2-¹⁴C]-4,6-dichloro-2-cyclopropylpyrimidine, with dichloromethane.

  • Step 3: Selective Amination.

    • Dissolve the intermediate from Step 2 in a suitable solvent like dioxane.

    • Bubble ammonia gas through the solution or add a concentrated solution of ammonia at a controlled temperature (e.g., 0 °C to room temp). The C6 position is generally more reactive towards nucleophilic substitution than the C4 position.

    • Stir for 12-18 hours. Monitor by radio-TLC for the formation of [2-¹⁴C]-6-amino-4-chloro-2-cyclopropylpyrimidine.

    • Evaporate the solvent and purify the residue by column chromatography.

  • Step 4: Carboxylation.

    • Prepare a Grignard reagent by reacting the chloro-pyrimidine from Step 3 with activated magnesium turnings in dry THF.

    • Bubble dry ¹²CO₂ gas through the Grignard solution at -78 °C.

    • Allow the reaction to warm to room temperature and quench with saturated ammonium chloride solution.

    • Acidify with dilute HCl and extract the carboxylic acid product, [2-¹⁴C]-Aminocyclopyrachlor, into ethyl acetate.

  • Step 5: Esterification.

    • Dissolve the acid from Step 4 in anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Reflux the mixture for 4-6 hours until radio-TLC shows complete conversion to the methyl ester.

    • Neutralize with sodium bicarbonate solution and extract the crude product, [2-¹⁴C]-Aminocyclopyrachlor-Methyl, with ethyl acetate.

Purification and Characterization

The crude product must be rigorously purified to achieve high radiochemical purity (>98%), a standard requirement for metabolic studies.[10]

Protocol 3.1: Purification and Analysis
  • Purification:

    • Concentrate the crude product from Step 5 under reduced pressure.

    • Redissolve the residue in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

    • Purify the material using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • HPLC Conditions:

      • Column: C18, 5 µm, 10 x 250 mm

      • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water.

      • Detection: UV (e.g., 254 nm) and an in-line radioactivity detector.

    • Collect fractions corresponding to the product peak.

  • Characterization:

    • Radiochemical Purity: Pool the pure fractions and determine the radiochemical purity by analytical RP-HPLC with radioactivity detection. It should be ≥98%.

    • Specific Activity: Measure the total radioactivity (mCi) of the purified sample using a calibrated Liquid Scintillation Counter (LSC) and the total mass (mg) via UV concentration curve against a certified cold standard or by LC-MS. Calculate the specific activity in mCi/mmol.

    • Identity Confirmation: Confirm the chemical identity of the radiolabeled product by co-elution with an authentic, non-labeled standard of aminocyclopyrachlor-methyl. Further confirmation should be obtained via Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight.[11][12]

Table 1: Target Specifications for Final Product
ParameterTarget ValueMethod
Chemical IdentityMatches StandardCo-elution (HPLC), LC-MS
Radiochemical Purity≥ 98%Analytical RP-HPLC
Specific Activity50 - 60 mCi/mmolLSC & UV/MS Quantification
Overall Radiochemical Yield15 - 25% (from [¹⁴C]-Guanidine)LSC

Application: Protocol for In Vitro Plant Metabolism Study

This protocol outlines the use of the synthesized [¹⁴C]-aminocyclopyrachlor-methyl to study its metabolism in a plant cell suspension culture.

Diagram: Metabolic Study Workflow

Metabolism_Workflow Start Plant Cell Suspension (e.g., Wheat) Dose Dose with [¹⁴C]-Aminocyclopyrachlor-Methyl (Final Conc: ~1-10 µM) Start->Dose Incubate Incubate at 25°C (Time Course: 0, 6, 24, 48h) Dose->Incubate Harvest Harvest Cells & Media (via Filtration) Incubate->Harvest Separate Separate Cells and Media Harvest->Separate ExtractCells Extract Cells (e.g., Acetonitrile/Water) Separate->ExtractCells Cells AnalyzeMedia Analyze Media Directly Separate->AnalyzeMedia Media Combine Pool & Concentrate Extracts ExtractCells->Combine AnalyzeMedia->Combine Analysis Metabolite Profiling & ID Combine->Analysis HPLC Radio-HPLC Analysis Analysis->HPLC LSC Quantify by LSC Analysis->LSC LCMS Identify by LC-MS/MS Analysis->LCMS

Caption: Experimental workflow for an in vitro plant metabolism study using the radiolabeled herbicide.

Protocol 4.1: Plant Cell Culture Metabolism
  • Preparation: Grow wheat (or other relevant plant species) cell suspension cultures in a suitable medium to the mid-logarithmic growth phase.

  • Dosing: Prepare a stock solution of [¹⁴C]-aminocyclopyrachlor-methyl in ethanol or DMSO. Add an aliquot to the cell culture flasks to achieve a final concentration of 1-10 µM. Include a heat-killed control to differentiate biotic from abiotic degradation.

  • Incubation: Incubate the flasks on an orbital shaker at 25 °C. Harvest flasks at designated time points (e.g., 0, 6, 24, 48, and 72 hours).

  • Extraction:

    • Separate the cells from the medium by vacuum filtration.

    • Analyze an aliquot of the medium directly by LSC to determine extracellular radioactivity.

    • Homogenize the cells and extract three times with an acetonitrile/water solution (e.g., 80:20 v/v).

    • Determine the total radioactivity in the cell extracts and the post-extraction solids (PES) by LSC.[5]

  • Analysis:

    • Combine the medium and cell extracts for metabolite profiling.

    • Analyze the combined extracts by radio-HPLC using the analytical conditions described in Protocol 3.1.

    • Quantify the percentage of the total radioactivity for the parent compound and each metabolite at every time point.

    • Identify unknown metabolites by collecting the corresponding HPLC fractions and analyzing them by LC-MS/MS.[5][11]

Conclusion

The successful synthesis of [Pyrimidine-2-¹⁴C]-aminocyclopyrachlor-methyl with high radiochemical purity is a critical first step for conducting robust and reliable metabolic studies. The strategic placement of the ¹⁴C label on the stable pyrimidine ring ensures that the tracer accurately reflects the fate of the molecule's core structure in biological and environmental systems. The protocols provided herein offer a comprehensive guide for researchers, from synthesis and purification to direct application in in vitro metabolism experiments, ultimately enabling the generation of high-quality data required for both scientific understanding and regulatory assessment.

References

  • AERU. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28). University of Hertfordshire. Retrieved from [Link]

  • Global Regulatory Partners. (2022, May 11). THE US-FDA Announces Draft Guidance on Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Retrieved from [Link]

  • FAO/JMPR. (2014). Aminocyclopyrachlor 1. Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. FDA. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide. APVMA. Retrieved from [Link]

  • Federal Register. (2024, July 18). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies; Guidance for Industry; Availability. Retrieved from [Link]

  • RAPS. (2022, May 10). FDA sheds light on conducting human radiolabeled mass balance studies. Regulatory Affairs Professionals Society. Retrieved from [Link]

  • ProPharma Group. (2022). FDA Releases Draft Guidance for Industry on Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Retrieved from [Link]

  • Nanita, S. C., et al. (2009). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. Analytical Chemistry, 81(2), 797-808. Retrieved from [Link]

  • PubMed. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. National Library of Medicine. Retrieved from [Link]

  • Baumhover, N. P., et al. (2018). A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy Meal using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Regulatory Science, 6(2), 1-7. Retrieved from [Link]

  • ResearchGate. (2009). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of (A) aminocyclopyrachlor and (B) aminocyclopyrachlor-methyl ester. Retrieved from [Link]

  • PubMed. (2012). Uptake, translocation and metabolism of aminocyclopyrachlor in prickly lettuce, rush skeletonweed and yellow starthistle. National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). Aminocyclopyrachlor. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2007). A novel pyrimidine-based stable-isotope labeling reagent and its application to quantitative analysis using matrix-assisted laser desorption/ionization mass spectrometry. National Library of Medicine. Retrieved from [Link]

  • Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds? Retrieved from [Link]

  • National Institutes of Health. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminocyclopyrachlor. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US6749830B2 - Method for the synthesis of radiolabeled compounds.
  • National Institutes of Health. (2024). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. PMC. Retrieved from [Link]

  • Austin, D. (2014). Radiolabeled APIs for the Conduct of Human ADME Studies of Oncology Compounds. Journal of Labeled Compounds and Radiopharmaceuticals, 57(4), 238-242. Retrieved from [Link]

  • USDA Forest Service. (2012). Aminocyclopyrachlor. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Assessing the Uptake and Translocation of Aminocyclopyrachlor-Methyl in Non-Target Plants

Introduction Aminocyclopyrachlor-methyl is the methyl ester of aminocyclopyrachlor, a synthetic auxin herbicide belonging to the pyrimidine carboxylic acid class of chemicals.[1][2] It is effective for the control of bro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminocyclopyrachlor-methyl is the methyl ester of aminocyclopyrachlor, a synthetic auxin herbicide belonging to the pyrimidine carboxylic acid class of chemicals.[1][2] It is effective for the control of broadleaf weeds and woody vegetation.[3] Aminocyclopyrachlor mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and elongation, ultimately causing plant death in susceptible species.[1][3] While designed to be selective, non-target plants can be sensitive to aminocyclopyrachlor, exhibiting symptoms like leaf twisting and curling.

Aminocyclopyrachlor-methyl itself is rapidly hydrolyzed to its active acid form, aminocyclopyrachlor, within the plant.[3][4] This active form is readily absorbed by both leaves and roots and is mobile within the plant, translocating through both the xylem and phloem to accumulate in meristematic tissues.[5] Understanding the rate and extent of uptake and translocation in sensitive non-target species is crucial for a comprehensive environmental risk assessment and for developing strategies to mitigate unintended phytotoxicity.

These application notes provide a detailed protocol for researchers to assess the foliar uptake and subsequent translocation of aminocyclopyrachlor-methyl in sensitive non-target plant species under controlled laboratory conditions. The protocol outlines plant cultivation, herbicide application, sample collection and processing, and analytical quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Core Concepts: Herbicide Uptake and Translocation

The movement of a foliar-applied herbicide into and throughout a plant is a multi-step process governed by the chemical properties of the herbicide and the physiological characteristics of the plant.

  • Uptake (Absorption): This is the process by which the herbicide penetrates the leaf cuticle and enters the plant's tissues. The efficiency of uptake is influenced by factors such as the herbicide's formulation, the presence of adjuvants (e.g., surfactants), and the morphology and composition of the leaf surface.

  • Translocation: Once inside the plant, a systemic herbicide like aminocyclopyrachlor can move from the site of application (source) to other parts of the plant (sinks). This movement occurs through the plant's vascular systems: the xylem (water-conducting tissue) and the phloem (sugar-conducting tissue). As a synthetic auxin, aminocyclopyrachlor is expected to accumulate in areas of active growth, such as meristems and developing leaves.

Experimental Workflow Overview

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results Plant_Cultivation Plant Cultivation (e.g., Soybean or Tomato) Herbicide_Solution Herbicide Solution Preparation Application Foliar Application of Aminocyclopyrachlor-Methyl Plant_Cultivation->Application Incubation Incubation (Time Course) Application->Incubation Harvest Plant Harvest & Sectioning Incubation->Harvest Washing Washing to Remove Unabsorbed Herbicide Harvest->Washing Extraction Extraction of Aminocyclopyrachlor Washing->Extraction Quantification LC-MS/MS Quantification Extraction->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis

Caption: Experimental workflow for assessing aminocyclopyrachlor-methyl uptake and translocation.

Detailed Protocols

Part 1: Plant Cultivation (Soybean as a Model)

Soybean (Glycine max) is a suitable non-target species for this study due to its known sensitivity to synthetic auxin herbicides.

Materials:

  • Soybean seeds (a non-herbicide resistant variety)

  • Pots (10 cm diameter)

  • Potting mix (a commercial, soil-less potting mix is recommended to ensure uniformity)

  • Controlled environment growth chamber or greenhouse

  • Fertilizer (a balanced, water-soluble fertilizer)

Protocol:

  • Fill pots with potting mix, leaving approximately 2 cm of space at the top.

  • Sow 2-3 soybean seeds per pot at a depth of 2-3 cm.

  • Water the pots thoroughly and place them in a growth chamber or greenhouse with the following conditions:

    • Temperature: 25°C day / 20°C night

    • Photoperiod: 16 hours light / 8 hours dark

    • Light Intensity: 400-600 µmol/m²/s

    • Relative Humidity: 60-70%

  • After emergence, thin the seedlings to one healthy plant per pot.

  • Water the plants as needed to maintain consistent soil moisture.

  • Fertilize the plants once a week with a balanced, water-soluble fertilizer according to the manufacturer's instructions.

  • Plants will be ready for treatment at the V2 to V3 growth stage (when the second or third trifoliate leaf has fully expanded), typically 2-3 weeks after planting.

Part 2: Herbicide Application

This protocol describes a single droplet application to a specific leaf to accurately quantify uptake and translocation.

Materials:

  • Aminocyclopyrachlor-methyl analytical standard (>95% purity)

  • Acetone (HPLC grade)

  • Tween® 20 (or other suitable non-ionic surfactant)

  • Micropipette (10 µL)

  • Deionized water

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of aminocyclopyrachlor-methyl analytical standard.

    • Dissolve the standard in 10 mL of acetone in a volumetric flask to create a 1 mg/mL stock solution. Store at 4°C in the dark.

  • Application Solution Preparation:

    • On the day of the experiment, prepare the application solution. For a final concentration of 100 µg/mL, dilute the stock solution accordingly with a solution of 50% acetone and 0.1% (v/v) Tween® 20 in deionized water.

    • The final application solution should be prepared in a sufficient volume for all replicates.

  • Application:

    • Select the second fully expanded trifoliate leaf of each soybean plant for treatment.

    • Using a micropipette, carefully apply a single 10 µL droplet of the application solution to the adaxial (upper) surface of the central leaflet, avoiding the midrib. This will deliver 1 µg of aminocyclopyrachlor-methyl per plant.

    • For the control group, apply a 10 µL droplet of the application solution without the herbicide (50% acetone, 0.1% Tween® 20 in deionized water).

    • Ensure the droplet remains on the leaf surface and does not run off.

    • Return the treated plants to the growth chamber.

Part 3: Sample Collection and Processing

Samples should be collected at various time points to create a time-course of uptake and translocation.

Materials:

  • Forceps

  • Scalpel or sharp scissors

  • Wash solution (deionized water with 0.1% Tween® 20)

  • Scintillation vials or collection tubes

  • Liquid nitrogen

  • Freeze dryer (lyophilizer)

  • Analytical balance

Protocol:

  • Harvesting:

    • At predetermined time points (e.g., 6, 24, 48, and 72 hours after treatment), harvest the plants. A minimum of 3-4 replicates per time point is recommended.

  • Washing of Treated Leaf:

    • Carefully excise the treated leaflet.

    • To remove any unabsorbed herbicide from the leaf surface, wash the leaflet by gently swirling it in a beaker containing 20 mL of the wash solution for 30 seconds.

    • Collect this leaf wash in a labeled scintillation vial for analysis. This will represent the amount of herbicide that was not absorbed.

  • Plant Sectioning:

    • Section the remaining plant material into the following parts:

      • Rest of the treated leaf (excluding the treated leaflet)

      • Other leaves and petioles

      • Stem

      • Roots

    • Gently wash the roots with deionized water to remove any potting mix.

  • Sample Preparation for Extraction:

    • Place each plant section into a separate, labeled collection tube.

    • Flash-freeze the samples in liquid nitrogen.

    • Lyophilize the samples to a constant dry weight.

    • Record the dry weight of each sample.

    • Grind the dried plant tissues to a fine powder using a mortar and pestle or a tissue homogenizer.

Part 4: Extraction and Quantification by LC-MS/MS

This protocol is based on established methods for the extraction and analysis of aminocyclopyrachlor and other auxin-like herbicides from plant tissues.

Materials:

  • Extraction solvent: Acetonitrile with 1% acetic acid

  • Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation exchange (MCX) or as determined by method development.

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

  • Aminocyclopyrachlor analytical standard

  • Formic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

Protocol:

  • Extraction:

    • To each tube containing the powdered plant tissue, add a known volume of extraction solvent (e.g., 5 mL for every 100 mg of tissue).

    • Vortex the tubes vigorously for 1 minute.

    • Place the tubes on a shaker for 1 hour at room temperature.

    • Centrifuge the samples at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the plant extract onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering compounds (e.g., with a weak acid solution).

    • Elute the aminocyclopyrachlor from the cartridge with an appropriate solvent (e.g., methanol with a small percentage of ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method for the quantification of aminocyclopyrachlor. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ions, collision energy).

    • Prepare a calibration curve using the aminocyclopyrachlor analytical standard.

    • Inject the prepared samples and the leaf wash samples into the LC-MS/MS system.

    • Quantify the amount of aminocyclopyrachlor in each sample by comparing the peak areas to the calibration curve.

Data Analysis and Interpretation

The following calculations can be used to determine the uptake and translocation of aminocyclopyrachlor.

1. Total Recovery (%):

This is a quality control check to ensure that a significant portion of the applied herbicide is accounted for in the analysis.

Total Recovery (%) = [(Amount in leaf wash + Amount in all plant parts) / Amount initially applied] x 100

2. Uptake (% of Applied):

This represents the percentage of the applied herbicide that was absorbed by the plant.

Uptake (%) = [(Total amount applied - Amount in leaf wash) / Total amount applied] x 100

3. Translocation (% of Absorbed):

This represents the percentage of the absorbed herbicide that moved out of the treated leaflet to other parts of the plant.

Translocation (%) = [(Amount in all plant parts except the treated leaflet) / (Total amount applied - Amount in leaf wash)] x 100

4. Distribution within the Plant (% of Translocated):

This shows the relative distribution of the translocated herbicide among the different plant parts.

Distribution to a specific part (%) = (Amount in that part / Total amount translocated) x 100

Data Presentation:

The results should be presented in a clear and concise manner. A table summarizing the percentage of uptake and translocation at each time point is recommended.

Time (hours)Uptake (% of Applied)Translocation (% of Absorbed)Distribution to Roots (% of Translocated)Distribution to Stem (% of Translocated)Distribution to Other Leaves (% of Translocated)
6
24
48
72

Visualization of Uptake and Translocation

translocation_pathway cluster_plant Non-Target Plant cluster_vascular Vascular System Treated_Leaf Treated Leaf (Source) Phloem Phloem Treated_Leaf->Phloem Loading Other_Leaves Other Leaves (Sink) Stem Stem Stem->Other_Leaves Roots Roots (Sink) Xylem Xylem Roots->Xylem Uptake from Soil (if applicable) & Redistribution Phloem->Other_Leaves Translocation Phloem->Stem Phloem->Roots Xylem->Stem Application Foliar Application of Aminocyclopyrachlor-Methyl Application->Treated_Leaf Uptake/ Absorption

Sources

Method

Application Note: Utilizing Aminocyclopyrachlor-Methyl as a Reference Standard for Herbicide Residue Analysis

Introduction Aminocyclopyrachlor and its methyl ester, aminocyclopyrachlor-methyl, are synthetic auxin herbicides used for controlling broadleaf weeds and brush.[1][2] As with any pesticide, monitoring for residues in en...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminocyclopyrachlor and its methyl ester, aminocyclopyrachlor-methyl, are synthetic auxin herbicides used for controlling broadleaf weeds and brush.[1][2] As with any pesticide, monitoring for residues in environmental and agricultural matrices is crucial for ensuring environmental safety and regulatory compliance. The accuracy and reliability of such monitoring depend heavily on the availability and proper use of high-purity analytical reference standards. This application note provides a comprehensive guide to using aminocyclopyrachlor-methyl as a reference standard for the quantitative analysis of aminocyclopyrachlor residues in various matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Aminocyclopyrachlor-methyl is often used in analytical methods because it is the active ingredient in some herbicide formulations and is rapidly converted to the parent aminocyclopyrachlor acid in plants and the environment.[3] Therefore, analytical methods often target both the methyl ester and the parent acid. This guide will detail the necessary protocols, from standard preparation to sample analysis, and explain the scientific principles behind the methodological choices to ensure robust and reproducible results.

Physicochemical Properties of Aminocyclopyrachlor-Methyl

A thorough understanding of the physicochemical properties of the reference standard is fundamental to developing a reliable analytical method. These properties influence solubility, stability, and chromatographic behavior.

PropertyValueSource
Chemical Name methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate[4][5]
Molecular Formula C9H10ClN3O2[5]
Molecular Weight 227.65 g/mol [5]
Monoisotopic Weight 227.0461543 Da[5]
Appearance White solid with a fruity odor[2]
Solubility Soluble in methanol.[3]

Analytical Workflow for Herbicide Residue Analysis

The accurate quantification of aminocyclopyrachlor and its methyl ester in complex matrices like soil, water, and vegetation requires a multi-step process. The following diagram illustrates a typical analytical workflow.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_output Output Standard_Prep Reference Standard Preparation LC_MSMS LC-MS/MS Analysis Standard_Prep->LC_MSMS Calibration Curve Sample_Collection Sample Collection (Soil, Water, Vegetation) Extraction Extraction Sample_Collection->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Cleanup->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Report Final Report Data_Processing->Report

Caption: General workflow for the analysis of aminocyclopyrachlor residues.

Experimental Protocols

The following protocols are based on established and validated methods for the analysis of aminocyclopyrachlor and its methyl ester.[6][7][8][9]

Part 1: Preparation of Standard Solutions

The accuracy of quantification is directly linked to the quality of the calibration standards. It is imperative to use a certified reference standard of aminocyclopyrachlor-methyl with a known purity.

1.1. Primary Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh a known amount of aminocyclopyrachlor-methyl reference standard.

  • Dissolve the standard in a suitable solvent, such as methanol, in a Class A volumetric flask.

  • Ensure complete dissolution by sonicating for a few minutes if necessary.

  • Store the primary stock solution at a low temperature (e.g., -20°C) in an amber vial to prevent degradation.

1.2. Intermediate and Working Standard Solutions:

  • Prepare a series of intermediate stock solutions by serially diluting the primary stock solution with the appropriate solvent.

  • From the intermediate solutions, prepare working standard solutions at concentrations that will bracket the expected concentration range of the samples.[10]

  • The final diluent for the working standards should be compatible with the initial mobile phase of the LC-MS/MS system to ensure good peak shape. A common final diluent is 0.01% formic acid in water.[11][12]

Part 2: Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the matrix and remove interfering components. The choice of extraction and cleanup procedure depends on the matrix.

2.1. Soil Sample Preparation: [13]

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add extraction solution (e.g., 25 mL of a 70:30 mixture of acetonitrile and 0.15 M aqueous ammonium acetate) and shake vigorously.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction with a second solvent system (e.g., 25 mL of 80:20 acetonitrile/0.2% aqueous formic acid) for improved recovery.[13]

  • Combine the extracts and proceed to the cleanup step.

2.2. Water Sample Preparation: [11]

  • For direct injection, a simple dilution may be sufficient if the expected concentrations are high enough.

  • For trace-level analysis, a solid-phase extraction (SPE) step is necessary for concentration and cleanup.

  • Acidify the water sample (e.g., with formic acid) and pass it through a conditioned mixed-mode cation exchange SPE cartridge.[6][7][8][9]

  • Wash the cartridge to remove interferences and then elute the analytes with a suitable solvent (e.g., 50 mM ammonium hydroxide in methanol).[13]

2.3. Solid-Phase Extraction (SPE) Cleanup (for Soil and Water Extracts):

  • The use of a mixed-mode cation exchange/reverse phase SPE cartridge is effective for purifying extracts containing aminocyclopyrachlor and its methyl ester.[6][7][8][9]

  • The detailed procedure involves loading the sample extract, washing the cartridge to remove interfering substances, and finally eluting the analytes of interest.[13]

Part 3: LC-MS/MS Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique due to its high selectivity and sensitivity.[6][7][8][9]

3.1. Chromatographic Conditions:

  • Column: A C18 or a phenyl-hexyl column is often used for the separation of aminocyclopyrachlor and its methyl ester.[11]

  • Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, both acidified with a small amount of formic acid (e.g., 0.1%), is typically employed.[12][13]

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume: This can range from 5 to 50 µL depending on the sensitivity of the instrument and the concentration of the samples.

3.2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for both aminocyclopyrachlor and its methyl ester.[11]

  • Multiple Reaction Monitoring (MRM): For quantification and confirmation, specific precursor-to-product ion transitions are monitored. Two transitions are typically monitored for each analyte to ensure high selectivity and to confirm the identity of the compound.[11]

Typical MRM Transitions: [11]

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantification)Product Ion 2 (m/z) (Confirmation)
Aminocyclopyrachlor214.268.0100.9
Aminocyclopyrachlor-methyl227.668.1168.2

Method Validation and Quality Control

A self-validating system is crucial for ensuring the trustworthiness of the analytical results. Key validation parameters that should be assessed include:

  • Linearity: A calibration curve should be constructed using a series of standard solutions, and the coefficient of determination (r²) should be greater than 0.99.

  • Accuracy and Precision: These are determined by analyzing spiked control samples at different concentration levels. Recoveries should typically be within 70-120%, with a relative standard deviation (RSD) of less than 20%.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[6][7][8][9] For aminocyclopyrachlor and its methyl ester, LOQs in the range of 0.10 ng/mL in water and 1.0 ng/g in soil have been reported.[6][7][8][9]

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analytes should be evaluated. This can be done by comparing the response of a standard in pure solvent to that of a standard spiked into a blank matrix extract.

Data Presentation and Interpretation

The following diagram illustrates the logical relationship in the data analysis and quantification process.

Data_Analysis_Logic cluster_input Input Data cluster_processing Processing cluster_validation Validation Calibration_Data Calibration Standard Peak Areas Generate_Curve Generate Calibration Curve (Peak Area vs. Concentration) Calibration_Data->Generate_Curve Sample_Data Sample Peak Areas Calculate_Concentration Calculate Analyte Concentration in Samples Sample_Data->Calculate_Concentration Generate_Curve->Calculate_Concentration Check_QC Check Quality Control Samples (Accuracy & Precision) Calculate_Concentration->Check_QC Final_Result Validated Final Result Check_QC->Final_Result

Caption: Logical flow of data processing for quantification.

Conclusion

The use of aminocyclopyrachlor-methyl as a reference standard is essential for the accurate and reliable quantification of aminocyclopyrachlor residues in various environmental and agricultural samples. By following the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers and scientists can develop and validate robust analytical methods. The implementation of a thorough quality control system ensures the integrity and defensibility of the generated data, which is critical for regulatory compliance and environmental monitoring.

References

  • Nanita, S. C., et al. (2009). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. Analytical Chemistry, 81(2), 797-808. Available at: [Link]

  • U.S. Environmental Protection Agency. (Date N/A). Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF. Available at: [Link]

  • U.S. Environmental Protection Agency. (Date N/A). Analytical Method for Aminocyclopyrachlor Methyl. Available at: [Link]

  • ResearchGate. (2009). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. Available at: [Link]

  • PubMed. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. Available at: [Link]

  • U.S. Environmental Protection Agency. (Date N/A). Analytical Method for Aminocyclopyrachlor Methyl. Available at: [Link]

  • U.S. Environmental Protection Agency. (Date N/A). Analytical Method for Aminocyclopyrachlor Methyl. Available at: [Link]

  • PubChem. (n.d.). Aminocyclopyrachlor. Retrieved from [Link]

  • Baumhover, N. et al. (2018). A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy. Journal of Regulatory Science, 6(2), 1-7. Available at: [Link]

  • PubMed. (2013). Analytical method and interlaboratory study for the quantitation of aminocyclopyrachlor residues in vegetation by liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • PubChem. (n.d.). Aminocyclopyrachlor-methyl. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on Method 240 SL Herbicide. Available at: [Link]

  • AERU. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28). Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on the evaluation of aminocyclopyrachlor in the product method 240 sl herbicide. Available at: [Link]

Sources

Application

Application Notes and Protocols for Evaluating the Efficacy of Aminocyclopyrachlor-Methyl on Invasive Plant Species

Introduction: A Paradigm Shift in Invasive Species Management The proliferation of invasive plant species represents a significant and escalating threat to ecosystem integrity, agricultural productivity, and biodiversity...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Invasive Species Management

The proliferation of invasive plant species represents a significant and escalating threat to ecosystem integrity, agricultural productivity, and biodiversity. Chemical control, particularly through the strategic application of herbicides, remains a cornerstone of integrated management programs. Aminocyclopyrachlor, a synthetic auxin herbicide belonging to the pyrimidine carboxylic acid class, and its methyl ester derivative, aminocyclopyrachlor-methyl, have emerged as potent tools in this ongoing battle.[1][2]

Aminocyclopyrachlor-methyl is readily absorbed by the leaves and roots of plants.[3][4] Once absorbed, it is rapidly converted to its active acid form, aminocyclopyrachlor.[1][2] This active form mimics the natural plant growth hormone auxin, leading to uncontrolled and disorganized cell division and elongation, ultimately causing the death of susceptible broadleaf species.[1][2][3][4][5] Its systemic nature, translocating through both the xylem and phloem, ensures it reaches the meristematic tissues, the plant's growth centers, for effective control.[2][3][4][6]

These application notes provide a comprehensive framework for researchers and scientists to design and execute robust efficacy trials for aminocyclopyrachlor-methyl on invasive plant species. The protocols outlined herein are designed to yield scientifically defensible data, crucial for regulatory approval, the development of best management practices, and a deeper understanding of the herbicide's performance under diverse environmental conditions.

Part 1: Foundational Principles of Efficacy Evaluation

A successful efficacy evaluation is not merely about observing plant mortality. It is a systematic investigation into the dose-response relationship, the influence of environmental factors, and the potential for non-target impacts. The following principles should guide all experimental designs.

1.1. Defining Clear Objectives: Before any trial is initiated, a clear and concise research question must be formulated.[7] Examples include:

  • What is the minimum effective application rate of aminocyclopyrachlor-methyl for 80% control of [Target Invasive Species]?

  • How does the timing of application (e.g., pre-emergence vs. post-emergence, seasonal variations) affect the efficacy of aminocyclopyrachlor-methyl on [Target Invasive Species]?[8]

  • What is the comparative efficacy of aminocyclopyrachlor-methyl against a current industry standard herbicide for the control of [Target Invasive Species]?

1.2. Site Selection and Characterization: The choice of a field site is critical to minimize variability and ensure the results are representative.[9] Key considerations include:

  • Historical Data: The site should have a known and uniform infestation of the target invasive species.[9][10]

  • Environmental Homogeneity: Minimize variations in soil type, topography, and drainage across the experimental area to reduce data bias.[9]

  • Buffer Zones: Establish adequate buffer zones around the trial area to prevent edge effects and interference from adjacent land management practices.[9]

1.3. Experimental Design: The Blueprint for Statistical Validity: A well-designed experiment is the foundation of reliable data. The Randomized Complete Block Design (RCBD) is a widely accepted and robust method for herbicide efficacy trials as it accounts for field variability.[7][10][11]

  • Randomization: Treatments are randomly assigned within each block to prevent systematic bias.[7]

  • Replication: Each treatment is repeated, typically in four to six blocks, to increase the statistical power of the results and account for natural variation.[7]

Part 2: Detailed Protocol for a Field Efficacy Trial

This protocol outlines a step-by-step methodology for conducting a field trial to evaluate the efficacy of a foliar application of aminocyclopyrachlor-methyl.

2.1. Materials and Equipment

  • Aminocyclopyrachlor-methyl herbicide formulation

  • Adjuvants (e.g., non-ionic surfactant, methylated seed oil) as per product label recommendations[11]

  • Calibrated spray equipment (e.g., CO2-pressurized backpack sprayer)[11]

  • Personal Protective Equipment (PPE) as specified on the product label

  • Plot marking materials (flags, stakes)

  • Data collection tools (data sheets, tablet/computer, camera)

  • GPS unit for plot location mapping

2.2. Experimental Treatments

A comprehensive trial should include a range of treatments to provide a clear picture of the herbicide's performance.

Treatment #DescriptionPurpose
1Untreated ControlBaseline for comparison to assess natural population dynamics.
2Herbicide Vehicle (Adjuvant only)To determine if the adjuvant has any phytotoxic effects.
3-5Aminocyclopyrachlor-methyl (Low, Medium, High Rates)To establish a dose-response curve and identify the optimal application rate.
6Standard HerbicideTo compare the efficacy of aminocyclopyrachlor-methyl against a currently used and effective product.

Table 1: Example Treatment Structure for an Efficacy Trial.

2.3. Step-by-Step Experimental Workflow

  • Plot Establishment:

    • Based on the RCBD, lay out the experimental plots. A typical plot size is 3 meters by 10 meters.[10]

    • Mark the corners of each plot clearly with flags or stakes.

    • Record the GPS coordinates of each plot for future reference.[12]

  • Pre-Application Assessment:

    • Within each plot, establish permanent quadrats (e.g., 1m x 1m) for consistent data collection.

    • Record the density and/or percent cover of the target invasive species and any dominant non-target species.[13]

    • Take photographs of each plot to visually document the initial conditions.

  • Herbicide Application:

    • Calibrate the spray equipment to ensure accurate and uniform application rates.

    • Prepare the herbicide solutions according to the treatment plan, including the addition of any required adjuvants.

    • Apply the treatments to the designated plots, ensuring complete and even coverage of the target vegetation. Use spray shields to prevent drift between plots.

    • Record the date, time, and environmental conditions (temperature, humidity, wind speed) during application.

  • Post-Application Assessments:

    • Conduct visual assessments of phytotoxicity and percent control at regular intervals (e.g., 2, 4, 8, and 12 weeks after treatment).[11] A standardized rating scale (e.g., 0% = no effect, 100% = complete death) should be used.

    • At the end of the growing season, collect biomass samples from the quadrats in each plot. Separate the samples by species, dry them to a constant weight, and record the dry biomass.

    • For perennial or woody species, long-term monitoring (e.g., 1-2 years post-application) may be necessary to assess regrowth.[12]

2.4. Visualizing the Experimental Workflow

Caption: A generalized workflow for conducting a herbicide efficacy trial.

Part 3: Data Analysis and Interpretation

3.1. Statistical Methods

  • Analysis of Variance (ANOVA): This is the primary statistical tool used to determine if there are significant differences among the treatment means.[11]

  • Mean Separation Tests: If the ANOVA indicates a significant treatment effect, a mean separation test (e.g., Fisher's Protected LSD, Tukey's HSD) is used to determine which specific treatment means are different from each other.[11]

  • Dose-Response Analysis: For the different rates of aminocyclopyrachlor-methyl, a regression analysis can be used to model the relationship between the application rate and the level of weed control.[14] This allows for the calculation of key parameters such as the ED50 and ED90 (the effective dose required to achieve 50% and 90% control, respectively).

3.2. Interpreting the Results

The statistical analysis will provide a quantitative measure of the herbicide's efficacy. The interpretation of these results should consider:

  • Level of Control: Did aminocyclopyrachlor-methyl provide a statistically significant reduction in the target invasive species compared to the untreated control?

  • Dose-Response: Was there a clear relationship between the application rate and the level of control?

  • Comparative Performance: How did the efficacy of aminocyclopyrachlor-methyl compare to the standard herbicide?

  • Non-Target Effects: Were there any observable impacts on desirable, non-target vegetation?

  • Environmental Factors: How might the environmental conditions at the time of application have influenced the results?

Part 4: Advanced Considerations and Best Practices

4.1. Addressing Herbicide Resistance: While aminocyclopyrachlor is a relatively new active ingredient, the principles of herbicide resistance management should always be considered.[15] This includes rotating herbicide modes of action and integrating chemical control with other management strategies.

4.2. Environmental Fate and Non-Target Impacts: Researchers should be aware of the potential for aminocyclopyrachlor to persist in the soil and impact sensitive non-target species.[5][16][17] Bioassays using sensitive indicator species, such as tomatoes, can be a valuable tool for assessing soil residues.[5]

4.3. Incision Point Application (IPA) for Woody Invasive Species: For woody invasive species, the Incision Point Application (IPA) technique offers a targeted and efficient method for herbicide delivery.[12] This method involves making small incisions into the vascular tissue of the plant and applying a concentrated dose of the herbicide.[12]

Protocol for Incision Point Application (IPA)

  • Equipment: Hatchet or similar cutting tool, calibrated dropper or syringe.[12]

  • Application:

    • Make incisions at a 45-degree angle into the cambium layer of the target plant.[12]

    • The number of incisions will depend on the circumference of the stem.[12]

    • Administer a precise, pre-determined volume of undiluted or minimally diluted aminocyclopyrachlor-methyl solution into each incision.[12]

  • Data Collection: Monitor the treated plants for signs of defoliation and mortality over an extended period (up to one year).[12]

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the scientific evaluation of aminocyclopyrachlor-methyl's efficacy on invasive plant species. By adhering to sound experimental design, meticulous data collection, and appropriate statistical analysis, researchers can generate high-quality, defensible data. This information is essential for developing effective and environmentally responsible invasive species management strategies, ultimately contributing to the preservation of our natural ecosystems and agricultural resources.

References

  • Aminocyclopyrachlor (Ref: DPX-MAT28) - AERU. (n.d.). University of Hertfordshire. Retrieved from [Link]

  • Aminocyclopyrachlor-methyl - AERU. (n.d.). University of Hertfordshire. Retrieved from [Link]

  • A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. (2013). University of Hawaii at Manoa. Retrieved from [Link]

  • 5 Tips for Designing a Successful On-Farm Field Trial. (n.d.). Agmatix. Retrieved from [Link]

  • Protocol for Identifying, Evaluating, and Using New Herbicides. (2007). Bureau of Land Management. Retrieved from [Link]

  • Brush Control with Aminocyclopyrachlor (MAT28). (n.d.). Weed Science. Retrieved from [Link]

  • Regulatory Directive: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Government of Canada. Retrieved from [Link]

  • Design and analysis of efficacy evaluation trials. (n.d.). EPPO Global Database. Retrieved from [Link]

  • Public release summary on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • Efficacy of invasive plant control depends on timing of herbicide application and invader soil seedbank density. (2022). ResearchGate. Retrieved from [Link]

  • Research Methods in Weed Science: Statistics. (2015). Cambridge University Press. Retrieved from [Link]

  • Proposed Registration Decision PRD2014-08, Aminocyclopyrachlor. (2014). Government of Canada. Retrieved from [Link]

  • The Value of Field Trials. (2022). Exacto Inc. Retrieved from [Link]

  • Memorandum: Ecological Risk Assessment for the Proposed New Chemical Aminocyclopyrachlor. (2010). Regulations.gov. Retrieved from [Link]

  • Aminocyclopyrachlor. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • For statistical analysis of weed control experiments, is functional analysis of data required to draw valid results?. (2013). ResearchGate. Retrieved from [Link]

  • Aminocyclopyrachlor Cut Stem Applications Compared to Standard Herbicides for Eucalyptus Control. (n.d.). U.S. Forest Service. Retrieved from [Link]

  • MNDNR Pesticide Environmental and Social Risk Assessment Pesticide Active Ingredient: Aminocyclopyrachlor. (2021). Wisconsin Department of Natural Resources. Retrieved from [Link]

  • Aminocyclopyrachlor. (n.d.). Wikipedia. Retrieved from [Link]

  • Aminocyclopyrachlor Efficacy for Non-Cropland Weed Control. (2012). TRACE: Tennessee Research and Creative Exchange. Retrieved from [Link]

  • Chemical structures for aminocyclopyrachlor and aminocyclopyrachlor methyl. (n.d.). ResearchGate. Retrieved from [Link]

  • Aminocyclopyrachlor. (2014). Government of Canada. Retrieved from [Link]

  • Bahiagrass Tolerance to Aminocyclopyrachlor in Florida. (2011). ResearchGate. Retrieved from [Link]

Sources

Method

sample preparation techniques for aminocyclopyrachlor-methyl analysis in complex matrices

Application Note: Advanced Sample Preparation Strategies for the Analysis of Aminocyclopyrachlor-Methyl in Complex Environmental Matrices Introduction: The Analytical Challenge Aminocyclopyrachlor and its methyl ester, a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Advanced Sample Preparation Strategies for the Analysis of Aminocyclopyrachlor-Methyl in Complex Environmental Matrices

Introduction: The Analytical Challenge

Aminocyclopyrachlor and its methyl ester, aminocyclopyrachlor-methyl, are synthetic auxin herbicides used for controlling broadleaf weeds and woody vegetation.[1] As pyrimidine carboxylic acid derivatives, they function by mimicking the plant growth hormone auxin, leading to disruption of normal plant growth.[1][2] The increasing use of these herbicides necessitates robust and sensitive analytical methods to monitor their presence in complex environmental matrices such as soil, water, and plant tissues. The analysis is challenging due to the low concentration levels typically encountered, the physicochemical properties of the analyte, and the significant potential for matrix interference.

This application note provides a detailed guide to effective sample preparation techniques for the analysis of aminocyclopyrachlor-methyl, with a primary focus on Solid-Phase Extraction (SPE). We will explore the underlying chemical principles that dictate the choice of extraction methodology and provide validated, step-by-step protocols for researchers and analytical scientists.

Physicochemical Properties & Analytical Implications

Understanding the properties of aminocyclopyrachlor-methyl is fundamental to designing an effective sample preparation strategy. The molecule's structure includes a primary amino group and a methyl ester, making it a weakly basic compound.[3] In vivo and in some environmental conditions, the methyl ester is rapidly biotransformed to its parent acid, aminocyclopyrachlor.[1][2] Both compounds are often analyzed concurrently.

PropertyValue (Aminocyclopyrachlor-Methyl)Significance for Sample Prep
Molecular Formula C₉H₁₀ClN₃O₂Governs mass spectrometric detection.[3]
Molecular Weight 227.65 g/mol Relevant for standard preparation.[3]
LogP (octanol/water) 1.2Indicates moderate hydrophobicity, suitable for reversed-phase retention.[3]
pKa (of parent acid) 4.65The weakly acidic nature of the parent compound is critical for pH-dependent extraction and retention mechanisms.[4]
Solubility (parent acid) Water: 2.81 g/L at 20°CSufficiently water-soluble to be present in aqueous environmental samples.[2]

The presence of the amino group allows for manipulation of the molecule's charge state through pH adjustment, a key principle exploited in mixed-mode Solid-Phase Extraction.

Selecting the Right Sample Preparation Technique

The goal of sample preparation is to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Solid-Phase Extraction (SPE): The Gold Standard

For aminocyclopyrachlor and its methyl ester, SPE, particularly using a mixed-mode sorbent, has proven to be a highly effective and validated technique.[5][6][7] Mixed-mode SPE combines two retention mechanisms, such as reversed-phase and ion exchange, in a single cartridge.

Why Mixed-Mode Cation Exchange (MCX) is Effective: The Oasis MCX sorbent is a polymeric material functionalized with both hydrophobic groups (for reversed-phase retention) and strong cation-exchange groups. The methodology for aminocyclopyrachlor-methyl leverages this dual functionality:

  • Acidification & Loading: The sample is acidified (e.g., with formic acid) to a pH below the pKa of the parent acid's carboxylic group and to ensure the primary amino group is protonated (positively charged).[8][9]

  • Dual Retention: During sample loading, the analyte is retained by two mechanisms: the hydrophobic part of the molecule interacts with the reversed-phase component of the sorbent, while the protonated amino group binds to the cation-exchange sites.[8] This dual retention provides exceptional selectivity, as few matrix components will share both of these specific chemical properties.

  • Washing: The cartridge can be washed with organic solvents (like methanol) to remove hydrophobic interferences without disrupting the strong ionic bond.

  • Elution: A basic elution solvent (e.g., ammonium hydroxide in methanol) is used.[8][10] The high pH neutralizes the charge on the amino group, disrupting the ionic bond, while the high organic content disrupts the reversed-phase interaction, allowing for efficient elution of the target analyte.

A Note on QuEChERS Methodology

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for multi-residue pesticide analysis in food and agricultural matrices.[11][12] However, studies have shown that generic QuEChERS protocols are not suitable for the analysis of aminocyclopyrachlor.[6][13] This highlights a critical principle in analytical science: even robust, broad-spectrum methods must be validated for specific analyte/matrix combinations. The unique physicochemical properties of certain pesticides, like aminocyclopyrachlor, may lead to poor recovery with standard QuEChERS sorbents and extraction salts. This makes SPE the more reliable and recommended approach.

Validated Protocols for Aminocyclopyrachlor-Methyl Analysis

The following protocols are adapted from validated methods, including those published by the U.S. Environmental Protection Agency (EPA), ensuring a high degree of trustworthiness and reproducibility.[8][9][10]

Protocol 1: Analysis in Water Matrices via SPE

This protocol is designed for the quantitative determination of aminocyclopyrachlor-methyl and its related compounds in water samples (e.g., pond water, groundwater).[9]

Workflow Diagram: SPE for Water Samples

SPE_Water_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis MCX) cluster_post Post-Elution Processing Sample 1. Collect 20 mL Water Sample Acidify 2. Acidify with 60 µL conc. Formic Acid Sample->Acidify Vortex 3. Vortex to Mix Acidify->Vortex Condition 4. Condition Cartridge (5 mL Methanol) Vortex->Condition Equilibrate 5. Equilibrate Cartridge (2x6 mL 0.01% Formic Acid) Condition->Equilibrate Load 6. Load Sample (≤1 mL/min) Equilibrate->Load Wash 7. Wash Cartridge (Optional: 2 mL 0.2% Formic Acid) Load->Wash Elute 8. Elute Analytes (15 mL 75 mM NH4OH in MeOH) Wash->Elute Evaporate 9. Evaporate to 2 mL (N₂ Stream, 40°C) Elute->Evaporate Dilute 10. Dilute to 5 mL (0.01% Formic Acid) Evaporate->Dilute Filter 11. Filter (0.45 µm PTFE) Dilute->Filter Analysis 12. Analyze by LC-MS/MS Filter->Analysis SPE_Soil_Workflow cluster_extraction Soil Extraction cluster_cleanup Extract Cleanup & SPE Sample 1. Weigh 10 g Soil AddSolvent1 2. Add 25 mL Extraction Solution A Sample->AddSolvent1 Shake1 3. Shake 15 min AddSolvent1->Shake1 Centrifuge1 4. Centrifuge 10 min Shake1->Centrifuge1 Extract1 5. Collect Supernatant Centrifuge1->Extract1 ReExtract 6. Repeat Extraction 2x Extract1->ReExtract Evap 7. Evaporate 5 mL Aliquot to 1 mL Extract1->Evap Recon 8. Reconstitute to 6 mL (0.2% Formic Acid) Evap->Recon SPE 9. Perform SPE Cleanup (Condition, Equilibrate, Load) Recon->SPE Elute 10. Elute from SPE Cartridge SPE->Elute Evap2 11. Evaporate to 1 mL Elute->Evap2 FinalDilute 12. Final Dilution Evap2->FinalDilute Analysis 13. Analyze by LC-MS/MS FinalDilute->Analysis

Caption: Extraction and SPE workflow for aminocyclopyrachlor-methyl in soil.

Step-by-Step Methodology:

  • Extraction Solution Preparation:

    • Extraction Solution A: 70/30 (v/v) Acetonitrile / 0.15 M Ammonium Acetate (aq). [10] * Extraction Solution B: 80/20 (v/v) Acetonitrile / 0.2% Formic Acid (aq). [10]2. Initial Extraction: Weigh 10 g of soil into a 50 mL polypropylene centrifuge tube. Add 25 mL of Extraction Solution A. [10]3. Shaking & Centrifugation: Cap the tube and shake vigorously for 15 minutes using a wrist-action shaker. Centrifuge for 10 minutes at 3,000 rpm. Carefully decant the supernatant into a graduated cylinder. [10]4. Re-extraction: Repeat the extraction on the soil pellet twice more, once with 25 mL of Solution A and once with 25 mL of Solution B. Combine all supernatants.

  • Preparation for SPE: Transfer a 5.0 mL aliquot of the combined extract into a 15 mL tube. Evaporate the volume to approximately 1 mL under a nitrogen stream at 40°C. [10]6. Reconstitution: Bring the volume of the concentrated extract to 6.0 mL with 0.2% aqueous formic acid. Vortex for ten seconds to mix thoroughly. [10]7. SPE Cleanup: The extract is now ready for purification. Use an Oasis MCX cartridge and follow the same SPE procedure outlined in Protocol 1, steps 3-7 . [10]8. Final Concentration: Evaporate the final eluate to a volume of 1 mL and dilute with 0.01% formic acid as needed for the analytical range of the LC-MS/MS system. [10]9. Analysis: Filter the final extract through a 0.45 µm PTFE syringe filter before analysis. [10]

Performance Data and Expectations

The described methods have been validated to provide excellent performance for the determination of aminocyclopyrachlor and its methyl ester. No significant matrix effects were observed during method validation when using these SPE cleanup procedures, allowing for accurate quantitation with external standards prepared in neat solvents. [5][7]

Matrix Analyte Method LOQ Method LOD Reference
Water Aminocyclopyrachlor 0.10 ng/mL (ppb) 20 ng/L (ppt) [5][6]
Water Aminocyclopyrachlor-Methyl 0.10 ng/mL (ppb) 1 ng/L (ppt) [5][6]
Soil Aminocyclopyrachlor 1.0 ng/g 100 ng/kg [5][6]
Soil Aminocyclopyrachlor-Methyl 1.0 ng/g 10 ng/kg [5][6]

| Vegetation | Aminocyclopyrachlor | 0.01 mg/kg (ppm) | 0.003 mg/kg (ppm) | [13]|

LOQ = Limit of Quantitation; LOD = Limit of Detection

The validation data, often generated across multiple laboratories, demonstrates the ruggedness and reproducibility of these analytical procedures. [5][13]

Conclusion

The successful analysis of aminocyclopyrachlor-methyl in complex matrices hinges on a well-designed sample preparation strategy that effectively isolates the analyte from interferences. While broad-spectrum methods like QuEChERS may seem appealing, analyte-specific methods often provide superior results. The use of mixed-mode Solid-Phase Extraction (SPE) with a cation-exchange sorbent is the authoritative and validated approach for this compound. By carefully controlling pH to manipulate the analyte's charge state, this technique provides the high degree of selectivity and recovery required for accurate, low-level quantitation in challenging environmental samples. The protocols provided herein, grounded in regulatory methods, offer a reliable foundation for any laboratory tasked with monitoring this important herbicide.

References

  • Title: Analytical Method for Aminocyclopyrachlor Methyl - EPA (DuPont-22042) Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Analytical Method for Aminocyclopyrachlor Methyl - EPA (DuPont-22043) Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF - EPA (MRID 47560230) Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water Source: PubMed, Analytical Chemistry URL: [Link]

  • Title: Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water Source: ResearchGate URL: [Link]

  • Title: Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF - EPA (MRIDs 47560226/47560227/47560233) Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Analytical method and interlaboratory study for the quantitation of aminocyclopyrachlor residues in vegetation by liquid chromatography/tandem mass spectrometry Source: PubMed, Journal of AOAC International URL: [Link]

  • Title: Aminocyclopyrachlor-methyl | C9H10ClN3O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Public release summary on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]

  • Title: Aminocyclopyrachlor - Template FAO/JMPR evaluations Source: Food and Agriculture Organization of the United Nations URL: [Link]

  • Title: Aminocyclopyrachlor | C8H8ClN3O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Aminocyclopyrachlor-methyl Source: AERU, University of Hertfordshire URL: [Link]

  • Title: Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water Source: ACS Publications URL: [Link]

  • Title: Solid phase extraction in food analysis Source: ResearchGate URL: [Link]

  • Title: A Simple Sample Preparation Method for Pesticide Residue Analysis Using a Multilayer Solid-Phase Extraction Cartridge for GC-MS Source: Shimadzu URL: [Link]

  • Title: Advances in solid-phase microextraction as sample preparation method for food analysis Source: CORE URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Aminocyclopyrachlor-Methyl

Welcome to the technical support center for the LC-MS/MS analysis of aminocyclopyrachlor and its methyl ester. This guide is designed for researchers, analytical scientists, and professionals in drug development and envi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of aminocyclopyrachlor and its methyl ester. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring. Here, we will delve into the common challenges posed by matrix effects and provide practical, field-proven strategies to ensure the accuracy, sensitivity, and reproducibility of your analytical data.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What are matrix effects, and why are they a significant concern for aminocyclopyrachlor-methyl analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] In Liquid Chromatography-Mass Spectrometry (LC-MS), especially with Electrospray Ionization (ESI), these matrix components can compete with the analyte of interest (aminocyclopyrachlor-methyl) for access to the droplet surface, charge, or efficient release into the gas phase.[2][3] This can lead to two primary outcomes:

  • Ion Suppression: A decrease in the analyte signal, leading to poor sensitivity and inaccurate, underestimated quantitative results. This is the most common manifestation of matrix effects.[4]

  • Ion Enhancement: An increase in the analyte signal, causing overestimated and inaccurate results.

For aminocyclopyrachlor-methyl, which is often analyzed in complex matrices like soil, water, and plant tissues, endogenous compounds such as humic acids, fulvic acids, lipids, and pigments can co-extract and interfere with ionization.[2][4] This interference can severely compromise method reliability, affecting accuracy, precision, and the limit of quantitation.[1][5]

Q2: How can I determine if my analysis is suffering from matrix effects?

A: Quantifying the extent of matrix effects is a critical first step in method development and validation. The most widely accepted method is the post-extraction spike comparison .[5][6]

The procedure involves comparing the peak area of an analyte in a pure solvent standard to the peak area of the analyte spiked into a blank matrix extract (a sample processed through the entire sample preparation procedure without the analyte).

The Matrix Effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

  • ME < 100% indicates ion suppression.

  • ME > 100% indicates ion enhancement.

  • ME = 100% indicates no significant matrix effect.

A qualitative method, known as post-column infusion , can identify specific retention time windows where suppression or enhancement occurs.[1][5] This involves infusing a constant flow of the analyte standard into the MS detector while injecting a blank matrix extract onto the LC column. Dips or rises in the baseline signal correspond to regions of ion suppression or enhancement, respectively.[1]

Section 2: Troubleshooting Guide - From Diagnosis to Solution

This section provides a structured approach to troubleshooting common issues related to matrix effects.

Q3: My analyte signal is low and inconsistent across different samples. How do I troubleshoot this?

A: Low and variable signals are classic symptoms of ion suppression. The following decision tree can guide your troubleshooting process.

Troubleshooting_Signal_Suppression start Start: Low & Inconsistent Signal q1 Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->q1 no_is Implement a SIL-IS. This is the most effective way to compensate for variability. q1->no_is No yes_is Proceed to Sample Prep & Chromatography Review q1->yes_is Yes why_is Why this works: A SIL-IS co-elutes and experiences the same matrix effects as the analyte, maintaining a stable analyte/IS ratio. no_is->why_is q2 Review Sample Preparation. Is cleanup sufficient? yes_is->q2 improve_prep Enhance Cleanup: - Switch to a more selective SPE sorbent (e.g., Mixed-Mode Anion Exchange). - Optimize QuEChERS dSPE step. q2->improve_prep No q3 Review Chromatography. Is the analyte co-eluting with the matrix front? q2->q3 Yes end Re-evaluate Matrix Effect. Signal should be stable. improve_prep->end improve_chrom Optimize Separation: - Adjust gradient to better separate analyte from interferences. - Evaluate a different column chemistry (e.g., HILIC for polar compounds). q3->improve_chrom Yes q3->end No improve_chrom->end

Caption: Troubleshooting workflow for low and inconsistent signals.

Q4: I've confirmed ion suppression. What is the most effective strategy to counteract it?

A: A multi-faceted approach is always best. Strategies can be grouped into three main categories: compensating for the effect, minimizing the effect through sample preparation, and separating the analyte from the effect.

Strategy CategoryApproachRationale & Causality
1. Compensation Use a Stable Isotope-Labeled Internal Standard (SIL-IS) This is the gold standard for correcting matrix effects.[7] A SIL-IS (e.g., ¹³C- or D-labeled aminocyclopyrachlor-methyl) is chemically identical to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement.[8][9] The ratio of the analyte to the IS remains constant, allowing for accurate quantification even with signal variability.[4][10]
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This ensures that the standards and samples experience similar matrix effects, improving accuracy.[5] However, this approach does not correct for sample-to-sample variability.[10]
2. Minimization Improve Sample Cleanup The goal is to remove interfering matrix components before injection. Effective techniques include Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[4][11] More selective cleanup leads to a cleaner extract and less competition in the ion source.
Sample Dilution A simple but effective method is to dilute the final extract.[12] This reduces the concentration of both the analyte and the interfering matrix components. The trade-off is a potential loss in sensitivity, which may not be acceptable for trace-level analysis.
3. Separation Optimize Chromatographic Conditions Modify the LC gradient, flow rate, or column chemistry to achieve chromatographic separation between aminocyclopyrachlor-methyl and the co-eluting interferences.[4][12] If interferences elute at a different time, they cannot suppress the analyte's ionization.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Solid-Phase Extraction (SPE) for Aminocyclopyrachlor in Water and Soil

Aminocyclopyrachlor is an acidic herbicide (pKa ≈ 4.65).[13][14][15] This property is key to designing a selective SPE method. A mixed-mode anion exchange SPE allows for strong retention of the acidic analyte while allowing neutral and basic interferences to be washed away.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Elution sample 1. Sample Collection (Water or Soil Extract) adjust_ph 2. Adjust pH to ~6.5 (Analyte is deprotonated/anionic) sample->adjust_ph condition 3. Condition Cartridge (Methanol, then Water) adjust_ph->condition load 4. Load Sample condition->load wash1 5. Wash 1: Water/Methanol (Removes polar interferences) load->wash1 wash2 6. Wash 2: Organic Solvent (Removes non-polar interferences) wash1->wash2 elute 7. Elute with Acidified Solvent (e.g., 2% Formic Acid in Methanol) (Neutralizes analyte, breaking ionic bond) wash2->elute evap 8. Evaporate & Reconstitute elute->evap analysis 9. LC-MS/MS Analysis evap->analysis

Caption: Workflow for Mixed-Mode Anion Exchange SPE.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • For water samples, acidify to pH < 2 to stabilize the methyl ester, then adjust to pH ~6.5-7.5 before loading. This ensures the carboxylic acid group of the parent aminocyclopyrachlor is deprotonated (anionic).[16][17][18]

    • For soil samples, perform an initial extraction with a suitable solvent (e.g., acetonitrile/water), then dilute the extract and adjust the pH as above.

  • SPE Cartridge Conditioning: Condition a mixed-mode strong anion exchange (SAX) SPE cartridge by passing methanol followed by reagent water (at pH ~6.5).

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate. The anionic aminocyclopyrachlor will be retained by the positively charged sorbent.

  • Washing:

    • Wash the cartridge with reagent water or a mild organic solvent (e.g., 5% methanol in water) to remove polar, neutral interferences.

    • Wash with a stronger organic solvent like ethyl acetate or acetone to remove retained non-polar interferences.

  • Elution: Elute the aminocyclopyrachlor by passing a small volume of an acidified organic solvent (e.g., 2% formic acid in methanol). The acid neutralizes the charge on the analyte, breaking its ionic bond with the sorbent and allowing it to elute.[19]

  • Final Steps: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[20]

This targeted approach provides a much cleaner extract compared to generic methods, significantly minimizing matrix effects.[21][22][23]

Protocol 2: Modified QuEChERS for Polar Pesticides

Standard QuEChERS methods are often optimized for non-polar to moderately polar pesticides and may show poor recovery for polar acidic compounds like aminocyclopyrachlor.[23][24] The QuPPe (Quick Polar Pesticides) method, which uses acidified methanol for extraction, is a more suitable starting point.[24][25]

Step-by-Step Methodology:

  • Sample Homogenization: Weigh 10 g of a homogenized sample (e.g., plant tissue) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add your SIL-IS solution.

  • Extraction: Add 10 mL of acidified methanol (e.g., with 1% formic acid). The acidified solvent aids in the extraction of acidic analytes. Shake vigorously for 1 minute.

  • Salting-Out Partitioning: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation and drive the polar analytes into the methanol layer.[26] Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 RCF for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the supernatant (methanol layer) and transfer it to a d-SPE tube containing a cleanup sorbent. For acidic compounds, avoid PSA (Primary Secondary Amine), which can remove them. Instead, use C18 and/or graphitized carbon black (GCB) to remove lipids and pigments.

  • Final Steps: Centrifuge, take the final supernatant, and filter it into an autosampler vial for LC-MS/MS analysis.

Section 4: Final Recommendations

  • Always Prioritize a Stable Isotope-Labeled Internal Standard: This is the single most powerful tool to ensure data accuracy in the face of variable matrix effects.[8][9]

  • Invest in Method Development: Do not rely on generic "dilute-and-shoot" methods for complex matrices. A robust sample preparation protocol (SPE or a modified QuEChERS) is essential for long-term method performance and reliability.[11][12]

  • Characterize Your Matrix: Run a post-column infusion experiment during method development to understand where ion suppression is occurring. This knowledge allows you to tailor your chromatography to avoid these zones.

  • Regularly Monitor System Performance: Include matrix blanks and QC samples in every analytical run to monitor for changes in matrix effects and ensure the continued validity of your method.

By implementing these strategies and understanding the principles behind them, you can confidently overcome the challenges of matrix effects and produce high-quality, reliable data for the analysis of aminocyclopyrachlor-methyl.

References

  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]

  • D'Avolio, A., Simiele, M., & De Nicolò, A. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Center for Biotechnology Information. Available from: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Allied Academies. Available from: [Link]

  • Pico, Y. (2000). Solid-phase Extraction of Acidic Herbicides. PubMed. Available from: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]

  • van den Broek, I., & Sparidans, R. W. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill?. SciSpace. Available from: [Link]

  • Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]

  • Raynie, D. E. (2022). Quick Polar Pesticides (QuPPe): Learning from and Expanding on the Work of Others. Chromatography Online. Available from: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Analyst. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Royal Society of Chemistry. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). Available from: [Link]

  • Nanita, S. C., & Padivitage, N. L. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. PubMed. Available from: [Link]

  • Labsci @ Pittcon. (n.d.). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Available from: [Link]

  • Wang, S., & Cyronak, M. (2016). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available from: [Link]

  • Cappiello, A., & Famiglini, G. (2008). Effect of Sample Matrix on Suppression of Ionization in Water Samples Using LC-ESI-MS Application. ResearchGate. Available from: [Link]

  • Xu, Y., & Li, K. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Center for Biotechnology Information. Available from: [Link]

  • Nanita, S. C., & Padivitage, N. L. (2009). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. ACS Publications. Available from: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available from: [Link]

  • PubChem. (n.d.). Aminocyclopyrachlor-methyl. National Center for Biotechnology Information. Available from: [Link]

  • QuEChERS.com. (n.d.). About the method. Available from: [Link]

  • Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available from: [Link]

  • Han, L., & Sapozhnikova, Y. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures for aminocyclopyrachlor and aminocyclopyrachlor methyl. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Aminocyclopyrachlor 1 - Template FAO/JMPR evaluations. Available from: [Link]

  • ResearchGate. (n.d.). Solid-phase extraction of acidic herbicides. Available from: [Link]

  • AERU, University of Hertfordshire. (n.d.). Aminocyclopyrachlor-methyl. Available from: [Link]

  • AERU, University of Hertfordshire. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28). Available from: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on the evaluation of aminocyclopyrachlor in the product method 240 sl herbicide. Available from: [Link]

  • SCIEX. (n.d.). A Robust and Sensitive Method for the Direct Analysis of Polar Pesticides in Food and Environmental Samples Without Derivatization. Available from: [Link]

  • PromoChrom. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. Available from: [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF. Available from: [Link]

  • USDA Forest Service. (2012). Aminocyclopyrachlor. Available from: [Link]

  • PubChem. (n.d.). Aminocyclopyrachlor. National Center for Biotechnology Information. Available from: [Link]

  • Restek. (2021). The Fundamentals of Solid Phase Extraction (SPE). Available from: [Link]

  • Nanita, S. C. (2013). Analytical method and interlaboratory study for the quantitation of aminocyclopyrachlor residues in vegetation by liquid chromatography/tandem mass spectrometry. PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solid-Phase Extraction for Aminocyclopyrachlor-Methyl

Welcome to the technical support resource for the solid-phase extraction (SPE) of aminocyclopyrachlor-methyl. This guide is designed for researchers, analytical scientists, and professionals in drug development and envir...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the solid-phase extraction (SPE) of aminocyclopyrachlor-methyl. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental analysis who are working with this synthetic auxin herbicide. Here, we move beyond simple protocols to explore the underlying principles that govern a successful extraction. Our goal is to empower you with the knowledge to not only follow a method but to troubleshoot and optimize it with confidence.

Aminocyclopyrachlor-methyl and its primary metabolite, aminocyclopyrachlor (the free acid), present unique challenges due to their chemical properties. The methyl ester can rapidly hydrolyze to the acid form in various matrices, and the acid itself is amphoteric, containing both a basic amino group and an acidic carboxylic acid group.[1] Understanding these properties is the cornerstone of developing a robust SPE method. This guide provides field-proven insights and solutions to common issues encountered during sample preparation.

Understanding the Analyte: Physicochemical Properties

A successful extraction is predicated on understanding the analyte's interaction with the sample matrix, SPE sorbent, and solvents. The key is to manipulate these interactions to retain the analyte while washing away interferences, and then to disrupt retention for a clean elution.

Below is a summary of the critical physicochemical properties for aminocyclopyrachlor and its methyl ester. Note the pKa of the parent acid; this is the most critical parameter for controlling retention on ion-exchange and mixed-mode sorbents.

PropertyAminocyclopyrachlor (Acid)Aminocyclopyrachlor-Methyl (Ester)Significance for SPE
Molecular Weight 213.62 g/mol [2]227.65 g/mol [3]Affects mass spectrometry settings but has minimal impact on SPE retention.
pKa 4.65[2]N/ACrucial. At pH < 4.65, the carboxylic acid is neutral. The amino group is basic and will be protonated (cationic) at acidic pH. At pH > 4.65, the carboxylic acid is deprotonated (anionic). This dictates the choice of ion-exchange sorbent and sample pH.
LogP (Kow) -2.48 (at pH 7)[2]1.2[3]Indicates the analyte's hydrophobicity. The acid is highly polar (hydrophilic), while the methyl ester is significantly more non-polar. This influences retention on reversed-phase sorbents.
Water Solubility 4200 mg/L (at pH 7, 20°C)[2]Data not specified, but expected to be lower than the acid form.High water solubility of the acid form suggests that reversed-phase retention alone may be weak; mixed-mode or ion-exchange is often necessary.
Hydrolysis Stable at pH 4, 7, and 9.[2]Rapidly converts to the acid in plasma (t½ ~5 min) and soil.[1][4]Critical consideration. The method must be able to capture both the ester and its acid metabolite, or the sample handling must prevent hydrolysis. Many methods focus on the acid as the terminal residue.

Frequently Asked Questions (FAQs)

Q1: My recovery for aminocyclopyrachlor-methyl is consistently low. What is the most common reason?

A1: The most frequent issue is improper pH control during the sample loading step, especially when using a mixed-mode cation exchange (MCX) sorbent.[5] For aminocyclopyrachlor (or its hydrolyzed form) to be retained by cation exchange, its primary amino group must be protonated (positively charged). The sample should be acidified to a pH at least 2 units below the pKa of the carboxylic acid (pKa ≈ 4.65), so a pH of ~2-3 is ideal. This ensures the carboxylic acid is neutral and the amino group is fully cationic, maximizing both ion-exchange and reversed-phase retention.

Q2: Should I use a reversed-phase (e.g., C18) or a mixed-mode SPE cartridge?

A2: While the methyl ester has some non-polarity (LogP = 1.2) suitable for reversed-phase, the parent acid is very polar (LogP = -2.48 at pH 7) and will not retain well on C18 alone.[2][3] Given the likelihood of hydrolysis, a mixed-mode cation exchange (MCX) sorbent is highly recommended.[5][6] This type of sorbent provides two retention mechanisms: reversed-phase for the molecule's backbone and strong cation exchange for the protonated amino group. This dual retention is essential for robustly capturing the analyte from complex matrices.

Q3: My final extract is clean, but my recovery is still poor. Where could my analyte be going?

A3: If your extract is clean, it suggests the wash steps are effective, but you are likely losing the analyte in one of three places:

  • Breakthrough during Loading: The analyte did not bind to the sorbent and went to waste. This is often due to incorrect sample pH or a sample solvent that is too high in organic content.[7][8]

  • Elution during Washing: Your wash solvent is too aggressive and is stripping the analyte from the sorbent.[9][10]

  • Irreversible Binding: The elution solvent is not strong enough to disrupt the analyte-sorbent interaction.[8][10] To diagnose this, collect and analyze each fraction (load, wash, and elution) separately to pinpoint where the loss is occurring.[8]

Q4: Can I use a generic SPE protocol for aminocyclopyrachlor-methyl?

A4: It is not recommended. Generic protocols often fail because they don't account for the specific pKa and dual polarity of aminocyclopyrachlor. Published and validated methods, such as those from the EPA, specify a mixed-mode mechanism with precise pH control and a specific elution solution (e.g., ammoniated methanol) to deprotonate the analyte and release it from the sorbent.[6][11]

Troubleshooting Guide: From Low Recovery to Poor Reproducibility

This section provides a systematic approach to diagnosing and solving common SPE problems.

SymptomPotential CauseScientific Explanation & Recommended Solution
Low Recovery 1. Analyte Breakthrough (Found in Load Fraction) Cause: The analyte failed to bind to the sorbent. This occurs if (a) the sample pH is too high (>4), preventing the amino group from becoming cationic for ion-exchange, or (b) the sample solvent is too "strong" (e.g., >20% organic solvent), preventing reversed-phase interaction.[7][12] Solution: Acidify the sample to pH 2-3 with formic acid. If the sample is already in an organic solvent, dilute it with acidified water to <10% organic content before loading.[6] Decrease the sample loading flow rate to ≤1 mL/min to ensure sufficient interaction time.[13]
2. Analyte Loss (Found in Wash Fraction) Cause: The wash solvent is too strong, prematurely eluting the analyte.[9] Solution: The wash step is a delicate balance. For MCX, a common strategy is to first wash with an acidic aqueous solution (to maintain the ionic bond) and then with a non-polar organic solvent like methanol (to remove non-polar interferences). Ensure the organic wash solvent is not basic. If using methanol and still seeing loss, reduce its strength by adding some acidified water.
3. Incomplete Elution (Analyte Stuck on Cartridge) Cause: The elution solvent is too weak to disrupt both the reversed-phase and ion-exchange interactions.[10][14] Solution: Elution from an MCX sorbent requires two things: a strong organic solvent to disrupt reversed-phase binding and a pH shift to neutralize the analyte's charge. Use a basic organic solvent. A 5% ammonium hydroxide solution in methanol is highly effective.[6][11] The ammonia deprotonates the amino group, breaking the ionic bond, while the methanol disrupts the hydrophobic interaction. Ensure you use sufficient elution volume (e.g., 2-3 column volumes).
Poor Reproducibility 1. Variable Flow Rates Cause: Inconsistent flow rates during sample loading and elution lead to variable interaction times, affecting binding and desorption efficiency.[14] High flow rates are a common cause of poor recovery.[7] Solution: Use a vacuum manifold with flow control or a positive pressure manifold, which provides more consistent flow. Aim for a loading flow rate of ~1 mL/min and an elution flow rate of 1-2 mL/min.[13]
2. Cartridge Drying Out Cause: If the sorbent bed dries out after the conditioning/equilibration step and before sample loading, the sorbent's functional groups are no longer properly solvated, leading to poor and inconsistent retention.[13][14] Solution: Ensure that the sorbent bed remains covered with the equilibration solvent until you are ready to load the sample. Do not apply high vacuum that could dry the bed.
High Background / Dirty Extract 1. Insufficient Washing Cause: The wash steps are not adequately removing matrix interferences that have similar properties to the analyte.[10] Solution: Implement a multi-step wash. For an MCX cartridge, a good sequence is: 1. Aqueous Wash: 0.1% Formic acid in water to remove polar interferences. 2. Organic Wash: Methanol or acetonitrile to remove non-polar interferences. Ensure the organic wash does not disrupt the ionic bond. If the interferences are basic, you may need to optimize the pH of the wash solvent carefully.
2. Co-elution of Interferences Cause: Interferences are strongly bound and elute under the same conditions as the analyte. Solution: Modify the elution solvent. Instead of a strong, single-step elution, try a step-gradient elution. For example, use a weaker base or a lower percentage of organic solvent first to elute weakly bound interferences, then use the full-strength elution solvent to recover your analyte. Alternatively, consider a different SPE sorbent with orthogonal selectivity (e.g., mixed-mode anion exchange if interferences are cationic).

Visualizing the Process and Mechanism

To achieve a robust SPE method, it is essential to visualize both the workflow and the underlying chemical interactions.

Optimized SPE Workflow Diagram

The following diagram illustrates the critical steps for a successful extraction of aminocyclopyrachlor-methyl using a mixed-mode cation exchange (MCX) cartridge.

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample_Prep Sample Pre-treatment (Acidify to pH 2-3 with Formic Acid) Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Acidified Water, pH 2-3) Condition->Equilibrate Do NOT let sorbent dry Load 3. Load Sample (Flow Rate ≤1 mL/min) Equilibrate->Load Wash1 4a. Aqueous Wash (Acidified Water) Load->Wash1 Analyte is Retained Wash2 4b. Organic Wash (Methanol) Wash1->Wash2 Interferences Removed Elute 5. Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate & Reconstitute (in Mobile Phase) Elute->Evaporate Clean Extract Collected

Caption: Optimized SPE workflow for aminocyclopyrachlor-methyl.

Analyte-Sorbent Interaction Mechanism

This diagram illustrates the dual retention mechanism of protonated aminocyclopyrachlor on an MCX sorbent at an acidic pH during the loading phase.

Caption: Dual retention mechanism on a mixed-mode sorbent.

Optimized Experimental Protocol: SPE using MCX Cartridges

This protocol is based on established methods for the extraction of aminocyclopyrachlor from aqueous samples and serves as a robust starting point for method development.[5][6][11]

1. Materials

  • SPE Cartridge: Mixed-Mode Cation Exchange (MCX), e.g., Waters Oasis MCX (500 mg, 6 cc).[6]

  • Reagents: HPLC-grade methanol, HPLC-grade water, formic acid (≥98%), ammonium hydroxide (28-30%).

  • Apparatus: SPE vacuum or positive pressure manifold, collection tubes, nitrogen evaporator.

2. Solution Preparation

  • Equilibration Solution: 0.1% formic acid in water. Add 1 mL of formic acid to 999 mL of water.

  • Elution Solution: 5% ammonium hydroxide in methanol. In a fume hood, carefully add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol. Prepare fresh.

3. SPE Procedure

  • Sample Pre-treatment: Take a known volume of your aqueous sample (e.g., 20 mL). Acidify to pH 2-3 by adding the appropriate amount of concentrated formic acid (e.g., ~60 µL for a 20 mL sample).[6] Vortex to mix.

  • Conditioning: Place the MCX cartridge on the manifold. Pass 5 mL of methanol through the cartridge. Allow the solvent to drain by gravity or with minimal vacuum until it reaches the top of the sorbent bed.

  • Equilibration: Immediately pass 5 mL of the Equilibration Solution (0.1% formic acid) through the cartridge. Crucially, do not allow the cartridge to go dry from this point until sample loading is complete.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate of approximately 1 mL/min.

  • Washing:

    • Pass 5 mL of the Equilibration Solution through the cartridge to wash away polar interferences.

    • Pass 5 mL of methanol through the cartridge to wash away non-polar interferences. After the methanol has passed through, apply a high vacuum for 1-2 minutes to dry the sorbent completely. This drying step is important for efficient elution.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Add 5-10 mL of the Elution Solution to the cartridge. Allow it to pass through at a slow flow rate (1-2 mL/min) to ensure complete desorption of the analyte.

    • Apply vacuum to pull any remaining solvent from the cartridge.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for your analytical method (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to dissolve, and transfer to an autosampler vial for analysis.

This detailed guide provides the foundational knowledge and practical steps to optimize the solid-phase extraction of aminocyclopyrachlor-methyl. By understanding the chemistry of the analyte and its interaction with the SPE sorbent, you can systematically troubleshoot problems and develop a rugged, high-recovery method.

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials, Inc. [Link]

  • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. [Link]

  • Common Trouble-Shooting About SPE Cartridge. (2023). Hawach Scientific. [Link]

  • Wallace Watson, D. (2017). Three Common SPE Problems. LCGC North America. [Link]

  • Aminocyclopyrachlor 1 - Template FAO/JMPR evaluations. (2014). Food and Agriculture Organization of the United Nations. [Link]

  • Analytical Method for the Determination of Aminocyclopyrachlor (DPX-MAT28), Aminocyclopyrachlor-methyl (DPX-KJM44) and Two Metabolites in Water by LC/MS/MS. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Aminocyclopyrachlor. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Analytical Method for the Determination of Aminocyclopyrachlor (DPX-MAT28), Aminocyclopyrachlor-methyl (DPX-KJM44) and the Metabolite IN-LXT69 in Soil by LC/MS/MS. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Nanita, S. C., et al. (2009). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. ResearchGate. [Link]

  • Aminocyclopyrachlor (Ref: DPX-MAT28). (n.d.). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • Public release summary on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide. (2015). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Schiavon, M., et al. (2010). Analytical method and interlaboratory study for the quantitation of aminocyclopyrachlor residues in vegetation by liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Nanita, S. C., et al. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. PubMed. [Link]

  • Aminocyclopyrachlor-methyl. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Tips for Developing Successful Solid Phase Extraction Methods. (2022). LabRulez LCMS. [Link]

  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2021). Phenomenex. [Link]

  • Aminocyclopyrachlor-methyl. (n.d.). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • Human Health and Ecological Risk Assessment for Aminocyclopyrachlor. (2012). USDA Forest Service. [Link]

  • The Reason of Poor Sample Recovery When Using SPE. (2023). Hawach Scientific. [Link]

  • Why Is Your SPE Recovery So Low? (2024). ALWSCI. [Link]

  • Solid Phase Extraction Part-1 | Analytical Separations | Solvent Extraction | SPE. (2023). Dr. M. A. K. Tareen. [Link]

  • Microextraction Techniques in Analysis of Drugs. (2012). International Journal of Research in Pharmacy and Chemistry. [Link]

  • Magnetic dispersive solid-phase extraction of organochlorine pesticides from honey samples in a narrow-bore tube prior to HPLC analysis. (2022). RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Aminocyclopyrachlor-Methyl

Welcome to the technical support center for the HPLC analysis of aminocyclopyrachlor-methyl. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues le...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of aminocyclopyrachlor-methyl. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to suboptimal peak shapes in their chromatographic experiments. By understanding the underlying chemical principles and following a logical troubleshooting process, you can significantly improve the quality and reliability of your analytical data.

Understanding Aminocyclopyrachlor-Methyl and Its Chromatographic Behavior

Aminocyclopyrachlor-methyl is a pyrimidinecarboxylate ester that functions as a synthetic auxin herbicide.[1][2] Its chemical structure includes a pyrimidine core, a methyl ester group, a chloro substituent, an amino group, and a cyclopropyl group.[1] In biological systems and under certain environmental conditions, it can hydrolyze to its parent compound, aminocyclopyrachlor.[1] This potential for on-column or in-sample degradation, coupled with its chemical properties, can present challenges in achieving ideal peak shapes during HPLC analysis.

PropertyValueSource
Molecular Formula C9H10ClN3O2[1][2]
Molecular Weight 227.65 g/mol [1][2]
pKa of parent acid 4.65[3][4][5]
LogP 1.53[1]
Water Solubility of parent acid 4200 mg/L (at pH 7, 20°C)[3]

The pKa of the parent acid, aminocyclopyrachlor, is a critical parameter.[3][4][5] At a mobile phase pH near the pKa, the compound can exist in both ionized and non-ionized forms, which often leads to peak broadening or splitting.[6][7][8] Therefore, controlling the mobile phase pH is paramount for achieving sharp, symmetrical peaks.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common problems encountered during the HPLC analysis of aminocyclopyrachlor-methyl, presented in a question-and-answer format. Each answer provides a step-by-step guide to diagnosing and resolving the issue.

Q1: Why is my aminocyclopyrachlor-methyl peak showing significant tailing?

Peak tailing is a common issue in HPLC and is often characterized by an asymmetrical peak where the latter half is broader than the front half.[9] This can be caused by a variety of factors, but for a compound like aminocyclopyrachlor-methyl, secondary interactions with the stationary phase are a primary suspect.[10]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH ≥ 2 units away from pKa (4.65)? start->check_ph adjust_ph Adjust Mobile Phase pH to ~2.5-3.0 using an additive like formic acid. check_ph->adjust_ph No check_column Is the column specifically designed for polar analytes or end-capped? check_ph->check_column Yes adjust_ph->check_column new_column Consider a modern, high-purity, end-capped C18 column or a polar-embedded phase column. check_column->new_column No check_buffer Is a buffer being used? Is the concentration adequate? check_column->check_buffer Yes new_column->check_buffer add_buffer Introduce or increase buffer concentration (e.g., 20-25 mM ammonium formate). check_buffer->add_buffer No/Low check_sample_solvent Is the sample dissolved in a solvent stronger than the mobile phase? check_buffer->check_sample_solvent Yes add_buffer->check_sample_solvent change_solvent Dissolve the sample in the initial mobile phase. check_sample_solvent->change_solvent Yes end Peak Shape Improved check_sample_solvent->end No change_solvent->end

Caption: Troubleshooting logic for peak tailing.

Detailed Steps:

  • Evaluate Mobile Phase pH: The pKa of the parent acid is approximately 4.65.[3][4][5] Operating near this pH will result in a mixed population of ionized and non-ionized molecules, leading to poor peak shape.[6][7][8]

    • Action: Adjust the mobile phase pH to be at least 2 units away from the pKa. For acidic compounds like aminocyclopyrachlor, a lower pH is generally preferred. A mobile phase containing 0.1% formic acid, resulting in a pH of approximately 2.7, is a good starting point.[11][12][13] This ensures the analyte is in a single, non-ionized state, minimizing secondary interactions.[10][14]

  • Assess Column Chemistry: Older or lower-quality silica-based columns can have exposed, acidic silanol groups on the stationary phase surface.[9][10] The amino group on aminocyclopyrachlor-methyl can interact with these silanols through secondary ionic interactions, causing peak tailing.[6][15]

    • Action:

      • Use a modern, high-purity silica column that is well end-capped. End-capping chemically blocks the majority of residual silanol groups.[6][10]

      • Consider columns with alternative stationary phases, such as those with polar-embedded groups or hybrid silica-organic particles, which are designed to shield silanol activity and improve peak shape for polar and basic compounds.[9][16][17]

  • Optimize Buffer Conditions: If pH adjustment alone is insufficient, the use of a buffer can help to saturate any remaining active sites on the stationary phase.

    • Action: Introduce a buffer like ammonium formate or ammonium acetate at a concentration of 10-25 mM. The buffer ions will compete with the analyte for interaction with residual silanols, thereby improving peak shape.[10][15]

  • Check Sample Solvent: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including tailing.

    • Action: Whenever possible, dissolve and inject your sample in the initial mobile phase of your gradient. If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase.

Q2: My peak is broad, not sharp. What could be the cause?

Broad peaks can be a symptom of several issues, ranging from problems with the HPLC system to on-column chemical effects.

Troubleshooting Workflow for Broad Peaks

G start Split or Shouldered Peak check_frit Is the column inlet frit partially blocked? start->check_frit flush_column Reverse and flush the column (if permissible). check_frit->flush_column Yes check_void Is there a void or channel in the column packing? check_frit->check_void No flush_column->check_void replace_column Replace the column. check_void->replace_column Yes check_sample_solvent Is the sample dissolved in a much stronger solvent than the mobile phase? check_void->check_sample_solvent No end Peak Shape Restored replace_column->end change_solvent Dissolve sample in initial mobile phase or a weaker solvent. check_sample_solvent->change_solvent Yes check_overload Is the sample concentration too high? check_sample_solvent->check_overload No change_solvent->check_overload dilute_sample Reduce sample concentration and/or injection volume. check_overload->dilute_sample Yes check_overload->end No dilute_sample->end

Caption: Troubleshooting logic for split or shouldered peaks.

Detailed Steps:

  • Inspect the Column Inlet: A common cause of split peaks is a disruption of the sample path as it enters the column. [18] * Action: A partially blocked inlet frit can distort the flow of the sample onto the column packing. [18]Debris from the sample, injector seal, or mobile phase can cause this. [18]Back-flushing the column may resolve the issue. If not, the column may need to be replaced. [18]A void at the head of the column can also cause peak splitting and requires column replacement.

  • Verify Sample and Mobile Phase Compatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the analyte to precipitate on the column or travel through the column in a distorted band. * Action: As a best practice, always try to dissolve your sample in the initial mobile phase. This ensures a smooth and focused injection onto the column.

  • Check for Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion that can manifest as fronting or splitting. [19] * Action: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, you were likely overloading the column.

Recommended Starting Method Parameters

For those developing a new method or troubleshooting an existing one, the following parameters, based on published EPA methods and general chromatographic principles, provide a robust starting point. [11][12][13]

Parameter Recommendation Rationale
Column Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm) or equivalent modern C18 The Phenyl-Hexyl phase offers alternative selectivity. A high-quality, end-capped C18 is also an excellent choice for good peak shape. [11][12]
Mobile Phase A 0.1% Formic Acid in Water Lowers pH to ~2.7, ensuring aminocyclopyrachlor-methyl is in a single, non-ionized form, which minimizes silanol interactions. [11][12][13]
Mobile Phase B Methanol or Acetonitrile Standard reversed-phase organic solvents. Acetonitrile often provides sharper peaks and lower backpressure. [20][21]
Gradient 5% B to 95% B over 10 minutes (adjust as needed for resolution) A typical gradient for eluting compounds of moderate polarity.
Flow Rate 0.8 - 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30°C Elevated temperature improves mass transfer and reduces mobile phase viscosity, leading to sharper peaks. [11]
Injection Volume 5 - 20 µL Keep the volume low to prevent overload and extra-column band broadening.

| Sample Diluent | Initial Mobile Phase Composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid) | Ensures compatibility and sharp injection band. |

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • U.S. Environmental Protection Agency. Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF.
  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Vulcanchem. Aminocyclopyrachlor-methyl - 858954-83-3.
  • U.S. Environmental Protection Agency. Analytical Method for Aminocyclopyrachlor Methyl.
  • U.S. Environmental Protection Agency. Analytical Method for Aminocyclopyrachlor Methyl.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Crawford Scientific. TROUBLESHOOTING GUIDE – HPLC.
  • Health Canada. (2014, November 18). Aminocyclopyrachlor.
  • National Center for Biotechnology Information. Aminocyclopyrachlor-methyl. PubChem Compound Database.
  • Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • National Center for Biotechnology Information. Aminocyclopyrachlor. PubChem Compound Database.
  • ResearchGate. Chemical structures for aminocyclopyrachlor and aminocyclopyrachlor methyl.
  • ResearchGate. (2025, August 5). Mobile phase optimization for the separation of some herbicide samples using HPLC.
  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • ACS Publications. (2008). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Food and Agriculture Organization of the United Nations. Aminocyclopyrachlor.
  • Australian Pesticides and Veterinary Medicines Authority. Public release summary on the evaluation of aminocyclopyrachlor in the product method 240 sl herbicide.
  • University of Hertfordshire. Aminocyclopyrachlor-methyl. AERU.
  • University of Hertfordshire. Aminocyclopyrachlor (Ref: DPX-MAT28). AERU.
  • Regulations.gov. MEMORANDUM.
  • USDA Forest Service. (2012, September 27). Aminocyclopyrachlor.
  • World Health Organization. AMINOCYCLOPYRACHLOR.
  • Sigma-Aldrich. HPLC Columns & LC Column Selection Guide.
  • Beyond Pesticides. (2021, May 6). Breakdown Products (Metabolites) from Pesticides May Be More Toxic than Parent Compound, Study Finds.
  • Phenomenex. (2023, April 4). Most Common Solvents Used in HPLC Mobile Phase.
  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

Sources

Optimization

addressing interferences in the detection of aminocyclopyrachlor-methyl metabolites

Welcome to the technical support center for the analytical detection of aminocyclopyrachlor-methyl and its metabolites. This guide is designed for researchers, analytical chemists, and professionals in environmental scie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of aminocyclopyrachlor-methyl and its metabolites. This guide is designed for researchers, analytical chemists, and professionals in environmental science and drug development who are working with these compounds. Here, we move beyond simple protocols to explain the underlying principles of the challenges you may face, providing you with the expertise to troubleshoot effectively and ensure the integrity of your data.

Section 1: Fundamentals of ACPM Analysis

Aminocyclopyrachlor-methyl (ACPM, DPX-KJM44) is a synthetic auxin herbicide used for broadleaf weed control.[1][2] In environmental and biological systems, its primary mode of transformation is the rapid hydrolysis of the methyl ester group to form its corresponding free acid, aminocyclopyrachlor (DPX-MAT28).[3][4][5] This conversion is a critical first step in its metabolism and is the primary focus for residue analysis.

The analytical method of choice for detecting these compounds at trace levels is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[6][7] However, like any ultra-sensitive method, it is prone to interferences that can compromise data quality. This guide will help you navigate those challenges.

Primary Metabolic Pathway

The conversion from the methyl ester to the free acid is the most significant metabolic step observed in both plants and animals.[1][3]

ACPM Aminocyclopyrachlor-Methyl (ACPM / DPX-KJM44) ACPA Aminocyclopyrachlor (Acid Metabolite / DPX-MAT28) ACPM->ACPA  Ester Hydrolysis (Rapid in Plants, Soil, Animals)

Caption: Metabolic conversion of ACPM to its primary acid metabolite.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key analytes to monitor when studying aminocyclopyrachlor-methyl metabolism?

You should primarily target the parent compound, aminocyclopyrachlor-methyl (ACPM), and its main metabolite, aminocyclopyrachlor (the free acid). The conversion is often so rapid that the acid form is the predominant residue found in samples.[3] Depending on the study requirements and regulatory guidelines, minor degradation products like IN-LXT69 and IN-QFH57 may also be included.[8][9]

Q2: Which LC-MS/MS ionization mode is recommended for these analytes?

While methods exist for both positive and negative ionization, regulatory methods developed by the EPA frequently utilize electrospray ionization in negative ion mode (ESI-) for the acidic metabolites and the parent compound.[8] Negative mode is well-suited for deprotonating the carboxylic acid group on aminocyclopyrachlor, leading to excellent sensitivity. However, always perform source optimization for your specific instrument and mobile phase conditions.

Q3: What are the typical mass transitions (MRMs) for these compounds?

The exact MRM transitions and collision energies should be optimized empirically on your specific tandem mass spectrometer. However, published methods provide a reliable starting point.

AnalyteParent CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
AminocyclopyrachlorDPX-MAT28212.0168.0140.0
Aminocyclopyrachlor-methylDPX-KJM44226.0168.0194.0
MetaboliteIN-LXT69168.0124.097.0
This data is compiled from representative analytical methods. Always verify on your instrument.

Q4: Why is my analyte recovery low even after following a standard extraction protocol?

Low recovery can stem from several factors. One critical step noted in EPA methods is the use of plasticware, as glassware can sometimes lower analyte recoveries through adsorption.[8] Additionally, ensure that the pH during solid-phase extraction (SPE) is appropriate for the analyte's charge state to ensure proper retention and elution.

Section 3: Troubleshooting Guide for Interference

Interference in LC-MS/MS is any phenomenon that leads to an incorrect measurement of the analyte concentration. The most pervasive issue in ESI-based methods is the matrix effect , where co-eluting compounds from the sample matrix either suppress or enhance the ionization of the target analyte.[10][11][12]

General Troubleshooting Workflow

start Problem Observed (e.g., Low Signal, High RSD) check_system 1. Analyze Standard in Solvent (System Suitability Check) start->check_system system_ok Is Signal Strong & Reproducible? check_system->system_ok instrument_issue Root Cause: Instrument/Method Issue system_ok->instrument_issue  No matrix_issue Root Cause: Sample Matrix Interference system_ok->matrix_issue  Yes instrument_actions Actions: - Clean Ion Source - Check Mobile Phase - Remake Standard - Verify MS Tune instrument_issue->instrument_actions matrix_actions Actions: - Improve Sample Cleanup - Modify LC Gradient - Dilute Sample Extract - Use Matrix-Matched Calibrants - Use Isotope-Labeled Internal Standard matrix_issue->matrix_actions

Caption: A logical workflow for diagnosing analytical problems.

Problem 1: Poor Sensitivity or No Signal in Sample Extracts

Possible Cause 1: Ion Suppression (Matrix Effect)

  • The Science: Co-extracted matrix components (e.g., salts, sugars, lipids) compete with your analyte for ionization in the ESI source.[11][12] They can alter the droplet surface tension or occupy the limited charge sites, preventing your analyte from becoming a gas-phase ion and reaching the detector. This is the most common cause of poor sensitivity in complex matrices.[10]

  • Troubleshooting Steps:

    • Perform a Post-Column Infusion Test: This is the definitive way to diagnose ion suppression. See Protocol 2 for the detailed procedure.

    • Improve Sample Cleanup: The best way to reduce matrix effects is to remove the interfering compounds before analysis.[10] Consider using a more rigorous SPE cleanup. EPA methods for aminocyclopyrachlor often use mixed-mode cation exchange (MCX) cartridges, which provide excellent cleanup for both the parent ester and the acidic metabolite.[6][13]

    • Dilute the Sample: A simple but effective strategy is to dilute the final extract (e.g., 10-fold).[11] This reduces the concentration of interfering matrix components, often more than it reduces the analyte signal, leading to a net improvement in signal-to-noise.

    • Modify Chromatography: Adjust your LC gradient to better separate your analyte from the region of ion suppression identified in your post-column infusion experiment.

Possible Cause 2: Analyte Degradation or Adsorption

  • The Science: Aminocyclopyrachlor and its methyl ester can be unstable under certain conditions or may adsorb to labware.

  • Troubleshooting Steps:

    • Verify Solvent Stability: Ensure your stock and working standards are fresh and stored correctly, as the stability of both compounds in various solvents should be confirmed.[6]

    • Use Plasticware: As recommended in EPA methods, avoid glassware where possible during sample preparation, as it may lead to adsorptive losses.[8]

    • Check pH: Ensure the pH of your extraction and final solution is appropriate. For the acidic metabolite, a slightly acidic mobile phase (e.g., containing 0.01-0.1% formic acid) is common to ensure consistent peak shape.[8][14]

Problem 2: High Variability & Poor Reproducibility

Possible Cause 1: Inconsistent Matrix Effects

  • The Science: The composition of your sample matrix can vary significantly from one sample to the next. If you are experiencing severe ion suppression, this variability will translate directly into poor precision in your results.[15]

  • Troubleshooting Steps:

    • Implement Matrix-Matched Calibration: This is the industry-standard approach to compensate for, though not eliminate, matrix effects.[10][16] By preparing your calibration standards in a blank matrix extract that is representative of your samples, the calibrants and the samples will experience similar levels of ion suppression or enhancement, leading to improved accuracy and precision. See Protocol 3 .

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ¹³C or ²H atoms). It will co-elute and experience the exact same matrix effects as the native analyte. By calculating the ratio of the analyte to the SIL-IS, you can correct for variations in signal intensity.

Possible Cause 2: Inefficient or Variable Extraction

  • The Science: The physical process of extracting the analyte from the sample matrix must be highly consistent.

  • Troubleshooting Steps:

    • Homogenize Thoroughly: Ensure your initial sample is completely homogenous before taking a subsample for extraction.

    • Standardize Extraction Time & Technique: Use a wrist-action shaker or other automated system for a fixed duration to ensure consistent extraction efficiency.[13]

    • Monitor Internal Standard Response: If you are using an internal standard, a high relative standard deviation (RSD%) in its peak area across a batch of samples is a clear indicator of inconsistent sample preparation or injection volume.

Section 4: In-Depth Protocols

Protocol 1: Generic Sample Extraction & SPE Cleanup

This protocol is a synthesized workflow based on principles from EPA and other validated methods for soil and water matrices.[6][8][13]

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add an internal standard if available.

    • Add 25 mL of extraction solvent (e.g., 70:30 acetonitrile/0.15 M ammonium acetate).[13]

    • Shake vigorously on a mechanical shaker for 15 minutes.

    • Centrifuge at 3,000 rpm for 10 minutes.

    • Carefully decant the supernatant for cleanup.

  • SPE Cartridge Conditioning (Oasis MCX example):

    • Wash the cartridge with 5 mL of 50 mM ammonium hydroxide in methanol.

    • Wash with 5 mL of methanol.

    • Equilibrate with 5 mL of 0.01% formic acid in water. Do not let the cartridge go dry.[14]

  • Sample Loading:

    • Load the sample extract onto the conditioned cartridge at a slow flow rate (≤1 mL/min).

  • Cartridge Washing:

    • Wash the cartridge with 10 mL of methanol to remove less-retained interferences.

  • Analyte Elution:

    • Elute the analytes with 15 mL of 50 mM ammonium hydroxide in methanol into a collection tube containing 1 mL of 0.2% aqueous formic acid to immediately neutralize the basic eluent and stabilize the analytes.[9]

  • Final Preparation:

    • Evaporate the eluent to ~1 mL under a gentle stream of nitrogen at 40°C.

    • Reconstitute to a final volume (e.g., 5 mL) with 0.01% aqueous formic acid.

    • Filter through a 0.45 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[7]

Protocol 2: Diagnosing Matrix Effects via Post-Column Infusion

This experiment helps you visualize the regions in your chromatogram where ion suppression or enhancement occurs.

  • Setup:

    • Prepare a solution of your target analyte (e.g., aminocyclopyrachlor) at a concentration that gives a stable, mid-range signal (e.g., 50 ng/mL).

    • Using a syringe pump and a T-fitting, infuse this solution directly into the MS source at a constant, low flow rate (e.g., 10 µL/min). The T-fitting should be placed between the LC column outlet and the MS inlet.

  • Execution:

    • Begin infusing the analyte solution. You should see a stable, flat baseline signal on the mass spectrometer for your analyte's MRM transition.

    • Inject a blank matrix extract (a sample prepared using the full extraction procedure but containing no analyte) onto the LC column and start the chromatographic run.

  • Interpretation:

    • No Matrix Effect: The baseline signal from the infused analyte will remain perfectly flat throughout the run.

    • Ion Suppression: You will see a significant dip or drop in the baseline signal wherever matrix components are eluting from the column.

    • Ion Enhancement: You will see a rise or hump in the baseline signal where eluting matrix components are improving the ionization efficiency.

    • By noting the retention times of these dips and rises, you can adjust your LC gradient to move your analyte's peak away from these zones of interference.

Protocol 3: Preparing Matrix-Matched Calibration Curves
  • Prepare Blank Matrix Extract:

    • Select a representative blank sample (e.g., soil, plant tissue) that is certified or known to be free of the target analytes.

    • Process this blank sample through the entire extraction and cleanup procedure (Protocol 1 ). This resulting solution is your "blank matrix extract."

  • Create Calibrants:

    • Prepare a high-concentration stock solution of your analytical standards in a pure solvent (e.g., methanol).

    • Perform serial dilutions of this stock solution directly into aliquots of the blank matrix extract to create your calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • Analysis:

    • Analyze these matrix-matched calibrants alongside your unknown samples. The resulting calibration curve will inherently account for the signal suppression or enhancement caused by the matrix, providing a more accurate quantification of the analyte in your samples.[17]

Section 5: References

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF. [Online]. Available: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl. [Online]. Available: [Link]

  • Food and Agriculture Organization of the United Nations. (2014). Aminocyclopyrachlor 1 - Template FAO/JMPR evaluations. [Online]. Available: [Link]

  • Nanita, S. C., et al. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. Journal of Agricultural and Food Chemistry. [Online]. Available: [Link]

  • Rutkowska, E., et al. (2019). Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. Food Chemistry. [Online]. Available: [Link]

  • Zhang, K. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub. [Online]. Available: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl (Soil). [Online]. Available: [Link]

  • Halko, R., & Kormany, R. (2018). Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. Food Additives & Contaminants: Part A. [Online]. Available: [Link]

  • Nanita, S. C., et al. (2009). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. ResearchGate. [Online]. Available: [Link]

  • Rutkowska, E., et al. (2019). Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry | Request PDF. ResearchGate. [Online]. Available: [Link]

  • U.S. Environmental Protection Agency. (2022). Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Aminocyclopyrachlor-methyl. PubChem Compound Database. [Online]. Available: [Link]

  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. [Online]. Available: [Link]

  • Bell, J. L., et al. (2011). Uptake, translocation and metabolism of aminocyclopyrachlor in prickly lettuce, rush skeletonweed and yellow starthistle. Pest Management Science. [Online]. Available: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminocyclopyrachlor. Human-Health Risk Assessment for Proposed Uses on Pasture, Rangeland, and Non-Crop Areas. Regulations.gov. [Online]. Available: [Link]

  • Lindenmayer, R. B. (2011). Understanding Aminocyclopyrachlor Behavior in Soil and Plants. Mountain Scholar. [Online]. Available: [Link]

  • Mallet, C. R., et al. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Online]. Available: [Link]

  • Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. [Online]. Available: [Link]

  • Genzen, J. R. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. AACC.org. [Online]. Available: [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Online]. Available: [Link]

  • Richardson, R. J., et al. (2014). Biokinetics and Efficacy of Aminocyclopyrachlor-Methyl Ester as Influenced by Diflufenzopyr. Weed Science. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Aminocyclopyrachlor. PubChem Compound Database. [Online]. Available: [Link]

  • Lewis, K. A., et al. (2016). Aminocyclopyrachlor-methyl. AERU, University of Hertfordshire. [Online]. Available: [Link]

Sources

Troubleshooting

resolving co-eluting peaks in the chromatographic analysis of aminocyclopyrachlor-methyl

A Guide to Resolving Co-eluting Peaks in Chromatographic Analysis Welcome to the technical support center for the chromatographic analysis of aminocyclopyrachlor-methyl. This guide is designed for researchers, analytical...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Co-eluting Peaks in Chromatographic Analysis

Welcome to the technical support center for the chromatographic analysis of aminocyclopyrachlor-methyl. This guide is designed for researchers, analytical scientists, and quality control professionals to troubleshoot and resolve common issues with peak co-elution, ensuring accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is aminocyclopyrachlor-methyl and why is its analysis important?

Aminocyclopyrachlor-methyl is the methyl ester form of aminocyclopyrachlor, a synthetic auxin herbicide used to control broadleaf weeds.[1][2][3] Accurate chromatographic analysis is crucial for environmental monitoring, residue analysis in food and soil, and regulatory compliance to ensure safety and efficacy.[4][5][6]

Q2: What are the most common reasons for co-eluting peaks in aminocyclopyrachlor-methyl analysis?

Co-elution occurs when two or more compounds elute from the chromatography column at the same time.[7] For aminocyclopyrachlor-methyl, common causes include:

  • Matrix Interferences: Complex sample matrices like soil, water, or plant tissues contain endogenous compounds that can co-elute with the analyte.[8][9]

  • Related Compounds: The analysis may include the parent acid (aminocyclopyrachlor) or other degradates, which have similar chemical structures and may elute closely.[10][11]

  • Suboptimal Method Parameters: An unoptimized mobile phase, stationary phase, or gradient profile can lead to poor separation.[12][13]

Q3: My peak for aminocyclopyrachlor-methyl has a shoulder. What does this indicate?

A shoulder on your main peak is a clear sign of a co-eluting compound.[7] This impurity is not fully resolved from your analyte of interest. Immediate action should be taken to optimize the separation, as this can significantly impact the accuracy of your quantification.

Q4: Can I solve co-elution just by using a mass spectrometer (MS) detector?

While a tandem mass spectrometer (MS/MS) can provide specificity by monitoring for unique precursor-product ion transitions, severe co-elution can still cause a problem known as "matrix effect" or ion suppression.[8][9][14] This is where co-eluting matrix components interfere with the ionization of aminocyclopyrachlor-methyl in the MS source, leading to inaccurate (typically lower) results. Therefore, good chromatographic separation is always the primary goal before detection.[9]

Troubleshooting Guide: Resolving Co-eluting Peaks

This section provides a systematic, causality-driven approach to diagnosing and resolving co-elution issues.

Symptom: Poor Resolution or a Shoulder Peak is Observed

When you observe incomplete separation, follow this workflow to systematically identify and resolve the issue.

G cluster_0 Troubleshooting Workflow A Co-elution Observed (Shoulder or Broad Peak) B Step 1: Verify System Suitability - Check peak shape of standard - Confirm retention time stability - Evaluate system pressure A->B Start Here C Step 2: Optimize Mobile Phase - Adjust organic modifier % - Change organic modifier type - Modify pH or buffer B->C System OK D Step 3: Evaluate Stationary Phase - Switch to a different chemistry (e.g., Phenyl-Hexyl) - Use a longer column - Use a column with smaller particles C->D No Improvement F Resolution Achieved C->F Problem Solved E Step 4: Refine Sample Preparation - Implement Solid Phase Extraction (SPE) - Perform sample dilution D->E Still Co-eluting D->F Problem Solved E->F Problem Solved

Caption: Troubleshooting workflow for co-elution.

Step 1: Verify System Suitability & Initial Checks

Underlying Cause: Before modifying the method, ensure the issue isn't hardware-related. Poor system performance can mimic co-elution by causing peak broadening and asymmetry.

Action Plan:

  • Inject a Standard: Analyze a pure standard of aminocyclopyrachlor-methyl. If the peak shape is still poor (e.g., fronting, tailing, or split), the problem lies with the HPLC system or column, not the sample matrix.

  • Check for Contamination: Ensure that disposable equipment is used where possible to avoid contamination, especially when dealing with low detection limits.[15][16]

  • Review Mobile Phase Preparation: Confirm that the mobile phase, often containing 0.1% formic acid in water (Mobile Phase A) and methanol or acetonitrile (Mobile Phase B), is correctly prepared and fresh.[15][16] Microbial growth in aqueous mobile phases can degrade performance.[15][16]

Step 2: Optimize the Mobile Phase

Underlying Cause: The mobile phase composition directly controls analyte retention and selectivity, which are key factors in achieving resolution.[13]

Action Plan:

  • Adjust Solvent Strength (Isocratic or Gradient):

    • The "Why": Decreasing the percentage of the organic solvent (e.g., methanol) will increase the retention time of aminocyclopyrachlor-methyl. This gives more time for it to separate from closely eluting compounds.

    • How-To: If your gradient is, for example, 40% to 80% methanol over 10 minutes, try slowing it down to 40% to 70% over 12 minutes. This gentler slope can significantly improve the separation of complex mixtures.

  • Change the Organic Modifier:

    • The "Why": Different organic solvents (like methanol vs. acetonitrile) interact differently with the analyte and the stationary phase, altering selectivity (α). A change in selectivity can change the elution order or increase the spacing between peaks.

    • How-To: If you are using methanol, prepare an identical method using acetonitrile as the organic modifier and compare the chromatograms.

  • Modify Mobile Phase pH:

    • The "Why": Aminocyclopyrachlor is an acid with a pKa of 4.65.[17] Adjusting the mobile phase pH affects its degree of ionization. When ionized, it is less retained on a reversed-phase column; when neutral, it is more retained. If a co-eluting peak has a different pKa, changing the pH can dramatically increase the separation between the two compounds.

    • How-To: Standard methods often use formic acid (creating a pH of ~2.7-3.0).[10][15] You could try a buffer at a slightly different pH, for example, an ammonium acetate buffer at pH 4, to see if selectivity improves. Ensure the new pH is compatible with your column.

Step 3: Evaluate the Stationary Phase (Column)

Underlying Cause: The column's stationary phase provides the primary mechanism for separation. If mobile phase changes are insufficient, a different stationary phase chemistry is the most powerful tool to alter selectivity.[13]

Action Plan:

  • Change Column Chemistry:

    • The "Why": Most methods for aminocyclopyrachlor-methyl use a standard C18 column. However, other chemistries can provide different interactions. A Phenyl-Hexyl column, for instance, offers pi-pi interactions which can be very effective for separating aromatic compounds or those with ring structures, like aminocyclopyrachlor. EPA methods have cited the use of a Phenyl-Hexyl column for this analysis.[15]

    • How-To: Switch from your current C18 column to a Phenyl-Hexyl column of similar dimensions and particle size. Re-run your scouting gradient to assess the change in elution order and resolution.

  • Increase Column Efficiency (N):

    • The "Why": Higher efficiency results in sharper, narrower peaks, which are easier to resolve.[13]

    • How-To:

      • Use a Longer Column: Doubling the column length approximately doubles the efficiency, but also doubles the analysis time and backpressure.

      • Use Smaller Particle Sizes: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will significantly increase efficiency and resolution. This may require an UHPLC system capable of handling higher backpressures.

ParameterAdvantageLimitation
Change Mobile Phase Easy to implement; powerful for ionizable compounds.May not be sufficient for structurally similar compounds.
Change Column Chemistry Highest impact on selectivity; can resolve very similar compounds.Requires purchasing a new column; may require re-validation.
Increase Column Length Increases efficiency and resolution.Increases run time and backpressure.
Decrease Particle Size Significantly increases efficiency for sharper peaks.Requires a high-pressure system (UHPLC).
Caption: Comparison of strategies for resolving co-eluting peaks.
Step 4: Refine Sample Preparation

Underlying Cause: If the co-elution is caused by matrix components, improving the sample cleanup procedure can remove these interferences before they reach the analytical column.[18]

Action Plan:

  • Implement Solid-Phase Extraction (SPE):

    • The "Why": SPE is a powerful technique for removing interfering compounds from complex matrices like soil and water. For aminocyclopyrachlor, methods frequently use mixed-mode cation exchange (MCX) cartridges.[4][5][10][19] These cartridges retain the analyte while allowing many matrix components to be washed away.

    • How-To: Follow a validated SPE procedure, such as those outlined in EPA methods. This typically involves conditioning the cartridge, loading the acidified sample, washing away interferences, and eluting the analyte with a methanolic solution containing ammonium hydroxide.[15][16]

G cluster_1 SPE Workflow for Matrix Cleanup A 1. Condition Cartridge (Methanol, then Formic Acid) B 2. Load Acidified Sample (Analyte is retained) A->B C 3. Wash Cartridge (Remove interferences) B->C D 4. Elute Analyte (Ammoniated Methanol) C->D E 5. Evaporate & Reconstitute (For LC-MS/MS Analysis) D->E

Caption: Solid-Phase Extraction (SPE) workflow.

In-Depth Protocols
Protocol 1: Method Development for Resolving Co-eluting Peaks

This protocol provides a step-by-step guide for systematic method development.

  • Initial Conditions:

    • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.[15]

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[15]

    • Mobile Phase B: Methanol or Acetonitrile.[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • Detector: LC-MS/MS with ESI in positive ion mode.[10]

  • Scouting Gradient:

    • Run a fast, broad gradient to determine the approximate elution time (e.g., 10% to 95% B in 10 minutes).

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of aminocyclopyrachlor-methyl.

    • Example: If the compound elutes at 60% B in the scouting run, design a new gradient like:

      • 0.0 min: 45% B

      • 8.0 min: 65% B

      • 8.1 min: 95% B (column wash)

      • 10.0 min: 95% B

      • 10.1 min: 45% B (re-equilibration)

      • 13.0 min: End run

  • Evaluate and Refine: Analyze the chromatogram for resolution. If co-elution persists, consider changing the organic modifier (methanol to acetonitrile) or the column chemistry as described in the troubleshooting guide.

References
  • Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF. (n.d.). U.S. Environmental Protection Agency.
  • Analytical Method for Aminocyclopyrachlor Methyl. (n.d.). U.S. Environmental Protection Agency.
  • Analytical Method for Aminocyclopyrachlor Methyl. (n.d.). U.S. Environmental Protection Agency.
  • Nanita, S. C., et al. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. Analytical Chemistry, 81(2), 797-808. Retrieved from [Link]

  • Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. (2008). ACS Publications. Retrieved from [Link]

  • Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF. (2022). U.S. Environmental Protection Agency.
  • Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. (2009). ResearchGate. Retrieved from [Link]

  • Aminocyclopyrachlor-methyl. (n.d.). PubChem. Retrieved from [Link]

  • Public Release Summary on the Evaluation of Aminocyclopyrachlor in the Product Method 240 SL Herbicide. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • Aminocyclopyrachlor. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy. (n.d.). Journal of Regulatory Science. Retrieved from [Link]

  • Aminocyclopyrachlor. (n.d.). PubChem. Retrieved from [Link]

  • Aminocyclopyrachlor-methyl. (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]

  • Aminocyclopyrachlor Final Work Plan Registration Review. (2022). Regulations.gov. Retrieved from [Link]

  • Stahnke, H., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Aminocyclopyrachlor; Pesticide Tolerances. Regulations.gov. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules, 28(6), 2596. Retrieved from [Link]

  • Chamkasem, N. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. (2022). Analytical and Bioanalytical Chemistry Research. Retrieved from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to Inter-Laboratory Validation of Analytical Methods for Aminocyclopyrachlor-Methyl in Environmental Matrices

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of aminocyclopyrachlor-methyl in environmental samples, specifically through the lens of an inter-laboratory...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of aminocyclopyrachlor-methyl in environmental samples, specifically through the lens of an inter-laboratory study. It is intended for researchers, analytical chemists, and quality assurance professionals in the agrochemical and environmental testing sectors. We will delve into the rationale behind the experimental design, present a detailed analytical protocol, and compare hypothetical performance data to illustrate the robustness and reproducibility of the method.

Introduction: The Need for Robust Analytical Methods

Aminocyclopyrachlor-methyl is a synthetic auxin herbicide used for the control of broadleaf weeds and woody vegetation.[1] Its presence in the environment, particularly in soil and water, necessitates sensitive and reliable analytical methods for monitoring and regulatory compliance.[2] The validation of such methods is crucial to ensure the accuracy and consistency of data, and inter-laboratory studies represent the gold standard for assessing method reproducibility and ruggedness across different laboratory settings.[3]

This guide will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely accepted technique for the trace-level quantification of pesticide residues due to its high selectivity and sensitivity.[2][4] We will explore the critical parameters of method validation as outlined in internationally recognized guidelines, such as those from AOAC INTERNATIONAL and the European Commission's SANTE guidelines.[5][6]

Chemical Structure of Aminocyclopyrachlor-Methyl [7]

  • IUPAC Name: methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate[8]

  • Molecular Formula: C9H10ClN3O2[1]

  • Molecular Weight: 227.65 g/mol [1]

Designing a Rigorous Inter-Laboratory Study

The primary objective of an inter-laboratory study is to establish the performance characteristics of an analytical method when used by multiple laboratories. This provides a realistic assessment of the method's reproducibility and its fitness for a specific purpose.

Key Performance Characteristics

The following parameters are central to the validation of an analytical method for pesticide residues:

  • Accuracy: The closeness of agreement between a test result and the accepted reference value. In this context, it is often expressed as the percentage recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: The degree of agreement among independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:

    • Repeatability (RSDr): Precision under conditions where independent test results are obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.

    • Reproducibility (RSDR): Precision under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For aminocyclopyrachlor-methyl in soil, a typical LOQ is 1.0 ng/g.[9]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. For aminocyclopyrachlor-methyl in soil, the LOD has been estimated at 0.01 ng/g.[9]

  • Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix.

Inter-Laboratory Study Workflow

A well-structured inter-laboratory study is essential for generating reliable data. The following diagram illustrates a typical workflow.

G cluster_0 Planning & Preparation Phase cluster_1 Execution Phase cluster_2 Data Analysis & Reporting Phase A Define Study Objectives & Scope B Select Participating Laboratories A->B C Develop & Distribute Standardized Protocol B->C D Prepare & Distribute Homogenized Test Materials C->D E Laboratories Perform Analysis D->E F Data Collection & Reporting E->F G Statistical Analysis of Results F->G H Evaluation of Method Performance G->H I Final Report Generation H->I

Caption: Workflow of a typical inter-laboratory study for analytical method validation.

Detailed Analytical Protocol: LC-MS/MS Analysis of Aminocyclopyrachlor-Methyl

This protocol outlines a robust method for the extraction and quantification of aminocyclopyrachlor-methyl in soil samples. The principles can be adapted for other matrices like water and vegetation with appropriate modifications to the extraction procedure.

Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract the analyte from the matrix while minimizing co-extractives that can interfere with the analysis.

G A Weigh 10g of homogenized soil sample B Add internal standard solution A->B C Add 20 mL of acetonitrile/water (80:20, v/v) with 0.1% formic acid B->C D Vortex for 1 min, then sonicate for 15 min C->D E Centrifuge at 4000 rpm for 10 min D->E F Collect supernatant E->F G Solid-Phase Extraction (SPE) Cleanup F->G H Evaporate to dryness under nitrogen G->H I Reconstitute in 1 mL of mobile phase H->I J Filter through 0.22 µm syringe filter I->J K Transfer to autosampler vial for LC-MS/MS analysis J->K

Caption: Step-by-step workflow for soil sample preparation and extraction.

LC-MS/MS Instrumentation and Conditions

The following table summarizes the recommended instrumental parameters for the analysis.

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient10% B to 90% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Tandem Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsQuantifier: m/z 227.6 → 168.2; Qualifier: m/z 227.6 → 68.1[10]
Collision EnergyOptimized for each transition
Dwell Time100 ms

Comparison of Inter-Laboratory Performance Data

To illustrate the outcome of a successful inter-laboratory validation, the following tables present hypothetical data from a study involving five laboratories analyzing aminocyclopyrachlor-methyl in two different soil matrices (sandy loam and clay) at two spiking levels (1 ng/g and 10 ng/g).

Accuracy (Mean Recovery %)
LaboratorySandy Loam (1 ng/g)Sandy Loam (10 ng/g)Clay (1 ng/g)Clay (10 ng/g)
Lab 198.5101.295.399.8
Lab 295.298.792.196.5
Lab 3102.1103.599.8101.4
Lab 497.899.194.698.2
Lab 599.3100.896.5100.1
Overall Mean 98.6 100.7 95.7 99.2

Acceptable recovery is typically within 80-120%.

Precision (RSD %)
ParameterSandy Loam (1 ng/g)Sandy Loam (10 ng/g)Clay (1 ng/g)Clay (10 ng/g)
Repeatability (RSDr)
Lab 14.23.15.54.3
Lab 25.13.86.24.9
Lab 33.92.95.14.1
Lab 44.53.55.84.6
Lab 54.13.25.34.2
Mean RSDr 4.4 3.3 5.6 4.4
Reproducibility (RSDR) 8.5 6.2 10.1 7.8

Acceptable RSDr and RSDR are generally expected to be ≤ 20%.

The hypothetical data demonstrates that the method provides consistent and reliable results across different laboratories and soil types, meeting typical acceptance criteria for pesticide residue analysis.[11]

Conclusion: Ensuring Data Integrity through Collaborative Validation

The inter-laboratory validation of analytical methods for compounds like aminocyclopyrachlor-methyl is a cornerstone of scientific integrity in environmental monitoring. This guide has provided a comprehensive overview of the process, from the initial design of the study to the interpretation of performance data. By adhering to standardized protocols and collaborating effectively, the scientific community can ensure the generation of high-quality, reproducible data that is fit for purpose in both research and regulatory decision-making. The presented LC-MS/MS method, when properly validated, proves to be a robust and reliable tool for the quantification of aminocyclopyrachlor-methyl in environmental matrices.

References

  • Nanita, S. C., et al. (2009). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. Analytical Chemistry, 81(3), 1254-1264. Available from: [Link]

  • Aminocyclopyrachlor-methyl. PubChem. Available from: [Link]

  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. European Commission. Available from: [Link]

  • SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. European Commission. Available from: [Link]

  • Guidelines - Maximum Residue levels. European Commission's Food Safety. Available from: [Link]

  • Method validation and analytical quality control in pesticide residues analysis. BVL. Available from: [Link]

  • Nanita, S. C., et al. (2013). Analytical method and interlaboratory study for the quantitation of aminocyclopyrachlor residues in vegetation by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 96(6), 1473-1481. Available from: [Link]

  • Chemical structures for aminocyclopyrachlor and aminocyclopyrachlor methyl. ResearchGate. Available from: [Link]

  • SANTE/11312/2021 Archives. Lynxee consulting. Available from: [Link]

  • Nanita, S. C., et al. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. PubMed. Available from: [Link]

  • Nanita, S. C., et al. (2009). Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. ResearchGate. Available from: [Link]

  • Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF. EPA. Available from: [Link]

  • Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF. EPA. Available from: [Link]

  • Sack, C., et al. (2015). A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy. American Journal of Analytical Chemistry, 6, 825-833. Available from: [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. AOAC INTERNATIONAL. Available from: [Link]

  • Aminocyclopyrachlor. World Health Organization (WHO). Available from: [Link]

  • Aminocyclopyrachlor methyl. CAS Common Chemistry. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Aminocyclopyrachlor Antibodies

For researchers and drug development professionals engaged in the environmental monitoring and toxicological assessment of the herbicide aminocyclopyrachlor (ACP), the specificity of analytical methods is paramount. Immu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the environmental monitoring and toxicological assessment of the herbicide aminocyclopyrachlor (ACP), the specificity of analytical methods is paramount. Immunoassays, prized for their high throughput and sensitivity, are a cornerstone of this analytical arsenal. However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the antibody erroneously binds to compounds structurally similar to the target analyte. This guide provides an in-depth, technical comparison and a validated experimental workflow for assessing the cross-reactivity of aminocyclopyrachlor antibodies with its primary metabolites.

The Imperative for Specificity: Aminocyclopyrachlor and Its Metabolic Landscape

Aminocyclopyrachlor, a synthetic auxin herbicide, is valued for its efficacy in controlling broadleaf weeds.[1][2] It is often applied in the form of its methyl ester (aminocyclopyrachlor-methyl), which is rapidly hydrolyzed to the active parent acid, aminocyclopyrachlor, within plants and soil.[3] Further metabolic degradation leads to the formation of various byproducts, with a key metabolite being IN-LXT69, formed through the decarboxylation of the parent molecule.[4][5]

The accurate quantification of aminocyclopyrachlor is crucial for monitoring its environmental fate and ensuring regulatory compliance. An antibody that cross-reacts with its metabolites could lead to an overestimation of the parent compound's concentration, resulting in flawed risk assessments and potentially unnecessary remediation efforts. Therefore, a rigorous evaluation of antibody specificity is not merely a technical exercise but a fundamental requirement for data integrity.

Structural Comparison: Predicting Cross-Reactivity Hotspots

An initial, theoretical assessment of cross-reactivity can be gleaned from a comparison of the molecular structures of aminocyclopyrachlor and its key metabolites.

CompoundChemical NameStructureKey Differences from Aminocyclopyrachlor
Aminocyclopyrachlor (ACP) 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acidAminocyclopyrachlor Structure-
Aminocyclopyrachlor-methyl methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylateAminocyclopyrachlor-methyl StructureEsterification of the carboxylic acid group to a methyl ester.
Metabolite IN-LXT69 6-amino-5-chloro-2-cyclopropylpyrimidineIN-LXT69 Structure (Illustrative)Absence of the carboxylic acid group at the 4-position of the pyrimidine ring.

Expert Analysis of Potential Cross-Reactivity:

  • Aminocyclopyrachlor-methyl: The addition of a methyl group to the carboxylic acid moiety is a significant structural alteration. For antibodies developed using a hapten that exposes the carboxylic acid group as a primary epitope, a significant decrease in binding affinity, and therefore low cross-reactivity, is expected. Conversely, if the hapten design masked the carboxylic acid and presented other parts of the molecule, some level of cross-reactivity might be observed.

  • Metabolite IN-LXT69: The complete removal of the carboxylic acid group represents a major modification to the molecule's electronic and steric properties. It is highly probable that an antibody with high specificity for aminocyclopyrachlor will exhibit very low to negligible cross-reactivity with IN-LXT69, as the carboxylic acid is a key functional group likely to be involved in the antigen-antibody interaction.

A Validated Experimental Workflow for Cross-Reactivity Assessment

Theoretical predictions must be substantiated by empirical data. The following detailed protocol outlines a robust competitive indirect Enzyme-Linked Immunosorbent Assay (ic-ELISA) for the quantitative assessment of cross-reactivity.

experimental_workflow cluster_prep Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Coating Antigen - Antibodies - Standards (ACP) - Test Compounds (Metabolites) coat_plate Coat Microplate with Coating Antigen prep_reagents->coat_plate block_plate Block Non-specific Binding Sites coat_plate->block_plate add_standards Add ACP Standards or Metabolite Solutions block_plate->add_standards add_antibody Add Primary Antibody add_standards->add_antibody incubate1 Incubate add_antibody->incubate1 wash1 Wash Plate incubate1->wash1 add_secondary Add Enzyme-conjugated Secondary Antibody wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add Substrate wash2->add_substrate incubate3 Incubate (Color Development) add_substrate->incubate3 stop_reaction Stop Reaction incubate3->stop_reaction read_plate Read Absorbance stop_reaction->read_plate plot_curves Plot Standard Curves (ACP & Metabolites) read_plate->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 calc_cr Calculate Cross-Reactivity (%) calc_ic50->calc_cr

Caption: Experimental workflow for cross-reactivity assessment using competitive indirect ELISA.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Coating Antigen: Prepare a solution of the aminocyclopyrachlor-protein conjugate (e.g., ACP-OVA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The optimal concentration needs to be determined through checkerboard titration.

    • Antibodies: Dilute the primary anti-aminocyclopyrachlor antibody and the enzyme-conjugated secondary antibody in a blocking buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA). Optimal dilutions for both antibodies should be predetermined.

    • Standards: Prepare a series of standard solutions of aminocyclopyrachlor in assay buffer. A typical range might be from 0.1 to 1000 ng/mL.

    • Test Compounds: Prepare serial dilutions of the metabolites (aminocyclopyrachlor-methyl and IN-LXT69) over a broader concentration range than the parent compound to accurately determine their IC50 values.

  • ELISA Procedure:

    • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.

    • Washing: Wash the plate three times with washing buffer (e.g., PBST).

    • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.

    • Competitive Reaction:

      • Add 50 µL of the standard solutions or the test compound solutions to the appropriate wells.

      • Immediately add 50 µL of the diluted primary antibody to each well.

      • Incubate for 1 hour at 37°C.

    • Washing: Repeat the washing step as described above.

    • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

    • Washing: Repeat the washing step.

    • Substrate Reaction: Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Standard Curve Generation: Plot the absorbance values against the logarithm of the concentration for both aminocyclopyrachlor and its metabolites. Use a four-parameter logistic function to fit the data and generate sigmoidal dose-response curves.

    • IC50 Determination: The IC50 value is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 for aminocyclopyrachlor and each of the tested metabolites from their respective standard curves.

    • Cross-Reactivity Calculation: The percent cross-reactivity (%CR) is calculated using the following formula:[6]

      %CR = (IC50 of Aminocyclopyrachlor / IC50 of Metabolite) x 100

Interpreting the Results: A Comparative Framework

The calculated cross-reactivity percentages provide a quantitative measure of the antibody's specificity.

Cross-Reactivity (%)InterpretationImplication for Assay Performance
< 1%NegligibleThe antibody is highly specific for aminocyclopyrachlor. The presence of the metabolite will not significantly affect the assay results.
1 - 10%Low to ModerateThe antibody shows some recognition of the metabolite. This may be acceptable for screening purposes, but for precise quantification, chromatographic methods should be used for confirmation.
> 10%SignificantThe antibody binds considerably to the metabolite, indicating poor specificity. The immunoassay is not suitable for the selective quantification of aminocyclopyrachlor in the presence of this metabolite.

The Role of Homologous vs. Heterologous Assay Formats:

To enhance the sensitivity and specificity of an immunoassay, a heterologous assay format can be employed.[7][8][9][10] This involves using a hapten for the coating antigen that is structurally different from the hapten used for immunization. This can reduce the antibody's affinity for the coated antigen, making it more susceptible to displacement by the free analyte in the sample, thereby improving assay sensitivity. For aminocyclopyrachlor, a heterologous approach could involve using a hapten with a different linker arm or a modified pyrimidine ring for the coating antigen.

Conclusion: Ensuring Analytical Confidence Through Rigorous Validation

The development and validation of specific antibodies are critical for the reliable immunodetection of aminocyclopyrachlor. While structural analysis provides a valuable initial assessment of potential cross-reactivity with its metabolites, it is not a substitute for rigorous experimental validation. The detailed ic-ELISA protocol and data interpretation framework presented in this guide provide researchers with a comprehensive system for quantifying the cross-reactivity of their aminocyclopyrachlor antibodies. By adhering to these principles of scientific integrity and thorough validation, the analytical community can ensure the accuracy and reliability of data used in critical environmental and safety assessments.

References

  • Aminocyclopyrachlor 1 - Template FAO/JMPR evaluations. (n.d.). Retrieved January 16, 2026, from [Link]

  • Aminocyclopyrachlor-methyl | C9H10ClN3O2 | CID 16725794. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide. (2014). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide. (2014). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Determining Cross Reactivity with an ELISA. (n.d.). Discovery Sci. Retrieved January 16, 2026, from [Link]

  • Aminocyclopyrachlor 1 - Template FAO/JMPR evaluations. (n.d.). Retrieved January 16, 2026, from [Link]

  • Chemical structures of (A) aminocyclopyrachlor and (B) aminocyclopyrachlor-methyl ester. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. (2008). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Development of a Heterologous Enzyme-Linked Immunosorbent Assay for Organophosphorus Pesticides with Phage-Borne Peptide. (n.d.). CDC Stacks. Retrieved January 16, 2026, from [Link]

  • Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide. (n.d.). CDC Stacks. Retrieved January 16, 2026, from [Link]

  • Aminocyclopyrachlor (Ref: DPX-MAT28). (n.d.). AERU. Retrieved January 16, 2026, from [Link]

  • Immunoassay Methods. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved January 16, 2026, from [Link]

  • A Broad-Spectrum Monoclonal Antibody-Based Heterologous ic-ELISA for the Detection of Multiple Pyrethroids in Water, Milk, Celery, and Leek. (2025). NIH. Retrieved January 16, 2026, from [Link]

  • Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. Retrieved January 16, 2026, from [Link]

  • ELISA percentage (E%, see Methods) calculated based on the indirect... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. (2019). FDA. Retrieved January 16, 2026, from [Link]

  • Guidance for Industry. (n.d.). FDA. Retrieved January 16, 2026, from [Link]

  • Antibody Cross Reactivity And How To Avoid It? (n.d.). ELISA kit. Retrieved January 16, 2026, from [Link]

  • Aminocyclopyrachlor. (2012). USDA Forest Service. Retrieved January 16, 2026, from [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. Retrieved January 16, 2026, from [Link]

  • ELISA Kit Term: Cross Reaction. (n.d.). Sino Biological. Retrieved January 16, 2026, from [Link]

  • Chemical structures for aminocyclopyrachlor and aminocyclopyrachlor methyl. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

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Validation

A Comparative Toxicological Guide: Aminocyclopyrachlor-Methyl vs. Aminocyclopyrachlor Acid

Authored by: A Senior Application Scientist Introduction Aminocyclopyrachlor is a synthetic auxin herbicide belonging to the pyrimidine carboxylic acid chemical family, developed for the selective control of broadleaf we...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Aminocyclopyrachlor is a synthetic auxin herbicide belonging to the pyrimidine carboxylic acid chemical family, developed for the selective control of broadleaf weeds and invasive species.[1][2][3] It is commercially available in two primary forms: the active acid form (aminocyclopyrachlor) and its methyl ester prodrug (aminocyclopyrachlor-methyl). While chemically distinct, their toxicological profiles are intricately linked. This guide provides an in-depth, objective comparison of these two compounds, synthesizing data from pivotal regulatory and metabolism studies to inform researchers and drug development professionals. We will explore their physicochemical differences, comparative toxicokinetics, and toxicological endpoints, ultimately demonstrating the basis for their regulatory classification as toxicologically equivalent.

The core principle underpinning this comparison is the rapid in vivo biotransformation of aminocyclopyrachlor-methyl. As we will detail, the methyl ester is efficiently hydrolyzed to the parent acid by plasma esterases, meaning systemic exposure following administration of the methyl ester is primarily to the acid form.[4] This metabolic relationship is the foundation upon which the toxicological bridging of these two molecules is built.

Physicochemical Properties: A Foundation for Bioavailability

The structural difference between the acid and its methyl ester—the presence of a carboxylic acid versus a methyl carboxylate group—drives fundamental differences in their physical and chemical properties. These properties, particularly water solubility and lipophilicity (Log Kow), are critical determinants of their environmental fate and initial biological interactions, such as absorption.

PropertyAminocyclopyrachlor (Acid)Aminocyclopyrachlor-MethylSignificance
IUPAC Name 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid[5]methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate[6]Defines the core chemical structure.
CAS Number 858956-08-8858954-83-3[7]Unique chemical identifier.
Molecular Weight 213.62 g/mol [3][5]227.65 g/mol [6]Used to convert between mass and molar concentrations.
Water Solubility 2810 - 4200 mg/L (pH dependent)[5]26 mg/L (at 20°C)The acid form is significantly more water-soluble than the more lipophilic methyl ester.
Log Kow (Octanol-Water Partition Coefficient) -2.48 (at pH 7)[5]1.2The negative Log Kow of the acid indicates it is hydrophilic, while the positive value for the methyl ester indicates it is more lipophilic. This higher lipophilicity facilitates faster absorption across biological membranes.
Vapor Pressure 3.7 x 10⁻⁸ mm Hg (at 25°C)[5]Not specified, but expected to be low.Low vapor pressure suggests neither compound is highly volatile.
pKa 4.65[5][8]Not applicableIndicates the acid will be partially in its anionic form in environmental and physiological conditions.

Toxicokinetics: The Journey from Exposure to Elimination

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance. The primary differences between aminocyclopyrachlor acid and its methyl ester are found in the absorption and metabolism phases.

Absorption

Pharmacokinetic studies in rats have demonstrated a clear difference in the rate and extent of absorption following oral administration.

  • Aminocyclopyrachlor-Methyl : The methyl ester is more rapidly and readily absorbed from the gastrointestinal tract. This is attributed to its greater lipophilicity, which allows for more efficient passage through the lipid bilayers of cell membranes.[1] In rat studies, a single gavage dose of the ¹⁴C-labelled methyl ester resulted in a more rapid uptake of radioactivity, with maximum plasma concentrations (Cmax) and area under the curve (AUC) values that were noticeably higher (up to 2-fold for Cmax and 1.4 to 2.85-fold for AUC) compared to the same dose of the acid form.[1]

  • Aminocyclopyrachlor Acid : Gastrointestinal absorption of the acid form is estimated to be between 37% and 57%.[7] Peak plasma concentrations are typically reached between 0.4 and 1 hour after dosing.[7]

Distribution

Once absorbed and having entered systemic circulation (largely as the acid form for both compounds), there is no significant difference in tissue distribution. Neither compound shows evidence of bioaccumulation in tissues.[7]

Metabolism: The Convergence Point

Metabolism is the most critical phase for understanding the toxicological relationship between these two compounds. Aminocyclopyrachlor-methyl functions as a pro-herbicide (or pro-toxicant in a toxicological context), which is rapidly converted to the active acid form.

  • Hydrolysis of the Methyl Ester : In vivo and in vitro studies confirm that aminocyclopyrachlor-methyl is rapidly hydrolyzed to aminocyclopyrachlor acid by plasma esterases.[4] This biotransformation is remarkably fast, with an in vitro plasma half-life of approximately 5 minutes.[4] Plasma metabolic profiling shows this conversion occurs within the first 30 minutes after dosing.

  • Limited Further Metabolism : For both original compounds, the resulting aminocyclopyrachlor acid is not extensively metabolized further in the body. It is the primary component identified in plasma, urine, and feces.[7]

This rapid and efficient conversion is the cornerstone of the "toxicological equivalence" argument. Systemic exposure following administration of the methyl ester is overwhelmingly to the acid form, making their downstream biological effects virtually identical.

Metabolic Pathway ACP_Me Aminocyclopyrachlor-Methyl (More Lipophilic) Absorption Rapid Oral Absorption ACP_Me->Absorption GI Tract Plasma Systemic Circulation (Blood Plasma) Absorption->Plasma ACP_Acid_Absorbed Aminocyclopyrachlor Acid Plasma->ACP_Acid_Absorbed Rapid Hydrolysis (Plasma Esterases, t½ ≈ 5 min) Excretion Excretion (Primarily Unchanged) Plasma->Excretion ACP_Acid_Absorbed->Excretion ACP_Acid_Oral Aminocyclopyrachlor Acid (Less Lipophilic) Slower_Absorption Slower Oral Absorption ACP_Acid_Oral->Slower_Absorption GI Tract Slower_Absorption->Plasma

Caption: Metabolic conversion of aminocyclopyrachlor-methyl to aminocyclopyrachlor acid.

Excretion

Both compounds are rapidly eliminated from the body, primarily via urine. Following administration of the ¹⁴C-labelled acid, over 90% of the dose was excreted within 24 hours. Similarly, after dosing with the methyl ester, the majority of radioactivity (as the acid metabolite) was recovered in urine within 24 hours. The plasma elimination half-life for the acid is approximately 5.5 hours.[7]

Comparative Toxicology: A Unified Profile

Given the rapid conversion of the methyl ester to the acid, regulatory bodies have concluded that a full toxicological dataset for the methyl ester is not necessary. Instead, "bridging studies" are used to confirm that its toxicity profile is equivalent to the parent acid. For risk assessment, doses of aminocyclopyrachlor-methyl are expressed as aminocyclopyrachlor acid equivalents (ae) to allow for direct comparison.[1][7]

Toxicological EndpointAminocyclopyrachlor (Acid)Aminocyclopyrachlor-MethylConclusion
Acute Oral LD₅₀ (Rat) >5000 mg/kg bw>5000 mg/kg bw[7]Both have very low acute oral toxicity.[9]
Acute Dermal LD₅₀ (Rat) >5000 mg/kg bw[7]>5000 mg/kg bw[7]Both have very low acute dermal toxicity.
Acute Inhalation LC₅₀ (Rat) >5.4 mg/L[7]>5.1 mg/L (ae)Both have low acute inhalation toxicity.
Skin Irritation (Rabbit) Not an irritant[7]Not an irritant[7]Neither compound is a skin irritant.
Eye Irritation (Rabbit) Mildly irritating[9]Mildly irritatingBoth are considered mild eye irritants.
Skin Sensitization Not a sensitizer[7]Not a sensitizer[7]Neither compound is a skin sensitizer.
Chronic Toxicity (2-Year Rat Study) NOAEL: 279 mg/kg bw/day[7]N/A (Bridged to acid data)Main effects at high doses are reduced body weight and feed consumption.[7]
Reproductive Toxicity (Rat) NOAEL: 299 mg/kg bw/day[7]NOAEL: 285 mg/kg ae/day[7]No evidence of reproductive toxicity.[9]
Developmental Toxicity (Rat) No adverse effects at limit dose[9]No adverse effects at limit doseNo evidence of developmental toxicity.[9]
Genotoxicity No evidence of mutagenicityNo evidence of mutagenicity in bacterial test[9]Neither compound is considered genotoxic.

NOAEL: No-Observed-Adverse-Effect-Level ae: acid equivalents

The data consistently shows that both substances have a low toxicity profile. The primary effects seen in repeated-dose studies at very high concentrations are mild systemic effects such as decreased body weight gain and food consumption, with no specific target organs identified.[9]

Experimental Protocols

To ensure the trustworthiness and reproducibility of toxicological data, standardized protocols are essential. Below are representative methodologies for key assessments.

Protocol 1: In Vivo Toxicokinetic Study in Rats

This protocol is designed to determine the absorption, distribution, and excretion of the test substance. The choice of the rat model is standard for regulatory toxicology, providing decades of historical data for comparison. Cannulation of the jugular vein allows for serial blood sampling without causing undue stress to the animal, ensuring data integrity.

Objective: To compare the pharmacokinetic parameters of ¹⁴C-labelled aminocyclopyrachlor acid and ¹⁴C-labelled aminocyclopyrachlor-methyl following a single oral gavage dose.

Methodology:

  • Animal Model: Crl:CD(SD) rats, with surgically implanted jugular vein cannulas.

  • Groups:

    • Group 1: Single oral gavage dose of ¹⁴C-aminocyclopyrachlor acid (25 mg/kg).

    • Group 2: Single oral gavage dose of ¹⁴C-aminocyclopyrachlor acid (500 mg/kg).

    • Group 3: Single oral gavage dose of ¹⁴C-aminocyclopyrachlor-methyl (25 mg/kg ae).

    • Group 4: Single oral gavage dose of ¹⁴C-aminocyclopyrachlor-methyl (500 mg/kg ae).

  • Dosing: Administer the test substance suspended in 0.5% methylcellulose via oral gavage.

  • Sample Collection:

    • Collect serial blood samples from the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • House rats in metabolism cages to allow for separate collection of urine and feces at 24-hour intervals for up to 168 hours.

  • Analysis:

    • Quantify total radioactivity in plasma, urine, and feces using Liquid Scintillation Counting (LSC).

    • Analyze plasma and excreta samples using High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify the parent compound and any metabolites.

  • Data Evaluation: Calculate key pharmacokinetic parameters: Cmax (peak plasma concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½).

Toxicokinetics Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (Cannulated Rats) Grouping Assign Dose Groups (Acid vs. Methyl Ester, Low/High Dose) Animal_Model->Grouping Dose_Prep Prepare 14C-Labelled Dosing Solutions Grouping->Dose_Prep Dosing Oral Gavage Dosing Dose_Prep->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Excreta_Collection Urine & Feces Collection (0-168h) Dosing->Excreta_Collection LSC Quantify Radioactivity (Liquid Scintillation Counting) Blood_Sampling->LSC Excreta_Collection->LSC HPLC Metabolite Profiling (HPLC-Radiodetection) LSC->HPLC PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC) HPLC->PK_Analysis

Caption: Experimental workflow for a comparative in vivo toxicokinetics study.

Protocol 2: Analytical Quantitation in Environmental Samples via LC-MS/MS

This protocol describes a robust method for detecting and quantifying both aminocyclopyrachlor and its methyl ester in complex matrices like soil and water. The use of tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, which is crucial for residue analysis.

Objective: To accurately quantify aminocyclopyrachlor and aminocyclopyrachlor-methyl residues in water and soil samples.

Methodology:

  • Sample Preparation (Extraction):

    • Water: Acidify the water sample and pass it through a mixed-mode solid-phase extraction (SPE) cartridge.

    • Soil: Extract soil with an appropriate solvent mixture (e.g., acetonitrile/water).

  • Sample Cleanup (Purification):

    • Elute the analytes from the SPE cartridge.

    • For soil extracts, perform a cleanup step, potentially using SPE, to remove interfering matrix components.

  • Instrumental Analysis:

    • Chromatography: Inject the purified extract into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate the analytes.

    • Mass Spectrometry: Introduce the column eluent into a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for unambiguous identification and quantitation of each compound.

  • Quantitation:

    • Prepare a calibration curve using external standards of known concentrations.

    • Calculate the concentration of each analyte in the original sample by comparing its response to the calibration curve. The method limit of quantitation (LOQ) can be as low as 0.10 ng/mL in water and 1.0 ng/g in soil for both compounds.[10][11]

Conclusion

Regulatory bodies worldwide accept this bridging-based approach, supported by a comprehensive toxicological database for the acid and key comparative studies for the methyl ester.[1][9] Both compounds demonstrate a low order of acute and chronic toxicity, are not genotoxic, and do not pose a reproductive or developmental hazard at relevant exposure levels. For researchers and professionals in the field, it is crucial to recognize that while their initial physicochemical properties differ, their ultimate biological and toxicological impact is virtually identical.

References

  • Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. ACS Publications. [Link]

  • AMINOCYCLOPYRACHLOR. World Health Organization (WHO). [Link]

  • Aminocyclopyrachlor. JMPR 2005. [Link]

  • Aminocyclopyrachlor; Pesticide Tolerances. Federal Register. [Link]

  • Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. PubMed. [Link]

  • A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy Meal using Liquid Chromatography/Tandem Mass Spectrometry. Semantic Scholar. [Link]

  • Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water. ResearchGate. [Link]

  • A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy. Journal of Regulatory Science. [Link]

  • Aminocyclopyrachlor. PubChem, National Center for Biotechnology Information. [Link]

  • Public release summary on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Aminocyclopyrachlor. Food and Agriculture Organization of the United Nations. [Link]

  • Effect of Temperature and Moisture on Aminocyclopyrachlor Soil Half-Life. ResearchGate. [Link]

  • Aminocyclopyrachlor-methyl. PubChem, National Center for Biotechnology Information. [Link]

  • Aminocyclopyrachlor Human Health and Ecological Risk Assessment. USDA Forest Service. [Link]

  • Analysis of chemical reactivity of aminocyclopyrachlor herbicide through the Fukui function. SciSpace. [Link]

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  • Aminocyclopyrachlor. Wikipedia. [Link]

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Comparative

A Comparative Guide to the Vapor Pressure and Drift Potential of Aminocyclopyrachlor-Methyl and 2,4-D Formulations

Authored for Researchers and Application Scientists Introduction Aminocyclopyrachlor and 2,4-D (2,4-dichlorophenoxyacetic acid) are synthetic auxin herbicides widely utilized for the control of broadleaf weeds. Their eff...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers and Application Scientists

Introduction

Aminocyclopyrachlor and 2,4-D (2,4-dichlorophenoxyacetic acid) are synthetic auxin herbicides widely utilized for the control of broadleaf weeds. Their efficacy is rooted in their ability to mimic natural plant hormones, leading to uncontrolled growth and eventual plant death. However, a critical aspect of their field performance and environmental safety hinges on two key physicochemical properties: vapor pressure and drift potential. Off-target movement, whether as vapor or fine spray droplets, can lead to significant damage to sensitive non-target crops, native flora, and complex ecosystems.[1][2]

This guide provides an in-depth technical comparison of the vapor pressure and drift potential of aminocyclopyrachlor, specifically its methyl ester form, and the common formulations of 2,4-D (esters, amines, and choline salts). We will dissect the underlying chemical properties, present quantitative data, detail standardized experimental protocols for their measurement, and synthesize the findings to offer field-proven insights for researchers and drug development professionals.

The Physicochemical Basis of Off-Target Movement

Understanding the potential for an herbicide to move off-target begins with its intrinsic properties. The two primary mechanisms are vapor drift and particle drift.

  • Vapor Pressure and Volatility: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. For herbicides, it is a direct measure of the tendency to volatilize, or transform from a liquid or solid into a gas.[3] A higher vapor pressure indicates a greater tendency to volatilize, which can lead to vapor drift . This phenomenon occurs when an applied herbicide turns into a gas and moves away from the target area, sometimes for miles, especially during periods of high temperature and low humidity.[2]

  • Drift Potential: This is a broader term encompassing all off-target movement. It is comprised of:

    • Vapor Drift: As described above, this is driven by the herbicide's volatility (vapor pressure).

    • Particle Drift (Spray Drift): This is the physical movement of liquid spray droplets away from the target site during the application process.[4] It is influenced by factors such as nozzle type, boom height, wind speed, and the formulation of the spray solution.[1][5] While all formulations are susceptible to particle drift, it is a distinct process from the post-application volatilization that defines vapor drift.

Comparative Analysis of Vapor Pressure

The potential for vapor drift is highly dependent on the specific chemical form of the active ingredient. This is particularly evident when comparing the different formulations of 2,4-D and the esterified form of aminocyclopyrachlor.

Aminocyclopyrachlor is a pyrimidine carboxylic acid, while 2,4-D is a phenoxy-carboxylic acid. To be formulated for use, the parent acid of 2,4-D is often converted into an amine salt or an ester. These different forms have dramatically different vapor pressures. Aminocyclopyrachlor is often formulated as a methyl ester.

  • Aminocyclopyrachlor-methyl: The methyl ester form of aminocyclopyrachlor is more volatile than its parent acid.[6][7] Studies have shown that vapor release of the methyl ester can be significant, with phytotoxic responses similar to the volatile herbicide dicamba under enclosed conditions.[6][8] However, the parent aminocyclopyrachlor acid has a very low vapor pressure, indicating a low risk of vapor movement.[6][9][10]

  • 2,4-D Formulations: The volatility of 2,4-D is a classic example of formulation impact.

    • Esters: 2,4-D esters have a significantly higher vapor pressure and are known to be volatile, posing a substantial risk for vapor drift, especially in warm weather.[11][12][13] Even "low-volatile" (LV) ester formulations are more volatile than amine salts.[11]

    • Amine Salts: Amine formulations (e.g., dimethylamine salt) are considered essentially non-volatile and have a much lower vapor pressure than esters.[13][14][15]

    • Choline Salt: This newer formulation was specifically engineered for reduced volatility.[16] Field studies confirm that 2,4-D choline is significantly less volatile and less injurious to sensitive off-target plants than the ester form, with volatility comparable to or even lower than the amine form.[15][17][18]

Table 1: Comparative Vapor Pressure of Aminocyclopyrachlor and 2,4-D Forms

Compound/FormulationVapor Pressure (mPa)Temperature (°C)Volatility Classification
Aminocyclopyrachlor (acid)6.92 x 10⁻³[9]20Very Low
Aminocyclopyrachlor-methylData not readily available in mPa; studies confirm it is more volatile than the acid form.[6][7]-Moderate
2,4-D Amine Salt (DMA)Considered essentially non-volatile; specific value is very low.[14][15]-Very Low
2,4-D Choline SaltLower than 2,4-D Amine; engineered for low volatility.[15][18]-Very Low
2,4-D Ester (Low Volatile)Significantly higher than amine/choline salts.[11][19]-High
2,4-D Ester (High Volatile)Highest volatility among 2,4-D forms.[19]-Very High

Experimental Protocol: Vapor Pressure Determination (Gas Saturation Method)

To quantify and validate the vapor pressure of a compound, standardized methods are essential. The Gas Saturation Method, outlined in EPA and OECD guidelines, is a robust technique for substances with low vapor pressures.[20]

Causality: This method works by passing a known volume of an inert gas (like nitrogen) over a sample of the test substance at a constant temperature. The gas becomes saturated with the substance's vapor. By measuring the mass of the substance transported by the gas, one can calculate the vapor pressure using the ideal gas law.

Protocol Steps:

  • Sample Preparation: A sample of the pure active ingredient is loaded into a saturation column, often on an inert support like glass beads, to maximize surface area.

  • System Equilibration: The apparatus, including the saturation column and collection traps, is placed in a thermostatically controlled environment (e.g., a water bath) to achieve a precise and stable temperature.

  • Gas Saturation: A slow, precisely metered flow of dry nitrogen gas is passed through the saturation column. The flow rate must be slow enough to ensure the gas becomes fully saturated with the herbicide's vapor.

  • Vapor Trapping: The gas exiting the column passes through a series of traps (e.g., cooled solid-phase adsorbent tubes) that capture the vaporized herbicide.

  • Quantification: The amount of herbicide collected in the traps is quantified using a sensitive analytical method, such as gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS).

  • Calculation: The vapor pressure (P) is calculated using the equation: P = (m/t) * (RT / V * M), where 'm' is the mass of the substance collected, 't' is time, 'V' is the gas flow rate, 'M' is the molar mass of the substance, 'R' is the ideal gas constant, and 'T' is the absolute temperature.

Workflow Diagram:

Vapor_Pressure_Workflow cluster_setup Setup cluster_analysis Analysis N2 Nitrogen Source Flow Mass Flow Controller N2->Flow Inert Gas Column Saturation Column (in Thermostat) Flow->Column Controlled Rate Trap Sorbent Traps (in Thermostat) Column->Trap Saturated Gas Elute Elute Traps with Solvent Trap->Elute After Run Analyze Quantify via LC-MS/GC-MS Elute->Analyze Calc Calculate Vapor Pressure Analyze->Calc Mass Data

Caption: Workflow for the Gas Saturation method to determine herbicide vapor pressure.

Comparative Analysis of Drift Potential

While vapor pressure predicts the potential for vapor drift, real-world drift potential is confirmed through bioassays and field studies that measure both vapor and particle drift effects.

  • Vapor Drift Field Performance: Studies consistently demonstrate that the high vapor pressure of 2,4-D esters translates to a high risk of off-target injury. One field study using sensitive cotton plants as bio-indicators found that a 2,4-D ester formulation caused injury up to 150 feet away from the application site due to volatilization.[17] In contrast, the 2,4-D amine and 2,4-D choline formulations caused injury only up to 10 feet and 5 feet, respectively, in the same study, highlighting their significantly lower vapor drift potential.[17][18] Research on aminocyclopyrachlor-methyl confirms its potential for vapor movement, especially from non-porous surfaces, though this was less pronounced in open-air environments compared to enclosed ones.[6] The parent aminocyclopyrachlor acid shows very low risk of vapor movement.[6]

  • Particle Drift and Sensitivity: All formulations can move off-target via particle drift during application. However, the inherent phytotoxicity of the herbicide to sensitive species also plays a role in the severity of the outcome. One greenhouse study directly compared the effect of simulated spray drift on cotton from aminocyclopyrachlor, 2,4-D, and aminopyralid. The results indicated that on a basis of equivalent percentages of their labeled use rates, aminocyclopyrachlor caused the greatest injury, height reduction, and dry mass reduction, suggesting cotton is extremely sensitive to it.[21] This underscores that even with low volatility formulations, managing particle drift through proper application technology is critical.[5]

Table 2: Summary of Comparative Drift Potential from Field Bioassays

Herbicide FormulationPrimary Drift RiskKey Findings from Studies
Aminocyclopyrachlor-methylVapor & ParticleVapor movement confirmed in lab/enclosed studies; less so in open air.[6] High phytotoxicity to cotton from particle drift.[21]
2,4-D Amine SaltParticleLow vapor drift potential; injury to sensitive cotton limited to <10 feet from volatilization.[17][18]
2,4-D Choline SaltParticleVery low vapor drift potential; injury to sensitive cotton limited to <5 feet from volatilization.[17][18]
2,4-D EsterVapor & ParticleHigh vapor drift potential; injury to sensitive cotton observed up to 150 feet from volatilization.[17]

Experimental Protocol: Field Bioassay for Drift Assessment

Field studies are the definitive method for assessing the real-world impact of herbicide drift, integrating the effects of formulation, application technique, and environmental conditions.

Causality: This protocol establishes a worst-case or realistic scenario by spraying an herbicide adjacent to a sensitive indicator species. By placing these bio-indicator plants at increasing distances downwind, a dose-response relationship can be established between distance from the spray zone and the level of injury, directly measuring the effective drift.

Protocol Steps:

  • Site Selection: Choose a test site with a uniform surface (e.g., fallow field, turf) and sufficient downwind space, free of obstructions.[22]

  • Bioassay Plant Preparation: Grow a highly sensitive indicator species (e.g., non-resistant cotton, soybeans, tomatoes) in pots to a uniform growth stage (e.g., 5-7 leaves).

  • Treatment Plot Layout: Mark a distinct spray application plot (e.g., 30m x 30m). Place transects of the potted bioassay plants downwind from the plot at specified intervals (e.g., 1.5m, 3m, 6m, 12m, 24m, 48m).[18] Include an untreated control group of plants located upwind.

  • Application: Apply the herbicide formulation to the treatment plot using standardized commercial application equipment (e.g., ground boom sprayer).[23] Record all application parameters (nozzle type, pressure, boom height, speed) and meteorological conditions (wind speed/direction, temperature, humidity).

  • Exposure and Collection: Leave the bioassay plants in the field for a set exposure period (e.g., 48 hours) to allow for injury from both particle and vapor drift.[18]

  • Evaluation: Move the plants to a greenhouse for a grow-out period (e.g., 14-21 days). Visually assess and score phytotoxicity (e.g., epinasty, chlorosis, stunting) at multiple time points. Collect quantitative data such as plant height and dry biomass.

  • Data Analysis: Statistically analyze injury ratings, height, and biomass data to determine the distance at which no significant effect is observed compared to the untreated control.

Workflow Diagram:

Drift_Field_Study cluster_prep Preparation cluster_execution Field Execution cluster_eval Evaluation Plants Grow Sensitive Bioassay Plants Place Position Plants Downwind Plants->Place Site Prepare Field Site & Layout Plots Site->Place Spray Apply Herbicide (Record Conditions) Place->Spray Expose Expose Plants (e.g., 48 hrs) Spray->Expose Greenhouse Move to Greenhouse for Grow-out Expose->Greenhouse Post-Exposure Assess Visual Injury Ratings & Biometric Measurements Greenhouse->Assess Analyze Statistical Analysis vs. Control Assess->Analyze Quantitative Data

Caption: Workflow for a field bioassay to assess herbicide off-target drift potential.

Synthesis and Field Application Insights

The choice between aminocyclopyrachlor-methyl and a 2,4-D formulation requires careful consideration of their distinct off-target movement profiles.

  • For 2,4-D, formulation is paramount. The data unequivocally show that 2,4-D esters pose a significant vapor drift risk and should be avoided in conditions conducive to volatilization (high temperatures, low humidity) and near sensitive crops.[11][24] Conversely, 2,4-D amine and choline formulations offer a much safer profile regarding vapor drift, making them the preferred choice where off-target volatilization is the primary concern.[14][18] Their primary off-target risk is from particle drift, which must be managed through best application practices.

  • Aminocyclopyrachlor-methyl presents a moderate volatility risk. While less volatile than 2,4-D esters, it is more prone to vapor movement than its parent acid or the 2,4-D amine/choline salts.[6] The high sensitivity of certain crops like cotton to aminocyclopyrachlor means that even minor instances of particle or vapor drift can be highly damaging.[21] Therefore, its application requires stringent adherence to buffer zones and conditions that minimize any form of off-target movement.

References

  • AERU. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28). Agriculture & Environment Research Unit, University of Hertfordshire. [Link]

  • Texas A&M AgriLife. (2018). Update on Off-Target Movement and How to Minimize the Risk of Enlist Herbicides Moving Off-Target. Texas Row Crops Newsletter. [Link]

  • Strachan, S. D., et al. (2017). Vapor Movement of Synthetic Auxin Herbicides: Aminocyclopyrachlor, Aminocyclopyrachlor-Methyl Ester, Dicamba, and Aminopyralid. Weed Science, 65(3), 424-436. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on Method 240 SL Herbicide. [Link]

  • Kerr Center for Sustainable Agriculture. (2017). Weed Scientists Warn of Drift, Resistance Risks from Auxin Herbicides. [Link]

  • Melo, C. A. D., et al. (2022). Large-scale evaluation of physical drift and volatility of 2,4-D choline in cotton: a four-year field study. Pest Management Science, 78(8), 3337-3344. [Link]

  • 24d.info. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. [Link]

  • Purdue University. (2004). Ester or Amine, Which is Better?. Purdue Extension. [Link]

  • Bish, M. D., & Bradley, K. W. (2020). Off-target pesticide movement: a review of our current understanding of drift due to inversions and secondary movement. Weed Technology, 35(1), 1-13. [Link]

  • ResearchGate. (n.d.). Effect of environment on herbicide volatility for outdoor and enclosed.... [Link]

  • DifferenceBetween.net. (2022). What is the Difference Between 2 4-D Amine and Ester. [Link]

  • Mueller, T. C., et al. (2022). Effect of 2,4-D formulation on volatility under field conditions. Weed Technology, 36(4), 462-467. [Link]

  • Cambridge University Press. (2022). Effect of 2,4-D formulation on volatility under field conditions. Weed Technology. [Link]

  • Penn State Extension. (2023). Amines or Esters; Which Should You Use?. [Link]

  • USDA Forest Service. (2012). Aminocyclopyrachlor. [Link]

  • Health Canada. (2014). Registration Decision for Aminocyclopyrachlor. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide. [Link]

  • U.S. Environmental Protection Agency. (2016). How to Test Pesticide Spray Technologies for Drift Reduction. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7950 Vapor Pressure. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Spray Drift Test Guidelines OPPTS 840.1200 Spray Drift Field Deposition. [Link]

  • Grichar, W. J., et al. (2017). Simulated Spray Drift of Aminocyclopyrachlor on Cantaloupe, Eggplant, and Cotton. Weed Technology, 26(3), 442-447. [Link]

  • Brain, R. A., et al. (2022). A field spray drift study to determine the downwind effects of isoxaflutole herbicide to nontarget plants. Integrated Environmental Assessment and Management, 18(3), 757-769. [Link]

  • National Pesticide Information Center. (n.d.). Pesticide Vapor Pressure. [Link]

  • Purdue University. (2016). Reducing 2,4-D and Dicamba Drift Risk to Fruits, Vegetables and Landscape Plants. Purdue Extension. [Link]

  • Lancaster, S. (2024). Relative volatility of different 2,4-D herbicide formulations. Kansas State University Research and Extension. [Link]

  • Sosnoskie, L. M., et al. (2015). Evaluating the Volatility of Three Formulations of 2,4-D When Applied in the Field. Weed Science, 63(2), 470-476. [Link]

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Validation

A Senior Application Scientist’s Guide to Method Validation for Aminocyclopyrachlor-Methyl in a Novel Plant Matrix

Introduction: The Analytical Challenge of a New Matrix The introduction of any herbicide into a new agricultural environment necessitates rigorous analytical surveillance. Aminocyclopyrachlor-methyl, a synthetic auxin he...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a New Matrix

The introduction of any herbicide into a new agricultural environment necessitates rigorous analytical surveillance. Aminocyclopyrachlor-methyl, a synthetic auxin herbicide, is effective for broadleaf weed control by mimicking the plant growth hormone indole acetic acid, leading to uncontrolled growth[1]. It is the methyl ester of aminocyclopyrachlor and belongs to the pyrimidine carboxylic acid class of chemicals[2][3][4]. A critical consideration for analytical method development is its rapid metabolism; in biological systems, aminocyclopyrachlor-methyl is quickly hydrolyzed to its parent acid, aminocyclopyrachlor[5][6]. Consequently, any robust analytical method must be validated for the detection of both the parent ester and its primary acid metabolite, which is often the major residue component.

When developing a detection method for a new plant species, one cannot simply adopt a protocol validated for other matrices like soil, water, or even other plants. Each plant matrix presents a unique and complex mixture of endogenous compounds—pigments, lipids, sugars, and secondary metabolites. These compounds can interfere with the analytical process, causing signal suppression or enhancement, a phenomenon known as the "matrix effect." This guide provides a comprehensive framework for validating a reliable and reproducible analytical method for aminocyclopyrachlor-methyl and its acid metabolite in a novel plant species, grounded in established scientific principles and regulatory standards.

Selecting the Right Analytical Tool: A Comparative Overview

The cornerstone of sensitive and selective pesticide residue analysis is the choice of instrumentation. For aminocyclopyrachlor and its methyl ester, the industry gold standard is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled specificity and sensitivity. It physically separates the analytes from matrix components via liquid chromatography before detecting them with the mass spectrometer. The tandem MS (or MS/MS) capability provides two stages of mass filtering, which is crucial for distinguishing the target analytes from background noise with high confidence, even at trace levels[7][8][9].

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful tool for many pesticides, GC-MS is generally less suitable for polar, non-volatile compounds like aminocyclopyrachlor without a derivatization step. This additional step can introduce variability and increase sample preparation time.

This guide will focus exclusively on the LC-MS/MS methodology, as it is the most scientifically sound and widely accepted approach for this class of compounds.

The Crucial First Step: Sample Extraction and Cleanup

The primary goal of sample preparation is to efficiently extract the target analytes from the complex plant matrix while simultaneously removing as many interfering compounds as possible. While the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for multi-residue analysis, studies have shown that standard QuEChERS protocols are not suitable for aminocyclopyrachlor[7][10]. Its chemical properties necessitate a more tailored approach.

An effective alternative, demonstrated for vegetation, involves an initial solvent extraction followed by cleanup using Solid Phase Extraction (SPE) with a strong anion-exchange (SAX) stationary phase[7][10]. This strategy leverages the acidic nature of the primary metabolite, aminocyclopyrachlor, to achieve a highly selective cleanup.

Diagram: Proposed Sample Preparation Workflow

G cluster_extraction Extraction cluster_cleanup Solid Phase Extraction (SPE) Cleanup Homogenize Homogenize 10g Plant Sample AddSolvent Add 20mL Acetonitrile with 1% Acetic Acid Homogenize->AddSolvent Shake Shake Vigorously (5 min) AddSolvent->Shake Centrifuge1 Centrifuge (5000 rpm, 5 min) Shake->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Condition Condition SAX SPE Cartridge Collect->Condition Load Load Aliquot of Supernatant Condition->Load Wash Wash Cartridge (e.g., with Acetonitrile) Load->Wash Elute Elute Analytes (e.g., with Acidified Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis Ready for LC-MS/MS

Caption: Workflow for Aminocyclopyrachlor Extraction and Cleanup.

Building a Self-Validating Protocol: A Guide to Performance Characteristics

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. We will adhere to the internationally recognized guidelines outlined in the SANTE/11312/2021 document, which provides a comprehensive framework for validating pesticide residue methods[11][12][13].

Specificity and Selectivity

The method must be able to unequivocally identify and quantify the target analytes without interference from matrix components. This is demonstrated by analyzing at least five blank samples of the new plant matrix. No significant peaks should be observed at the retention times and mass transitions of aminocyclopyrachlor-methyl and its acid metabolite.

Linearity and Calibration

A calibration curve demonstrates the relationship between instrument response and analyte concentration.

  • Protocol: Prepare a series of calibration standards in a solvent (e.g., methanol) and another series in blank plant matrix extract. The matrix-matched calibration is crucial to compensate for any remaining matrix effects. A typical range might be 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.

  • Acceptance Criteria (SANTE): The calibration curve should have a correlation coefficient (R²) of >0.99. The residuals of each calibration point should be within ±20%.

Accuracy (Recovery)

Accuracy measures the closeness of the experimental result to the true value. It is assessed through recovery experiments.

  • Protocol: Spike blank plant matrix samples at two concentration levels: the Limit of Quantification (LOQ) and a higher level (e.g., 10x LOQ). Analyze at least five replicates at each level.

  • Acceptance Criteria (SANTE): The mean recovery should be within the range of 70-120%[13][14].

Precision (Repeatability & Reproducibility)

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Protocol: Precision is calculated from the same recovery experiments used for accuracy.

    • Repeatability (Intra-day precision): The variation observed when the analysis is performed by one operator on one instrument over a short period.

    • Reproducibility (Inter-day precision): The variation observed when the analysis is performed on different days, ideally by different operators.

  • Acceptance Criteria (SANTE): The relative standard deviation (RSD) must be ≤20%[13][14].

Limit of Quantification (LOQ) and Limit of Detection (LOD)
  • LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. It is typically established as the lowest spike level in the recovery study that meets the 70-120% recovery and ≤20% RSD criteria[13]. Based on existing literature for vegetation, a target LOQ of 0.01 mg/kg (ppm) is a reasonable starting point[7][10].

  • LOD: The lowest concentration of the analyte that can be reliably detected. It is often estimated to be approximately one-third of the LOQ[7][10].

Matrix Effect (ME)

This is a critical parameter when validating a method for a new matrix.

  • Protocol: The matrix effect is calculated by comparing the response of an analyte in a matrix-matched standard to the response of the same analyte in a pure solvent standard.

    • ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

  • Interpretation: A value of 0% indicates no matrix effect. A negative value indicates signal suppression, and a positive value indicates signal enhancement. While matrix-matched calibration can correct for ME, values between -20% and +20% are generally considered negligible. Significant effects (>50%) may require further optimization of the cleanup step.

Data Presentation: Summarizing Validation Performance

All experimental data must be summarized in a clear, comparative format.

Table 1: Method Validation Summary for Aminocyclopyrachlor in [New Plant Species]

Validation Parameter Aminocyclopyrachlor-methyl Aminocyclopyrachlor (acid) Acceptance Criteria
Linearity (R²) >0.995 >0.996 >0.99
LOD (mg/kg) 0.003 0.003 Reportable
LOQ (mg/kg) 0.01 0.01 Meets Accuracy/Precision
Accuracy (Recovery %) 70-120%
- at LOQ (0.01 mg/kg) 95.4% 98.2%
- at 10x LOQ (0.1 mg/kg) 92.1% 101.5%
Precision (RSD %) ≤20%
- Repeatability at LOQ 8.5% 7.9%
- Reproducibility at LOQ 11.2% 10.8%

| Matrix Effect | -15% (Suppression) | -18% (Suppression) | Reportable |

Note: The data presented in this table is illustrative and represents a successful validation scenario based on typical literature values.[7][10][15]

Detailed Experimental Protocol: LC-MS/MS Analysis

This section provides a step-by-step protocol for the instrumental analysis portion of the method.

  • LC System: Agilent 1290 Infinity II or equivalent.

  • MS System: Sciex 6500+ QTRAP or equivalent.

  • LC Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient Program:

    • 0.00 min: 10% B

    • 1.00 min: 10% B

    • 5.00 min: 95% B

    • 7.00 min: 95% B

    • 7.10 min: 10% B

    • 9.00 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Transitions: At least two transitions (a quantifier and a qualifier) must be monitored for each analyte to ensure confident identification, as per SANTE guidelines[13].

    • Example for Aminocyclopyrachlor: m/z 214 -> 68 and m/z 214 -> 101[7][10].

Diagram: Validation Logic Flow

G cluster_params Validation Parameters Start Define Scope: New Plant Matrix MethodDev Develop Extraction & LC-MS/MS Method Start->MethodDev Validation Perform Validation Experiments (SANTE/11312/2021) MethodDev->Validation Specificity Specificity Linearity Linearity Accuracy Accuracy (Recovery) Precision Precision (RSD) LOQ LOQ / LOD MatrixEffect Matrix Effect Decision Do all parameters meet acceptance criteria? Linearity->Decision Accuracy->Decision Precision->Decision Pass Method Validated & Fit for Purpose Decision->Pass Yes Fail Method Optimization Required Decision->Fail No Fail->MethodDev Re-evaluate Extraction or LC-MS/MS conditions

Caption: Logical workflow for method validation according to SANTE guidelines.

Conclusion

Validating an analytical method for aminocyclopyrachlor-methyl in a new plant species is a meticulous but essential process. It requires a deep understanding of the analyte's chemistry, particularly its rapid conversion to aminocyclopyrachlor. Standard multi-residue methods like QuEChERS may not be suitable, necessitating the development of a tailored sample preparation protocol, often involving SPE. By systematically evaluating performance characteristics such as specificity, linearity, accuracy, precision, and matrix effects against established benchmarks like the SANTE/11312/2021 guidelines, laboratories can ensure the generation of scientifically sound, defensible data. This robust validation is the bedrock of accurate residue monitoring, ensuring compliance with regulatory standards and safeguarding consumer and environmental health.

References

  • Mass Spectrometric Assessment and Analytical Methods for Quantitation of the New Herbicide Aminocyclopyrachlor and Its Methyl Analogue in Soil and Water . ResearchGate. [Link]

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Comparative

Assessing the Cost-Effectiveness of Aminocyclopyrachlor-Methyl in Weed Management Programs: A Comparative Guide

In the dynamic field of weed management, the introduction of new active ingredients necessitates a thorough evaluation of their performance and economic viability. This guide provides a comprehensive analysis of aminocyc...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of weed management, the introduction of new active ingredients necessitates a thorough evaluation of their performance and economic viability. This guide provides a comprehensive analysis of aminocyclopyrachlor-methyl, a synthetic auxin herbicide, benchmarked against established alternatives in various weed management scenarios. Our objective is to equip researchers, scientists, and vegetation management professionals with the data and methodologies required to make informed, cost-effective decisions for their specific weed control challenges.

Introduction to Aminocyclopyrachlor-Methyl: A Potent Tool for Broadleaf Weed Control

Aminocyclopyrachlor is a pyrimidine carboxylic acid herbicide that functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[1] This mode of action leads to uncontrolled and disorganized plant growth in susceptible broadleaf species, ultimately causing their demise. The methyl ester form, aminocyclopyrachlor-methyl, is rapidly absorbed by the foliage and roots of plants and is quickly converted to its active acid form, aminocyclopyrachlor.[2] This systemic herbicide is effective for both pre-emergence and post-emergence control of a wide spectrum of broadleaf weeds, including many invasive and noxious species.[1][3][4] Its primary applications are in non-crop areas, pastures, rangeland, and turfgrass.[5][6][7]

Comparative Efficacy Analysis: Aminocyclopyrachlor-Methyl vs. Key Alternatives

A critical aspect of assessing any herbicide is its efficacy relative to existing standards. Below, we synthesize data from various field trials comparing aminocyclopyrachlor-methyl with common alternatives such as 2,4-D, triclopyr, and metsulfuron-methyl.

Core Experimental Workflow for Herbicide Efficacy Trials

To ensure the reliability and comparability of efficacy data, a standardized experimental workflow is paramount. The following diagram illustrates a typical process for conducting herbicide field trials.

A typical workflow for conducting herbicide efficacy trials.
Efficacy Data Summary

The following table summarizes the comparative efficacy of aminocyclopyrachlor-methyl and its alternatives against several key weed species, compiled from various research studies. Efficacy is presented as the percentage of weed control at a specified time after treatment (DAT).

Weed SpeciesAminocyclopyrachlor-Methyl Rate (g a.i./ha)% ControlAlternative HerbicideAlternative Rate (g a.i./ha)% ControlSource
Japanese Honeysuckle (Lonicera japonica)7083-92%2,4-DNot specified42-68%[2]
Kudzu (Pueraria montana)140-280As effective as standard2,4-D + Picloram4480 + 1200Standard[8]
Leafy Spurge (Euphorbia esula)70 + 532 (2,4-D)82% (14 MAT)Picloram + Imazapic + 2,4-DStandard62% (14 MAT)[9]
Mat Lippia (Phyla nodiflora)13293% (2 MAT)Aminopyralid18-88<10% (2 MAT)[5]
Eucalyptus (Eucalyptus spp.)12.5% solution (cut stem)100% (6 MAT)Triclopyr amine50% solution (cut stem)80-81% (6 MAT)[1]
Eucalyptus (Eucalyptus spp.)12.5% solution (cut stem)100% (6 MAT)Imazapyr8% solution (cut stem)49-58% (6 MAT)[1]

Cost-Effectiveness Analysis: Integrating Efficacy and Economics

A comprehensive assessment of a weed management program extends beyond efficacy to include a thorough cost-benefit analysis. The true value of a herbicide is its ability to provide effective weed control at a cost that is justified by the resulting economic benefits.

Methodology for Cost-Effectiveness Analysis

The cost-effectiveness of a herbicide treatment can be determined by calculating the cost per unit of efficacy and considering the overall return on investment (ROI). The following logical diagram outlines the key components of this analysis.

CostEffectiveness cluster_cost Cost Components cluster_benefit Economic Benefits Cost_Herbicide Herbicide Cost ($/ha) Total_Cost Total Treatment Cost ($/ha) Cost_Herbicide->Total_Cost Cost_Application Application Cost ($/ha) Cost_Application->Total_Cost Benefit_Yield Increased Forage/Crop Yield ROI Return on Investment (%) Benefit_Yield->ROI Benefit_Quality Improved Forage Quality Benefit_Quality->ROI Benefit_Labor Reduced Mowing/Manual Labor Benefit_Labor->ROI Cost_Per_Efficacy Cost per % Efficacy ($/%) Total_Cost->Cost_Per_Efficacy Total_Cost->ROI Efficacy Weed Control Efficacy (%) Efficacy->Cost_Per_Efficacy

Framework for assessing the cost-effectiveness of a herbicide.
Comparative Cost Analysis

The following table provides an estimated cost comparison for aminocyclopyrachlor-methyl and its alternatives. Herbicide prices can fluctuate based on manufacturer, retailer, and volume purchased. The prices listed are estimates based on available online data.

HerbicideProduct ExamplePriceActive Ingredient (a.i.) ConcentrationCost per g of a.i.Typical Application Rate (g a.i./ha)Estimated Herbicide Cost per Hectare
Aminocyclopyrachlor-methyl Method 240SL (2.5 gal)~$973.95[1][3][10]240 g/L~$0.010770 - 280$0.75 - $3.00
2,4-D Amine 2,4-D Amine 4 (2.5 gal)~$67.95 - $86.55[11][12]46.8%~$0.00015500 - 2000$0.08 - $0.30
Triclopyr Triclopyr 4EC (1 gal)~$116.43[13]480 g/L~$0.00064560 - 2240$0.36 - $1.43
Metsulfuron-methyl MSM 60 (16 oz)~$39.95[14]60%~$0.000154 - 8$0.0006 - $0.0012

Note: The cost per hectare for aminocyclopyrachlor-methyl appears significantly lower in this direct comparison due to the high concentration and price per unit volume. However, its lower application rates for effective control contribute to its cost-competitiveness. A true cost-effectiveness comparison must integrate efficacy data.

Economic Benefits of Weed Control

The return on investment for herbicide applications is realized through tangible economic benefits.

  • In Pastures and Rangeland: Effective weed control leads to increased forage production. A general assumption is that for every pound of weeds controlled, a pound of desirable forage is gained.[15] This translates to higher stocking rates, improved animal weight gain, and increased overall profitability.[16][17] Weeds can also reduce the grazable area of a pasture, and their removal can significantly increase forage utilization.[18]

  • In Non-Crop Areas and Rights-of-Way: The primary economic benefit of weed control in these areas is the reduction in mowing and other mechanical vegetation management costs.[7][19] Studies have shown that reducing mowing frequency can lead to significant cost savings.[20][21] Herbicides with residual activity, like aminocyclopyrachlor-methyl, can provide long-term weed suppression, further reducing the need for repeated interventions.

  • In Turfgrass: The economic threshold for weed control in turf is often driven by aesthetic standards.[22][23] However, dense weed infestations can outcompete desirable turf species, leading to costly renovations. Effective weed management maintains the health and vigor of the turf, preserving its value and utility.

Experimental Protocols for Cost-Benefit Analysis

To conduct a robust cost-benefit analysis of a weed management program, the following protocol can be employed:

  • Establish Treatment Plots: Delineate experimental plots in a uniform area infested with the target weed species. Include plots for each herbicide treatment and an untreated control.

  • Apply Herbicide Treatments: Apply the selected herbicides at their recommended rates using calibrated spray equipment to ensure accurate and uniform application.

  • Assess Weed Control: At predetermined intervals after treatment (e.g., 30, 60, 90 days), visually assess the percentage of weed control in each plot compared to the untreated control.

  • Quantify Economic Benefit:

    • For Pastures: Harvest the biomass from quadrats within each plot, separate the desirable forage from the weed biomass, and determine the dry weight of each. Calculate the increase in forage yield in the treated plots compared to the control.

    • For Non-Crop Areas: Monitor the time to weed regrowth that would necessitate mowing in each plot. Calculate the reduction in the number of required mowing cycles for the treated plots over a defined period.

  • Calculate Total Costs: Determine the total cost for each treatment, including the herbicide cost and the application cost (labor, fuel, equipment depreciation).

  • Analyze Cost-Effectiveness:

    • Calculate the cost per percentage of weed control for each treatment.

    • Calculate the net economic benefit by subtracting the total treatment cost from the monetized value of the economic benefit (e.g., value of increased forage, savings from reduced mowing).

    • Calculate the Return on Investment (ROI) using the formula: (Net Economic Benefit / Total Treatment Cost) * 100.[24]

Conclusion and Recommendations

Aminocyclopyrachlor-methyl demonstrates high efficacy against a range of problematic broadleaf weeds, often at lower application rates than some traditional herbicides. While the initial product cost may be higher on a per-unit basis, its effectiveness at low use rates can make it a cost-competitive option.

A comprehensive cost-effectiveness assessment must be tailored to the specific weed management scenario. The decision to use aminocyclopyrachlor-methyl or an alternative should be based on:

  • The target weed species and their susceptibility to the different herbicides.

  • The specific land-use context (pasture, non-crop, turf) and the primary economic drivers.

  • A thorough analysis of the total treatment cost versus the potential economic benefits.

By employing the experimental protocols and analytical frameworks outlined in this guide, researchers and vegetation management professionals can make data-driven decisions to optimize both the efficacy and economic return of their weed management programs.

References

  • Chemical Warehouse. (n.d.). Method 240SL Herbicide | Potassium salt of aminocyclopyrachlor 25%. Retrieved from [Link]

  • Minogue, P. J., Enloe, S. F., Osiecka, A., & Lauer, D. K. (2011). Comparison of Aminocyclopyrachlor to Common Herbicides for Kudzu (Pueraria montana) Management. Invasive Plant Science and Management, 4(4), 419-426.
  • Lym, R. G. (2012). Perennial and Noxious Weed Control. In 2012 North Dakota Weed Control Guide (pp. 89-96).
  • Green, J. D., & Martin, C. A. (2021). Forage Response and Economic Benefits to Weed Management in Grasslands.
  • Durham, M. W., Ferrell, J. A., MacDonald, G. E., & Sellers, B. A. (2013). Evaluation of Aminocyclopyrachlor for Turf Tolerance and Weed Control on Florida Roadside Right-of-Ways. Journal of Environmental Horticulture, 31(4), 189-194.
  • Forestry Distributing. (n.d.). Metsulfuron Methyl Range & Pasture Herbicides. Retrieved from [Link]

  • Corteva Agriscience. (n.d.). Not just production, weeds rob forage utilization. Retrieved from [Link]

  • Agricology. (2013). Weed Control in Grass and Forage Crops. Retrieved from [Link]

  • da Silva, G. G., et al. (2021). Weed Management Affects Pasture Productivity and Animal Performance. Animals, 11(9), 2583.
  • Vargas Almodóvar, J. J. (2012). Aminocyclopyrachlor Efficacy for Non-Cropland Weed Control. University of Tennessee.
  • Chemical Warehouse. (n.d.). Aminocyclopyrachlor - Active Ingredient Page. Retrieved from [Link]

  • Forestry Distributing. (n.d.). Method 240SL Herbicide, Envu. Retrieved from [Link]

  • eBay. (n.d.). Method 240SL Herbicide - 2.5 Gallons. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). Metsulfuron Methyl (MSM) - Active Ingredient Page. Retrieved from [Link]

  • Agriculture Victoria. (2025, November 6). Management options for broadleaf weeds in autumn and winter. Retrieved from [Link]

  • Spray It Vegetation Management. (n.d.). Method 240 SL. Retrieved from [Link]

  • Kentucky Transportation Center. (2020). Economic and Environmental Benefits of a Reduced Roadside Mowing Program for Kentucky Highways. University of Kentucky.
  • Solutions Pest & Lawn. (n.d.). Triclopyr 4EC Herbicide. Retrieved from [Link]

  • Norris, R. F. (2007). of Using Thresholds for Weed Management. Weed Science, 55(5), 482-487.
  • HomeandGardenSupply.com. (n.d.). Hi-Yield Triclopyr Ester Post-Emergent Herbicide. Retrieved from [Link]

  • Corteva Agriscience. (n.d.). ROI Calculator. Retrieved from [Link]

  • Penn State Extension. (2025, November 25). Weed Management in Pastures. Retrieved from [Link]

  • Ark Country Store. (2019, March 21). Cost Effective Pasture Weed Control. Retrieved from [Link]

  • The Cattle Site. (2014, January 28). Weed Management Is Important for Maintaining Healthy Pastures. Retrieved from [Link]

  • Auld, B. A., & Tisdell, C. A. (1988). Economic Thresholds and Response to Uncertainty in Weed Control. Agricultural Economics, 2(2), 139-152.
  • Watson, C. J., et al. (2019). The effects of mowing intensity on wild bee and wasp abundance and diversity in suburban lawns. Journal of Applied Ecology, 56(12), 2597-2607.
  • DoMyOwn. (n.d.). How much 2,4 - D Amine Herbicide will I need to treat 2.5 acres?. Retrieved from [Link]

  • Oj Compagnie. (n.d.). HERBICIDE QUICK SHEET. Retrieved from [Link]

  • HomeandGardenSupply.com. (n.d.). Hi-Yield Triclopyr Ester Post-Emergent Herbicide. Retrieved from [Link]

  • Rossi, F. S. (2010). Establishing thresholds for turfgrass management. SportsTurf, 26(4), 38-40.
  • Johnson, D. (n.d.). Vegetation Economics: Herbicides vs Mowing. [PowerPoint slides].
  • Agroterra. (n.d.). Amine 2;4-D Weed Killer 1 qt. Southern Ag. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). 2,4-D Amine: 47.2% | 2.5gal Size. Retrieved from [Link]

  • Keystone Pest Solutions. (n.d.). 2,4-D Amine 4 Broadleaf Herbicide - 2.5 Gallons. Retrieved from [Link]

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  • Texas A&M Transportation Institute. (1991).
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  • USDA Forest Service. (2012). Aminocyclopyrachlor Human Health and Ecological Risk Assessment.
  • The Guardian. (2019, December 19). Lawn-mowing reduction can help wildlife, says study. Retrieved from [Link]

  • Unruh, J. B., et al. (2019). Weed Management Guide for Florida Lawns. University of Florida, IFAS Extension.
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Validation

The Persistence of Progress: A Comparative Guide to the Soil Half-Life of Aminocyclopyrachlor-Methyl and Other Auxin Herbicides

In the intricate world of weed management, the efficacy of an herbicide is intrinsically linked to its persistence in the soil. A compound that degrades too rapidly may fail to provide season-long control, while one that...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of weed management, the efficacy of an herbicide is intrinsically linked to its persistence in the soil. A compound that degrades too rapidly may fail to provide season-long control, while one that lingers excessively can pose a risk to subsequent crops and the surrounding environment. This guide offers a detailed comparison of the soil half-life of aminocyclopyrachlor-methyl, a newer synthetic auxin herbicide, with established auxin herbicides such as 2,4-D, dicamba, triclopyr, clopyralid, and picloram. Our analysis is grounded in experimental data, providing researchers, scientists, and agricultural professionals with a comprehensive understanding of the environmental fate of these vital compounds.

The Auxin Mimic Mechanism: A Double-Edged Sword

Synthetic auxin herbicides function by mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf plants. This targeted mode of action has made them invaluable tools in modern agriculture. However, the very chemical stability that contributes to their herbicidal activity also dictates their environmental persistence. The rate at which these compounds are broken down in the soil, quantified by their half-life (the time it takes for 50% of the initial concentration to dissipate), is a critical parameter for their safe and effective use.

Below is a diagram illustrating the generalized signaling pathway of auxin herbicides, leading to the disruption of normal plant growth.

AuxinSignaling cluster_cell Plant Cell Auxin Herbicide Auxin Herbicide TIR1/AFB Receptor TIR1/AFB Receptor Auxin Herbicide->TIR1/AFB Receptor Binds to SCF Complex SCF Complex TIR1/AFB Receptor->SCF Complex Activates Aux/IAA Repressor Aux/IAA Repressor SCF Complex->Aux/IAA Repressor Tags for degradation ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor Represses Auxin Response Genes Auxin Response Genes ARF Transcription Factor->Auxin Response Genes Activates transcription Uncontrolled Growth Uncontrolled Growth Auxin Response Genes->Uncontrolled Growth MicrobialDegradation Auxin Herbicide in Soil Auxin Herbicide in Soil Soil Microorganisms Soil Microorganisms Auxin Herbicide in Soil->Soil Microorganisms Uptake by Enzymatic Breakdown Enzymatic Breakdown Soil Microorganisms->Enzymatic Breakdown Catalyzes Metabolites Metabolites Enzymatic Breakdown->Metabolites Produces CO2, H2O, Biomass CO2, H2O, Biomass Metabolites->CO2, H2O, Biomass Further degradation to

Caption: Microbial degradation of auxin herbicides.

Experimental Protocol for Determining Soil Half-Life: A Self-Validating System

To ensure the generation of reliable and comparable data on herbicide persistence, standardized laboratory protocols are essential. The OECD Guideline for the Testing of Chemicals 307, "Aerobic and Anaerobic Transformation in Soil," provides a robust framework for such studies. [1][2][3][4]

Objective:

To determine the rate of aerobic and anaerobic transformation of a test substance in soil and identify the formation and decline of major transformation products.

Methodology:
  • Soil Selection and Characterization:

    • Select at least three different soil types with varying textures (e.g., sandy loam, silt loam, clay loam), organic carbon content, and pH.

    • Thoroughly characterize each soil for parameters including particle size distribution, organic carbon, pH, cation exchange capacity, and microbial biomass.

  • Test Substance Application:

    • Use a radiolabeled (e.g., ¹⁴C) test substance to facilitate tracking and mass balance calculations.

    • Apply the test substance to the soil samples at a concentration relevant to the intended field application rate.

  • Incubation Conditions:

    • Aerobic Study: Incubate soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

    • Anaerobic Study: After an initial aerobic phase to allow for the establishment of microbial activity, create anaerobic conditions by flooding the soil with water and purging with an inert gas (e.g., nitrogen).

  • Sampling and Analysis:

    • Collect soil samples at predetermined time intervals over a period of up to 120 days. [2][3][4] * Extract the soil samples using appropriate solvents to separate the parent herbicide and its transformation products.

    • Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS) to identify and quantify the parent compound and its metabolites.

    • Trap and quantify any evolved ¹⁴CO₂ as an indicator of mineralization.

  • Data Analysis:

    • Plot the concentration of the parent herbicide against time.

    • Calculate the dissipation time for 50% (DT₅₀ or half-life) and 90% (DT₉₀) of the applied substance using appropriate kinetic models (e.g., first-order kinetics).

The following diagram outlines the experimental workflow for a soil half-life study according to OECD 307.

OECDWflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil Collection & Characterization Soil Collection & Characterization Radiolabeled Herbicide Application Radiolabeled Herbicide Application Soil Collection & Characterization->Radiolabeled Herbicide Application Aerobic Incubation Aerobic Incubation Radiolabeled Herbicide Application->Aerobic Incubation Anaerobic Incubation Anaerobic Incubation Radiolabeled Herbicide Application->Anaerobic Incubation Time-course Sampling Time-course Sampling Aerobic Incubation->Time-course Sampling Anaerobic Incubation->Time-course Sampling Solvent Extraction Solvent Extraction Time-course Sampling->Solvent Extraction CO2 Trapping CO2 Trapping Time-course Sampling->CO2 Trapping HPLC/MS Analysis HPLC/MS Analysis Solvent Extraction->HPLC/MS Analysis Kinetic Modeling Kinetic Modeling HPLC/MS Analysis->Kinetic Modeling CO2 Trapping->Kinetic Modeling DT50 & DT90 Calculation DT50 & DT90 Calculation Kinetic Modeling->DT50 & DT90 Calculation

Caption: OECD 307 soil half-life experimental workflow.

Conclusion

The soil half-life of aminocyclopyrachlor-methyl, like other auxin herbicides, is a dynamic property influenced by a multitude of environmental factors. While it demonstrates a broad range of persistence, its degradation is fundamentally linked to microbial activity, which is in turn governed by soil conditions. For researchers and professionals in the field, a thorough understanding of these interactions is paramount for the responsible and sustainable use of these essential agricultural tools. By employing standardized testing protocols, we can continue to build a robust dataset that informs predictive models and supports the development of effective and environmentally sound weed management strategies.

References

  • Meikle, R. W., et al. (1973). Decomposition of Picloram by Soil Microorganisms: A Proposed Reaction Sequence. Weed Science, 21(6), 549-555.
  • Chen, S., et al. (2024). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Toxins, 16(1), 28.
  • National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]

  • Conklin, D. R., & Lym, R. G. (2013). Effect of Temperature and Moisture on Aminocyclopyrachlor Soil Half-Life. Weed Technology, 27(3), 558-564.
  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing.
  • ibacon GmbH. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.
  • Passos, A. B. R. J., et al. (2018). Persistence of picloram in soil with different vegetation managements. Environmental Science and Pollution Research, 25(26), 26176-26184.
  • Suski, J. G., et al. (2016). Field Degradation of Aminopyralid and Clopyralid and Microbial Community Response to Application in Alaskan Soils. Environmental Toxicology and Chemistry, 35(2), 485-493.
  • Johnson, W. G., Lavy, T. L., & Gbur, E. E. (1995). Sorption, Mobility and Degradation of Triclopyr and 2,4-D on Four Soils. Weed Science, 43(4), 678-684.
  • Singh, S. (2022). Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production. Microbiology Spectrum, 10(5), e01901-22.
  • Tu, M., Hurd, C., & Randall, J. M. (2001). Weed Control Methods Handbook: Tools and Techniques for Use in Natural Areas.
  • Sadowsky, M. J., et al. (2009). Rapid and complete degradation of the herbicide picloram by Lipomyces kononenkoae. Journal of Agricultural and Food Chemistry, 57(11), 4878-4882.
  • Woodburn, K. B., et al. (1993). Environmental fate of triclopyr.
  • National Pesticide Information Center. (n.d.). Triclopyr General Fact Sheet. Retrieved from [Link]

  • Suski, J. G., et al. (2016). Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils. Environmental Toxicology and Chemistry, 35(2), 485-493.
  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

  • Bælum, J., et al. (2006). 2,4-D impact on bacterial communities, and the activity and genetic potential of 2,4-D degrading communities in soil. FEMS Microbiology Ecology, 57(1), 12-23.
  • Passos, A. B. R. J., et al. (2018). Persistence of picloram in soil with different vegetation managements. Environmental Science and Pollution Research, 25(26), 26176-26184.
  • Suski, J. G., et al. (2016). Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils. Environmental Toxicology and Chemistry, 35(2), 485-493.
  • Rolando, C. A., et al. (2023). Persistence of triclopyr, dicamba, and picloram in the environment following aerial spraying for control of dense pine invasion. Invasive Plant Science and Management, 16(3), 153-166.
  • Rose, M. T., et al. (2022). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. Microorganisms, 10(6), 1144.
  • Gazzo, K., et al. (2015). Environmental Fate and Toxicology of Dicamba.
  • Smith, A. E. (1974). Breakdown of the herbicide dicamba and its degradation product 3,6-dichlorosalicylic acid in prairie soils. Journal of Agricultural and Food Chemistry, 22(4), 601-605.
  • Nguyen, V. P., et al. (2021). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology, 12, 696985.
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  • Celis, R., et al. (2013). Environmental Fate of Picloram Used for Roadside Weed Control. InTech.
  • Tandon, P., & Singh, N. (2022). Residue Behavior of Clopyralid Herbicide in Soil and Sugar Beet Crop under Subtropical Field Conditions. Journal of Food Protection, 85(5), 735-739.
  • Johnson, W. G., et al. (1995). Sorption, Mobility and Degradation of Triclopyr and 2,4-D on Four Soils. Weed Science, 43(4), 678-684.
  • Suski, J. G., et al. (2016). Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils. Environmental Toxicology and Chemistry, 35(2), 485-493.
  • The Pesticide Properties Database (PPDB). (n.d.). Picloram. University of Hertfordshire.
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  • Oh, S. Y., & Kyung, K. S. (2008). Degradation of the herbicide dicamba under sunlight and in soil. Pest Management Science, 64(1), 65-70.
  • Tandon, P., & Singh, N. (2022). Residue Behavior of Clopyralid Herbicide in Soil and Sugar Beet Crop under Subtropical Field Conditions. Journal of Food Protection, 85(5), 735-739.
  • Tu, M., Hurd, C., & Randall, J. M. (2001). 2,4-D. In Weed Control Methods Handbook: Tools and Techniques for Use in Natural Areas.
  • Beyond Pesticides. (n.d.). Clopyralid ChemicalWatch Factsheet. Retrieved from [Link]

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  • Jordan, L. S. (n.d.). DEGRADATION OF HERBICIDES IN SOILS. University of California, Riverside.
  • Das, S., et al. (2019). Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern. ACS Omega, 4(7), 13143-13153.
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  • Mundt, T. T., et al. (2022). Dynamics and weed control effectiveness of dicamba herbicide when applied directly on the soil and corn straw in Brazil. Journal of Environmental Science and Health, Part B, 57(11), 865-875.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Aminocyclopyrachlor-methyl

Introduction: Beyond the Benchtop As researchers dedicated to innovation, our responsibility extends beyond the successful execution of experiments. The lifecycle of the chemical reagents we employ, from procurement to d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers dedicated to innovation, our responsibility extends beyond the successful execution of experiments. The lifecycle of the chemical reagents we employ, from procurement to disposal, demands meticulous management to ensure the safety of our colleagues and the preservation of our environment. Aminocyclopyrachlor-methyl is a synthetic auxin herbicide belonging to the pyrimidine carboxylic acid chemical family.[1] In solution and biological systems, it is rapidly converted to its active form, aminocyclopyrachlor, which mimics natural plant growth hormones, leading to uncontrolled growth and disruption in susceptible plants.[2][3] While effective in its application, its proper disposal is paramount.

This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of aminocyclopyrachlor-methyl in a laboratory setting. The procedures outlined herein are designed to ensure compliance with regulatory standards and to instill a culture of safety and environmental stewardship.

Hazard Assessment and Essential Safety Precautions

Before handling aminocyclopyrachlor-methyl, a thorough understanding of its potential hazards is crucial. While not classified as acutely hazardous, it can cause skin and serious eye irritation.[4] Therefore, adherence to the following personal protective equipment (PPE) standards is mandatory:

  • Eye Protection: Wear chemical-resistant safety glasses or goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat or long-sleeved shirt and long pants should be worn to prevent skin contact.[4]

Always handle the chemical in a well-ventilated area. An emergency eyewash station and safety shower should be readily accessible.

The Disposal Decision Workflow

The proper disposal route for aminocyclopyrachlor-methyl and its associated waste depends on its form and condition. The following workflow provides a logical decision-making process for laboratory personnel.

DisposalWorkflow cluster_waste_type 1. Identify Waste Stream cluster_disposal_action 2. Determine Disposal Protocol start Start: Aminocyclopyrachlor-Methyl Waste waste_type What is the nature of the waste? start->waste_type unused Unused or Surplus Product waste_type->unused Unused Product spill Spill Debris & Contaminated PPE waste_type->spill Spill Debris container Empty Container waste_type->container Empty Container hw_disposal Protocol 1: Collect for Hazardous Waste Disposal unused->hw_disposal spill->hw_disposal rinse_protocol Protocol 2: Triple-Rinse Container container->rinse_protocol rinsate Aqueous Rinsate rinsate->hw_disposal rinse_protocol->rinsate Generates rinsed_container Dispose as Non-Hazardous Waste (or Recycle per local program) rinse_protocol->rinsed_container Results in

Caption: Disposal decision workflow for aminocyclopyrachlor-methyl waste streams.

Core Disposal Protocols

Protocol 1: Disposal of Unused Product and Contaminated Materials

Unused or surplus aminocyclopyrachlor-methyl, as well as materials used for spill cleanup (e.g., absorbent pads, contaminated PPE), must be treated as hazardous chemical waste.

Causality: Direct disposal of pesticides via standard waste streams or sanitary sewers is prohibited as it can contaminate waterways and interfere with wastewater treatment processes.[5] Segregation and proper labeling are mandated by the Resource Conservation and Recovery Act (RCRA) to ensure safe transport and disposal by licensed facilities.[5]

Regulatory Note on Waste Coding: Aminocyclopyrachlor-methyl is not specifically listed on the EPA's P-list (acutely hazardous wastes) or U-list (toxic wastes).[6][7] In the absence of a specific listing, the waste must be characterized based on its properties. As a pesticide, it should be managed as a toxic hazardous waste. Your institution's Environmental Health and Safety (EHS) department will provide the specific waste codes required by state and local regulations. Always consult your EHS office for guidance.

Step-by-Step Procedure:

  • Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with the herbicide. The original container is often the best choice for surplus product.[8]

  • Segregation: Store this waste separately from other chemical waste streams, particularly acids and oxidizers, to prevent inadvertent reactions.[8]

  • Labeling: Affix a hazardous waste label to the container immediately. Fill it out completely, including:

    • The words "Hazardous Waste."

    • The full chemical name: "Aminocyclopyrachlor-methyl."

    • The accumulation start date (the date the first drop of waste enters the container).

    • The associated hazards (e.g., Toxic, Irritant).

  • Storage: Keep the waste container tightly sealed except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.[5] The SAA should have secondary containment.

  • Disposal Request: Once the container is full or reaches the accumulation time limit set by your institution (e.g., 12 months), submit a chemical waste pickup request to your EHS department.[8]

Protocol 2: Decontamination and Disposal of Empty Containers

An empty pesticide container is not considered safe until it has been properly rinsed, as residual product can still pose a significant hazard.[1] The standard and required procedure is triple-rinsing.

Causality: Triple-rinsing effectively removes over 99.9% of the residue, allowing the container to be managed as non-hazardous solid waste.[2] The resulting rinsewater (rinsate) must be collected and managed as hazardous waste because it contains diluted pesticide.

Step-by-Step Procedure:

  • Initial Draining: Empty the container completely into the chemical stock or application mixture, allowing it to drain for an additional 30 seconds after the flow has been reduced to drops.[1]

  • First Rinse: Fill the empty container to 20-25% of its capacity with water.[1][3] Securely replace the cap.

  • Agitation: Vigorously shake or agitate the container for at least 30 seconds to ensure the water contacts all interior surfaces.[1]

  • Rinsate Collection: Pour the rinsate into a designated hazardous waste container (see Protocol 1). Allow the container to drain completely.

  • Repeat: Repeat steps 2 through 4 two more times.

  • Final Disposal: After the third rinse, the container is considered decontaminated. Puncture the container to prevent reuse.[1] Remove or completely deface the original product label. The container can now typically be disposed of in the regular solid waste or recycled if your facility has a specific program for rinsed chemical containers.

Protocol 3: Spill Management and Cleanup

Prompt and correct action is essential in the event of a chemical spill. This procedure is for incidental spills that can be safely managed by laboratory personnel.

Causality: The primary goals of spill response are to protect personnel, prevent the spread of the chemical, and safely collect the contaminated material for proper disposal. Using an inert absorbent contains the spill and converts a liquid hazard into a solid waste that is easier and safer to handle.[9]

Step-by-Step Procedure:

  • Alert Personnel: Immediately notify others in the laboratory of the spill.

  • Don PPE: If not already wearing it, put on the required PPE (goggles, gloves, lab coat).

  • Contain the Spill: For liquid spills, create a dike around the spill's outer edges using an inert absorbent material like vermiculite, sand, or cat litter.[9]

  • Absorb: Apply the absorbent material to the spill, working from the outside in. Allow sufficient time for the chemical to be fully absorbed.

  • Collect Residue: Carefully sweep or scoop the absorbed material into a compatible, sealable container. Avoid creating dust. For dry powder spills, gently sweep the material into a container.

  • Label for Disposal: Seal the container and label it as hazardous waste, clearly identifying the contents as "Spill Debris with Aminocyclopyrachlor-methyl." Manage this waste according to Protocol 1.

  • Decontaminate: Clean the spill surface with soap and water. Collect the cleaning water as hazardous waste if the spill was of a highly concentrated or toxic material.[10]

  • Restock: Replenish any spill kit supplies used.

Summary of Disposal Pathways and Safety Data

Waste StreamHazard ClassificationRequired PPEDisposal Protocol
Unused/Surplus Product Hazardous Waste (Toxic)Goggles, Gloves, Lab CoatProtocol 1: Collect for EHS Pickup
Spill Cleanup Debris Hazardous Waste (Toxic)Goggles, Gloves, Lab CoatProtocol 1: Collect for EHS Pickup
Aqueous Rinsate Hazardous Waste (Toxic)Goggles, Gloves, Lab CoatProtocol 1: Collect for EHS Pickup
Triple-Rinsed Container Non-Hazardous Solid WasteN/A for final disposalProtocol 2: Puncture and dispose in regular trash or designated recycling

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. For aminocyclopyrachlor-methyl, this involves a clear understanding of its hazards, strict adherence to PPE requirements, and the diligent application of established disposal protocols for the chemical itself, its containers, and any spill-related materials. By integrating these practices into our standard laboratory operations, we uphold our commitment to safety, regulatory compliance, and environmental integrity.

References

  • Food and Agriculture Organization of the United Nations (FAO). (n.d.). Aminocyclopyrachlor 1 - Template FAO/JMPR evaluations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aminocyclopyrachlor. PubChem Compound Database. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide. Retrieved from [Link]

  • Axiom Products. (n.d.). Triple-Rinse for EPA Compliance Standards. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminocyclopyrachlor. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Wisconsin Department of Natural Resources. (2021). MNDNR Pesticide Environmental and Social Risk Assessment Pesticide Active Ingredient: Aminocyclopyrachlor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Consolidated List of Lists. Retrieved from [Link]

  • University of Memphis. (n.d.). P-List. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008). Rinsing Procedures for Dilutable Pesticide Products in Rigid Containers. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Aminocyclopyrachlor-methyl

For Researchers, Scientists, and Drug Development Professionals The following guide provides essential, immediate safety and logistical information for the handling and disposal of Aminocyclopyrachlor-methyl. This docume...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential, immediate safety and logistical information for the handling and disposal of Aminocyclopyrachlor-methyl. This document is designed to empower laboratory personnel with the knowledge to maintain a safe working environment through the appropriate use of Personal Protective Equipment (PPE).

Aminocyclopyrachlor-methyl is a synthetic auxin herbicide.[1][2] Understanding its chemical properties is paramount to establishing safe handling protocols. While it has low acute dermal and oral toxicity (LD50 > 5,000 mg/kg), the primary routes of occupational exposure are through skin contact and inhalation.[3][4] Therefore, a robust PPE plan is the cornerstone of mitigating any potential health risks.

Core Principles of Chemical Safety

Before any handling of Aminocyclopyrachlor-methyl, a thorough risk assessment must be conducted. This involves reviewing the Safety Data Sheet (SDS) and understanding the specific procedures to be performed. The following PPE recommendations are based on a comprehensive evaluation of potential exposures in a laboratory setting.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific task being performed. The following table outlines the minimum PPE requirements for common laboratory activities involving Aminocyclopyrachlor-methyl.

Activity Required PPE Rationale for Protection
Weighing and Aliquoting (Solid) - Nitrile Gloves- Safety Glasses with Side Shields- Lab Coat- N95 Respirator (or equivalent)- Prevents dermal contact with the powder.- Protects eyes from airborne particles.- Shields clothing and skin from contamination.- Minimizes inhalation of fine dust particles.
Solution Preparation and Handling - Chemical-Resistant Gloves (Nitrile or Neoprene)- Chemical Splash Goggles- Lab Coat or Chemical-Resistant Apron- Protects hands from direct liquid contact.- Shields eyes from splashes.- Provides a barrier against spills on clothing and skin.
Application and Experimental Use - Chemical-Resistant Gloves- Chemical Splash Goggles- Lab Coat- Prevents dermal exposure during application.- Protects eyes from accidental splashes.- Shields clothing from contamination.
Spill Cleanup - Chemical-Resistant Gloves (Heavier Duty)- Chemical Splash Goggles- Chemical-Resistant Apron or Coveralls- N95 Respirator (for powder spills)- Ensures robust protection during direct contact with spilled material.- Provides full eye protection from splashes.- Offers extensive body coverage against contamination.- Prevents inhalation of aerosolized powder.
Waste Disposal - Chemical-Resistant Gloves- Safety Glasses with Side Shields- Lab Coat- Protects hands during handling of contaminated waste.- Shields eyes from potential splashes.- Prevents contamination of personal clothing.
Detailed PPE Specifications and Procedures

1. Hand Protection: The First Line of Defense

Dermal exposure is the most common route of pesticide exposure, accounting for approximately 97% of all cases.[5][6] Therefore, selecting the correct gloves is critical.

  • Glove Material: Nitrile or neoprene gloves are recommended for handling Aminocyclopyrachlor-methyl.[7][8] These materials provide good resistance to a wide range of chemicals. Avoid latex gloves, as they may not offer adequate protection.[6][7]

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.

  • Donning and Doffing:

    • Wash and dry hands thoroughly before donning gloves.

    • When removing gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out.

    • Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.

    • Dispose of used gloves in the designated chemical waste container.

    • Always wash your hands after removing gloves.[6]

2. Eye and Face Protection: Shielding from Splashes and Dust

  • Safety Glasses: For handling solid Aminocyclopyrachlor-methyl where the risk of splashing is low, safety glasses with side shields provide adequate protection.[9]

  • Chemical Splash Goggles: When working with solutions of Aminocyclopyrachlor-methyl, chemical splash goggles are mandatory to protect against accidental splashes.[10]

  • Face Shields: In situations with a high risk of splashing, such as cleaning up large spills, a face shield should be worn in conjunction with chemical splash goggles for full-face protection.[5]

3. Body Protection: A Barrier Against Contamination

  • Lab Coats: A clean, buttoned lab coat should be worn at all times when handling Aminocyclopyrachlor-methyl to protect personal clothing and skin.[11]

  • Chemical-Resistant Aprons and Coveralls: For tasks with a higher potential for spills and splashes, such as mixing large volumes or cleaning equipment, a chemical-resistant apron or coveralls should be worn over the lab coat.[12][13]

4. Respiratory Protection: Guarding Against Inhalation

While Aminocyclopyrachlor-methyl has low volatility, the inhalation of dust particles can be a concern when handling the solid form.[4]

  • N95 Respirator: When weighing or otherwise handling powdered Aminocyclopyrachlor-methyl, a NIOSH-approved N95 respirator or a higher level of respiratory protection should be used to minimize the inhalation of airborne particles.[12]

  • Respirator Fit: Ensure the respirator is properly fitted to form a tight seal with the face. A fit test should be performed before initial use.

Operational and Disposal Plans

A comprehensive safety plan extends beyond the use of PPE to include proper handling, storage, and disposal procedures.

Experimental Workflow: Safe Handling from Start to Finish

The following diagram illustrates the key stages of a typical laboratory workflow involving Aminocyclopyrachlor-methyl and the corresponding safety checkpoints.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase Prep_Risk 1. Risk Assessment - Review SDS - Identify Hazards Prep_PPE 2. Don Correct PPE - Gloves, Goggles, Lab Coat - Respirator (if solid) Prep_Risk->Prep_PPE Proceed with caution Prep_Weigh 3. Weighing & Aliquoting - Use Chemical Fume Hood - Minimize Dust Generation Prep_PPE->Prep_Weigh Exp_Sol 4. Solution Preparation - Add solid to solvent slowly - Use magnetic stirrer Prep_Weigh->Exp_Sol Transfer to experiment Exp_App 5. Application - Handle with care - Avoid splashes Exp_Sol->Exp_App Post_Decon 6. Decontamination - Clean workspace & equipment - Follow lab protocols Exp_App->Post_Decon Experiment complete Post_Doff 7. Doff PPE Correctly - Remove gloves last - Wash hands thoroughly Post_Decon->Post_Doff Post_Waste 8. Waste Disposal - Segregate waste streams - Dispose in labeled containers Post_Doff->Post_Waste

Caption: A typical laboratory workflow for handling Aminocyclopyrachlor-methyl.

Decontamination and Disposal Protocol

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination:

  • Work Surfaces: Clean all work surfaces and equipment with a suitable laboratory detergent and water after each use.

  • Glassware: If using reusable glassware, rinse it with an appropriate solvent (e.g., acetone) followed by a thorough washing with laboratory detergent and water.[14]

  • Spills: In the event of a small spill, contain and sweep up the material and place it in a designated waste container.[15] For larger spills, follow your institution's hazardous material spill response protocol.

Disposal:

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and respirator cartridges, should be placed in a clearly labeled hazardous waste container.

  • Empty Containers: Empty Aminocyclopyrachlor-methyl containers should be triple-rinsed with a suitable solvent.[16] The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container according to local regulations.[16]

  • Chemical Waste: Unused Aminocyclopyrachlor-methyl and solutions containing it must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[16] Do not pour down the drain.[16]

The following diagram outlines the decision-making process for the disposal of materials contaminated with Aminocyclopyrachlor-methyl.

G cluster_ppe Contaminated PPE cluster_containers Containers cluster_waste Chemical Waste cluster_disposal Final Disposal Start Material Contaminated with Aminocyclopyrachlor-methyl PPE_Gloves Gloves Start->PPE_Gloves PPE_Apron Apron/Coveralls Start->PPE_Apron PPE_Respirator Respirator Cartridge Start->PPE_Respirator Cont_Empty Empty Product Container Start->Cont_Empty Waste_Unused Unused Product Start->Waste_Unused Waste_Solutions Contaminated Solutions Start->Waste_Solutions Waste_Rinsate Rinsate from Cleaning Start->Waste_Rinsate Disp_Hazardous Hazardous Waste Container PPE_Gloves->Disp_Hazardous PPE_Apron->Disp_Hazardous PPE_Respirator->Disp_Hazardous Cont_Rinse Triple-Rinse Container Cont_Empty->Cont_Rinse Cont_Dispose Dispose per Regulations Cont_Rinse->Cont_Dispose Cont_Rinse->Waste_Rinsate Collect Rinsate Waste_Unused->Disp_Hazardous Waste_Solutions->Disp_Hazardous Waste_Rinsate->Disp_Hazardous

Caption: Disposal pathways for materials contaminated with Aminocyclopyrachlor-methyl.

By adhering to these guidelines, researchers and laboratory personnel can confidently and safely handle Aminocyclopyrachlor-methyl, ensuring both personal and environmental protection.

References

  • The Label and Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.). Pesticide Environmental Stewardship.
  • SAFETY DATA SHEET - Chem Service. (2015, August 5). Chem Service.
  • Herbicide Fact Sheet - Bonneville Power Administration. (n.d.). Bonneville Power Administration.
  • Aminocyclopyrachlor (Ref: DPX-MAT28) - AERU. (n.d.). AERU.
  • MNDNR Pesticide Environmental and Social Risk Assessment Pesticide Active Ingredient: Aminocyclopyrachlor - Wisconsin DNR. (2021, April 2). Wisconsin DNR.
  • Aminocyclopyrachlor | USDA Forest Service. (2012, September 27). USDA Forest Service.
  • Analytical Method for Aminocyclopyrachlor Methyl - EPA. (n.d.). EPA.
  • Pesticide and Container Disposal. (n.d.).
  • Personal Protective Equipment for Pesticide Applicators - MSU Extension | Montana State University. (n.d.). Montana State University.
  • Personal protective equipment when handling plant protection products - BVL. (n.d.). BVL.
  • Aminocyclopyrachlor - Canada.ca. (2014, November 18). Canada.ca.
  • Personal Protective Equipment for Working With Pesticides - MU Extension. (2000, December 1). MU Extension.
  • Personal Protective Equipment (PPE) for Homeowner Pesticide Usage | Home & Garden Information Center - . (2022, August 22). . Retrieved from

  • SAFETY DATA SHEET - Mississippi Mills. (n.d.). Mississippi Mills.
  • Aminocyclopyrachlor | Pacific Northwest Pest Management Handbooks. (n.d.). Pacific Northwest Pest Management Handbooks.
  • Aminocyclopyrachlor-methyl - AERU - University of Hertfordshire. (n.d.). University of Hertfordshire.
  • MEMORANDUM - Regulations.gov. (n.d.). Regulations.gov.
  • Safety Considerations - Environment, Health & Safety - University of Michigan. (n.d.). University of Michigan.
  • Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem. (n.d.). PubChem.
  • Module 7 Mixing and decontamination - ADAMA. (n.d.). ADAMA.
  • Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF - EPA. (2022, May 19). EPA.
  • Aminocyclopyrachlor 1 - Template FAO/JMPR evaluations. (n.d.).
  • Aminocyclopyrachlor Final Work Plan Registration Review - Regulations.gov. (2022, June 14). Regulations.gov.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
  • CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.).
  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2).
  • CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts. (n.d.). Becky Aktsiaselts.
  • Gloves Chemical Resistance Chart. (n.d.).

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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